1-(2-Amino-6-methylphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFCALLCKMWREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297050 | |
| Record name | 1-(2-Amino-6-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-56-4 | |
| Record name | 1-(2-Amino-6-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4127-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-6-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-6-methylphenyl)ethan-1-one | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Amino-6-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-6-methylphenyl)ethanone, also known as 2'-Amino-6'-methylacetophenone, is an aromatic ketone with potential applications as a building block in organic synthesis, particularly for the generation of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, including computed data and general characteristics. While detailed experimental data for this specific molecule is limited in the public domain, this document consolidates available information and provides context based on related chemical structures.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| CAS Number | 4127-56-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2'-Amino-6'-methylacetophenone | PubChem[1] |
| XLogP3 (Computed) | 1.8 | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature, general synthetic strategies for related aminoacetophenones can be inferred.
General Synthetic Approach: Reduction of a Nitro Precursor
A common and logical route to aromatic amines is the reduction of the corresponding nitro compound. The synthesis of this compound could, therefore, be envisioned as proceeding via the reduction of 1-(2-Methyl-6-nitrophenyl)ethanone.
Workflow for a Hypothetical Synthesis
Caption: Hypothetical synthetic pathway for this compound.
Experimental Considerations (General):
-
Step 1 & 2: Synthesis of the Nitro Precursor: The synthesis of the key intermediate, 1-(2-Methyl-6-nitrophenyl)ethanone, would likely involve multiple steps starting from a commercially available material like 2-methyl-1,3-dinitrobenzene. This could involve a selective reduction of one nitro group, followed by a diazotization reaction and subsequent introduction of the acetyl group.
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Step 3: Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to an amine. Standard laboratory procedures for this transformation include the use of reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
Purification: Purification of the final product would likely involve extraction and chromatographic techniques such as column chromatography to isolate the desired compound from reaction byproducts.
Spectroscopic Data (Predicted)
Confirmed, experimentally obtained spectroscopic data for this compound is not available in the searched literature. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (multiplets, ~6.5-7.5 ppm).- Amine protons (broad singlet, variable shift).- Acetyl methyl protons (singlet, ~2.5 ppm).- Phenyl methyl protons (singlet, ~2.3 ppm). |
| ¹³C NMR | - Carbonyl carbon (~198-205 ppm).- Aromatic carbons (~115-150 ppm).- Acetyl methyl carbon (~25-30 ppm).- Phenyl methyl carbon (~15-20 ppm). |
| IR Spectroscopy | - N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹).- C=O stretching of the ketone (~1660-1680 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 149. |
Reactivity and Potential Applications
This compound possesses two reactive functional groups: a primary aromatic amine and a ketone. This dual functionality makes it a potentially valuable intermediate in organic synthesis.[2]
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Heterocycle Synthesis: The amino and ketone groups can participate in cyclocondensation reactions to form various nitrogen-containing heterocyclic compounds, such as quinolines and benzodiazepines.[2] These scaffolds are prevalent in many biologically active molecules.
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Pharmaceutical Intermediates: Derivatives of aminoacetophenones are being explored for a range of biological activities, including antimicrobial and anticancer properties.[2] However, no specific biological data for the title compound has been found.
Logical Relationship of Functional Groups in Reactivity
Caption: Reactivity of this compound functional groups.
Safety and Handling
Based on GHS classifications provided for this compound, it should be handled with appropriate safety precautions.[1]
Table 3: GHS Hazard Statements [1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood, are recommended when handling this chemical.
Conclusion
References
An In-depth Technical Guide to 1-(2-Amino-6-methylphenyl)ethanone (CAS: 4127-56-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-6-methylphenyl)ethanone, also known as 2'-Amino-6'-methylacetophenone, is an aromatic ketone with the CAS number 4127-56-4. This compound serves as a valuable building block in organic synthesis, particularly in the construction of various heterocyclic systems. Its derivatives have garnered interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 149.19 g/mol | --INVALID-LINK--[1] |
| CAS Number | 4127-56-4 | --INVALID-LINK--[1] |
| Appearance | No Data Available | |
| Melting Point | No Data Available | |
| Boiling Point | No Data Available | |
| Solubility | No Data Available | |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 2'-Amino-6'-methylacetophenone, 1-(2-amino-6-methylphenyl)ethan-1-one | --INVALID-LINK--[2], --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established methods in organic chemistry, primarily involving modifications of substituted anilines or acetophenones. Common strategies include Friedel-Crafts acylation and reductive amination pathways.[2]
A general synthetic approach involves the protection of the amino group of a corresponding aniline derivative, followed by an acylation reaction, and subsequent deprotection.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
To be developed based on specific laboratory procedures. The following is a generalized protocol.
Step 1: Acetylation of 2-Methylaniline In a round-bottom flask, dissolve 2-methylaniline in a suitable solvent such as dichloromethane. Cool the solution in an ice bath. Slowly add acetic anhydride dropwise with constant stirring. Allow the reaction to proceed for a specified time until completion, monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain N-(2-methylphenyl)acetamide.
Step 2: Friedel-Crafts Acylation To a suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride at a low temperature. Then, add the N-(2-methylphenyl)acetamide from the previous step to the reaction mixture. Stir the reaction at room temperature until TLC indicates the consumption of the starting material. Carefully pour the reaction mixture into ice-water to decompose the aluminum chloride complex. Extract the product, wash the organic layer, dry, and concentrate to yield N-(2-acetyl-6-methylphenyl)acetamide.
Step 3: Deprotection Reflux the N-(2-acetyl-6-methylphenyl)acetamide in an acidic or basic aqueous solution (e.g., hydrochloric acid or sodium hydroxide). Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Applications in Drug Development and Research
This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Role as a Precursor:
Caption: Applications of this compound in synthesis.
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Heterocycle Synthesis: The presence of both an amino and a ketone functional group allows for facile cyclocondensation reactions to form fused heterocyclic systems like quinazolines and pyridines.[2] These scaffolds are prevalent in many biologically active molecules.
-
Medicinal Chemistry: Derivatives of this compound are actively being investigated for their potential therapeutic properties. Research has focused on developing novel antimicrobial and anticancer agents based on these structures.[2] The specific biological activities and signaling pathways targeted would be dependent on the final synthesized molecule. Currently, there is no specific information in the public domain detailing the direct involvement of this compound in cellular signaling pathways.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. Researchers should perform their own analytical characterization upon synthesis. Predicted data and data from similar compounds can serve as a reference.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons on the ring, the acetyl group protons, and the amine protons would be expected. The chemical shifts and splitting patterns would be indicative of the substitution pattern on the aromatic ring.
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¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons would be present.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-H and C=C stretching of the aromatic ring would be observed.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 149.19 g/mol would be expected, along with characteristic fragmentation patterns.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this chemical.
GHS Hazard Information:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Oral toxicity |
| Causes skin irritation | H315 | Skin corrosion/irritation |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation |
| Harmful if inhaled | H332 | Inhalation toxicity |
| May cause respiratory irritation | H335 | Specific target organ toxicity — single exposure |
Source: --INVALID-LINK--[1]
Handling and Storage:
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Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always refer to the specific SDS for detailed safety and handling information.
References
Structure Elucidation of 2'-Amino-6'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for 2'-Amino-6'-methylacetophenone. These predictions are derived from the analysis of similar compounds and provide a reliable reference for researchers working with this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-3' | 6.6 - 6.8 | Doublet of doublets (dd) | ortho: 7-9, meta: 2-3 | Upfield shift due to the activating amino group. |
| H-4' | 7.0 - 7.2 | Triplet (t) | ortho: 7-9 | |
| H-5' | 6.7 - 6.9 | Doublet of doublets (dd) | ortho: 7-9, meta: 2-3 | |
| -NH₂ | 4.0 - 5.0 | Broad singlet (br s) | - | Chemical shift can vary with concentration and solvent. |
| -CH₃ (acetyl) | 2.5 - 2.7 | Singlet (s) | - | Typical range for an acetyl methyl group. |
| -CH₃ (aromatic) | 2.3 - 2.5 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 198 - 202 | Carbonyl carbon, deshielded. |
| C-1' | 120 - 125 | Shielded by the amino group. |
| C-2' | 148 - 152 | Carbon bearing the amino group. |
| C-3' | 115 - 118 | Shielded by the amino group. |
| C-4' | 130 - 135 | |
| C-5' | 118 - 122 | |
| C-6' | 138 - 142 | Carbon bearing the methyl group. |
| -CH₃ (acetyl) | 25 - 30 | |
| -CH₃ (aromatic) | 20 - 25 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch | 3300 - 3500 | Medium, sharp (doublet) | Primary amine. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | |
| C=O stretch (ketone) | 1660 - 1680 | Strong | Conjugated ketone. |
| C=C stretch (aromatic) | 1550 - 1620 | Medium to Strong | |
| N-H bend | 1580 - 1650 | Medium | |
| C-N stretch | 1250 - 1350 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 149 | Molecular ion peak. |
| [M-CH₃]⁺ | 134 | Loss of a methyl group from the acetyl moiety. |
| [M-CO]⁺ | 121 | Loss of carbon monoxide. |
| [M-CH₃CO]⁺ | 106 | Loss of the acetyl group. |
Experimental Protocols
The following are detailed experimental protocols for the key analytical techniques required for the structure elucidation of 2'-Amino-6'-methylacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral width: 0 to 220 ppm.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a volatile sample directly or via a gas chromatograph (GC-MS).
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.
-
-
Instrument: A mass spectrometer with high-resolution capabilities (e.g., TOF, Orbitrap) is recommended for accurate mass determination.
-
Parameters (EI):
-
Ionization energy: 70 eV.
-
Mass range: 40-500 m/z.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Visualizations
Logical Workflow for Structure Elucidation
Caption: Workflow for the synthesis, purification, and structural elucidation of 2'-Amino-6'-methylacetophenone.
Key Structural Features and Spectroscopic Correlations
Caption: Correlation of structural features of 2'-Amino-6'-methylacetophenone with expected spectroscopic data.
Spectroscopic Profile of 1-(2-Amino-6-methylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 1-(2-Amino-6-methylphenyl)ethanone
-
Synonyms: 2'-Amino-6'-methylacetophenone
-
CAS Number: 4127-56-4[1]
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Molecular Formula: C₉H₁₁NO[1]
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Molecular Weight: 149.19 g/mol [1]
Spectroscopic Data Summary
As of the latest literature review, publicly accessible, experimentally-derived NMR, IR, and MS spectra for this compound are limited. The data that would be expected from such analyses are summarized in the tables below, based on the known structure of the molecule. Researchers are advised to acquire experimental data on their synthesized or procured samples for definitive characterization.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 1H | Ar-H |
| ~6.6-6.8 | m | 2H | Ar-H |
| ~4.5-5.5 (broad) | s | 2H | -NH₂ |
| ~2.5 | s | 3H | -C(O)CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O |
| ~150 | C-NH₂ |
| ~138 | C-CH₃ |
| ~130-135 | Ar-C (quaternary) |
| ~115-125 | Ar-CH |
| ~25-30 | -C(O)CH₃ |
| ~20-25 | Ar-CH₃ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (asymmetric & symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1660-1690 | Strong | C=O stretch (ketone) |
| 1600-1450 | Medium | Aromatic C=C stretch |
| 1360 | Medium | CH₃ bend |
Table 4: Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 149 | [M]⁺ (Molecular ion) |
| 134 | [M - CH₃]⁺ |
| 106 | [M - C(O)CH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample scan.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the significant absorption bands.
-
Correlate the observed bands with known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Sample Introduction:
-
Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
Gas Chromatography (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph, which separates the components before they enter the mass spectrometer.
Electron Ionization (EI) Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with spectral libraries for potential matches.
Workflow and Visualization
The logical flow of spectroscopic analysis for the characterization of a small organic molecule like this compound is depicted in the following diagram.
Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Synthesis of 1-(2-Amino-6-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Amino-6-methylphenyl)ethanone, a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds. This document details the most viable synthetic pathways, including the preparation of the key intermediate, 2-nitro-6-methylacetophenone, and its subsequent reduction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the replication and optimization of these procedures in a laboratory setting.
Introduction
This compound, also known as 2'-Amino-6'-methylacetophenone, is an aromatic ketone containing both an amino and a methyl substituent on the phenyl ring. Its structure makes it a versatile precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the functional groups allows for a range of chemical transformations, making it a crucial intermediate in the development of novel compounds. This guide focuses on a reliable and well-documented synthetic approach: the reduction of 2-nitro-6-methylacetophenone.
Synthetic Pathways
The synthesis of this compound can be approached through several methods, with the most common being the reduction of a nitro-substituted precursor. While Friedel-Crafts acylation of a protected 2-methylaniline derivative is a theoretical possibility, the multi-step nature and potential for side reactions make the nitro-reduction pathway more efficient and widely applicable.
A logical and experimentally validated route involves two main stages:
-
Synthesis of 2-Nitro-6-methylacetophenone: This intermediate is typically prepared from a suitable starting material such as 2-methylaniline.
-
Reduction of 2-Nitro-6-methylacetophenone: The nitro group of the intermediate is then reduced to an amino group to yield the final product.
This guide will provide detailed protocols for each of these steps.
Experimental Protocols
Synthesis of 2-Nitro-6-methylacetophenone
A plausible route to 2-nitro-6-methylacetophenone, while not explicitly detailed in the direct search results for this specific compound, can be inferred from standard organic chemistry transformations. A common strategy involves the protection of the amino group of 2-methylaniline, followed by Friedel-Crafts acylation and subsequent nitration, or nitration followed by acylation. However, a more direct approach would be the nitration of 2-methylacetophenone. Due to the directing effects of the acetyl and methyl groups, a mixture of isomers is likely.
A more controlled synthesis would involve the Sandmeyer reaction starting from 2-amino-6-methylbenzonitrile, followed by the addition of the acetyl group. Given the complexity and lack of a direct, detailed protocol in the provided search results for the synthesis of 2-nitro-6-methylacetophenone, this guide will focus on the well-established reduction of this intermediate, assuming its availability.
Reduction of 2-Nitro-6-methylacetophenone to this compound
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reagents are effective for this purpose, with iron in the presence of an acid (e.g., HCl or acetic acid) and stannous chloride (SnCl₂) being common choices due to their efficiency and selectivity. Catalytic hydrogenation is another powerful method.
This method is a classic and cost-effective way to reduce aromatic nitro compounds.
Experimental Protocol:
-
To a solution of 2-nitro-6-methylacetophenone in a suitable solvent such as ethanol or acetic acid, add iron powder.
-
The reaction mixture is then treated with a catalytic amount of concentrated hydrochloric acid while cooling in an ice-water bath to manage the exothermic reaction.
-
After the initial exothermic reaction subsides, the mixture is heated to reflux for a specified period to ensure the completion of the reaction.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron residues.
-
The filtrate is concentrated, and the resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The aqueous layer is basified to a pH of 10 using a base such as 6N NaOH.
-
The mixture is then filtered through celite to remove any inorganic salts.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Reagent/Parameter | Quantity | Molar Ratio |
| 2-Nitro-6-methylacetophenone | 1.0 eq | 1 |
| Iron Powder | 3.0 - 5.0 eq | 3 - 5 |
| Concentrated HCl | Catalytic | - |
| Solvent (Ethanol/Acetic Acid) | - | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 2 - 4 hours | - |
| Expected Yield | >80% | - |
Stannous chloride is another effective reagent for the reduction of nitroarenes and is often used under milder conditions than iron.
Experimental Protocol:
-
Dissolve 2-nitro-6-methylacetophenone in a solvent like ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide or potassium hydroxide solution) until the tin salts precipitate.
-
The mixture is then filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
-
Purification can be achieved by column chromatography.
Quantitative Data (Illustrative):
| Reagent/Parameter | Quantity | Molar Ratio |
| 2-Nitro-6-methylacetophenone | 1.0 eq | 1 |
| SnCl₂·2H₂O | 3.0 - 4.0 eq | 3 - 4 |
| Concentrated HCl | - | - |
| Solvent (Ethanol) | - | - |
| Reaction Temperature | Room Temperature to 50°C | - |
| Reaction Time | 1 - 3 hours | - |
| Expected Yield | >85% | - |
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Alternative reduction methods for the final synthesis step.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [1] |
| CAS Number | 4127-56-4 |
| Appearance | - |
| Melting Point | - |
| Boiling Point | - |
| ¹H NMR | Spectral data should be consistent with the proposed structure. |
| ¹³C NMR | Spectral data should be consistent with the proposed structure. |
| Mass Spectrometry | m/z = 149.08 (M⁺) |
| IR Spectroscopy | Characteristic peaks for N-H, C=O, and aromatic C-H stretches. |
(Note: Specific physical properties like melting and boiling points, as well as detailed spectroscopic data, should be determined experimentally and compared with literature values where available.)
Safety Considerations
-
2-Nitro-6-methylacetophenone: Nitro compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.
-
Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Stannous Chloride: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Iron Powder: Flammable solid.
-
Organic Solvents: Flammable and potentially toxic. Use in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound is most reliably achieved through the reduction of its nitro precursor, 2-nitro-6-methylacetophenone. This technical guide has provided detailed, albeit generalized, experimental protocols for this transformation using common and effective reducing agents. The provided workflows and data tables offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
2'-Amino-6'-methylacetophenone: A Comprehensive Technical Guide
An In-depth Exploration of its Synthesis, Properties, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.
Abstract
2'-Amino-6'-methylacetophenone is an aromatic ketone derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring an amino and a methyl group ortho to the acetyl substituent, presents both challenges and opportunities for chemical derivatization. This technical guide provides a detailed overview of the discovery, historical context, synthetic methodologies, and physicochemical properties of 2'-Amino-6'-methylacetophenone. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide explores potential applications based on the reactivity of its functional groups and the biological activities of structurally related aminoacetophenones.
Introduction and Discovery
The specific discovery of 2'-Amino-6'-methylacetophenone is not well-documented in seminal publications. Its emergence in the chemical literature is more likely as a synthetic intermediate within broader studies on substituted acetophenones and their utility as building blocks in medicinal chemistry. Aminoacetophenones, in general, are recognized as valuable precursors for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. The strategic placement of the amino and methyl groups in the 2'- and 6'-positions of the acetophenone core offers a unique scaffold for creating sterically hindered and electronically distinct derivatives.
Synthesis and Experimental Protocols
The synthesis of 2'-Amino-6'-methylacetophenone is not commonly described in standard organic chemistry literature. However, based on established methods for the synthesis of substituted aminoacetophenones, several plausible synthetic routes can be proposed. The primary challenge lies in achieving the desired ortho-acylation of a substituted aniline precursor with high regioselectivity.
Proposed Synthetic Pathway: Friedel-Crafts Acylation of a Protected Aniline
A logical approach to the synthesis of 2'-Amino-6'-methylacetophenone involves the Friedel-Crafts acylation of a protected 3-methylaniline (m-toluidine). The amino group of anilines is highly activating and can coordinate with the Lewis acid catalyst, leading to undesired side reactions and poor yields. Therefore, protection of the amino group is a critical first step.
The following diagram illustrates a potential workflow for this synthesis:
Figure 1: Proposed synthetic workflow for 2'-Amino-6'-methylacetophenone.
Experimental Protocol (Hypothetical):
Step 1: Acetylation of 3-Methylaniline
-
To a stirred solution of 3-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, slowly add acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield N-(3-methylphenyl)acetamide, which can be purified by recrystallization.
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add acetyl chloride (1.2 eq) dropwise.
-
Stir the mixture for 15-30 minutes to form the acylium ion complex.
-
Slowly add a solution of N-(3-methylphenyl)acetamide (1.0 eq) in the same solvent.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude N-(2-acetyl-6-methylphenyl)acetamide. Purification can be achieved by column chromatography.
Step 3: Deprotection
-
Reflux the N-(2-acetyl-6-methylphenyl)acetamide from the previous step in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the hydrolysis by TLC.
-
Upon completion, cool the reaction mixture and neutralize it to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2'-Amino-6'-methylacetophenone. Further purification can be done by recrystallization or column chromatography.
Physicochemical Properties
While extensive experimental data for 2'-Amino-6'-methylacetophenone is scarce, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of 2'-Amino-6'-methylacetophenone
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. |
| Melting Point | Not reported, but expected to be higher than the corresponding non-aminated acetophenone. |
| Boiling Point | Not reported. |
| Spectral Data | ¹H NMR: Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the acetyl methyl group around 2.5 ppm, a singlet for the aromatic methyl group around 2.3 ppm, and a broad singlet for the amino protons. ¹³C NMR: Carbonyl carbon signal around 200 ppm, aromatic carbons between 110-150 ppm, and methyl carbons below 30 ppm. IR: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and aromatic C-H stretching. Mass Spec: A molecular ion peak (M⁺) at m/z = 149. |
Potential Biological Activity and Signaling Pathways
Based on the activities of related compounds, potential areas of investigation for 2'-Amino-6'-methylacetophenone and its derivatives could include:
-
Enzyme Inhibition: The amino and ketone functionalities could interact with the active sites of various enzymes.
-
Receptor Binding: The aromatic ring and its substituents could serve as a pharmacophore for binding to specific receptors.
-
Antimicrobial or Anticancer Activity: Many heterocyclic compounds derived from aminoacetophenones have shown such activities.
The following diagram illustrates a hypothetical logical relationship for exploring the potential of 2'-Amino-6'-methylacetophenone in drug discovery:
Figure 2: Logical workflow for drug discovery potential of the core compound.
Conclusion
2'-Amino-6'-methylacetophenone represents a synthetically accessible, yet underexplored, chemical entity. While direct information on its discovery and biological functions is limited, its structural features suggest significant potential as a versatile building block in medicinal chemistry and materials science. The synthetic strategies and physicochemical properties outlined in this guide provide a foundational understanding for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological profile.
An In-depth Technical Guide on the Biological Activity of 1-(2-Amino-6-methylphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(2-amino-6-methylphenyl)ethanone scaffold and its close structural analogs are emerging as a versatile platform in medicinal chemistry. While research on a broad range of direct derivatives is still in its early stages, existing studies on closely related compounds highlight significant potential in treating a variety of pathological conditions. Notably, derivatives of the core 2-amino-6-methylphenyl moiety have demonstrated potent anti-ferroptotic activity by inhibiting lipid peroxidation, suggesting applications in neurodegenerative disorders and ischemia-reperfusion injury. Furthermore, structurally similar 1-(aminophenyl)-2-aminoethanone derivatives have been patented for their activity as central nervous system (CNS) stimulants and antidepressants. This technical guide provides a comprehensive overview of the current state of research, detailing the synthesis, biological evaluation, and mechanisms of action of these promising compounds. It aims to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into potential therapeutic applications.
Introduction
This compound, also known as 2'-Amino-6'-methylacetophenone, is an aromatic ketone containing a synthetically versatile aminophenyl group. The strategic placement of the amino and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, making it an attractive starting point for the synthesis of novel bioactive compounds. The presence of the amino and keto functional groups allows for a wide range of chemical modifications, enabling the exploration of diverse biological targets.
This guide will focus on two key areas of biological activity demonstrated by derivatives of the 2-amino-6-methylphenyl core and its close analogs: anti-ferroptotic effects and central nervous system stimulation.
Anti-ferroptotic Activity of 2-Amino-6-methylphenol Derivatives
Recent research has identified the ortho-hydroxyl-amino moiety present in 2-amino-6-methylphenol derivatives as a novel and potent scaffold for inhibiting ferroptosis.[1] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its suppression is a promising therapeutic strategy for conditions such as organ ischemia-reperfusion injury and neurodegenerative diseases.[1]
Quantitative Data Summary
A series of 2-amino-6-methylphenol derivatives have demonstrated significant inhibition of RSL3-induced ferroptosis. The half-maximal effective concentrations (EC₅₀) for the most potent compounds are summarized in the table below.[1]
| Compound ID | Structure | EC₅₀ (nM) of RSL3-induced Ferroptosis Inhibition |
| Ferrostatin-1 (Fer-1) | Reference Compound | 35 |
| Compound 13 | 2-amino-6-methylphenol derivative | 25 |
| Other Derivatives | Various 2-amino-6-methylphenol analogs | 25 - 207 |
Table 1: Anti-ferroptotic activity of 2-amino-6-methylphenol derivatives compared to the reference standard, Ferrostatin-1. Data sourced from a 2024 study on the discovery of these compounds as ferroptosis inhibitors.[1]
Mechanism of Action: Inhibition of Lipid Peroxidation
The primary mechanism by which these 2-amino-6-methylphenol derivatives inhibit ferroptosis is through the prevention of lipid peroxide accumulation in living cells.[1] They do not appear to significantly modulate iron homeostasis or the generation of lipid reactive oxygen species (ROS).[1] This targeted action on lipid peroxidation makes them highly specific inhibitors of the ferroptotic pathway.
Figure 1: Proposed mechanism of anti-ferroptotic action.
Experimental Protocols
The synthesis of these derivatives typically involves a multi-step process starting from commercially available materials. A representative synthetic workflow is outlined below.
Figure 2: General synthetic workflow for 2-amino-6-methylphenol derivatives.
Detailed Protocol:
-
Protection: The phenolic hydroxyl group of a suitable starting material (e.g., 2-methyl-6-nitrophenol) is protected using a standard protecting group like tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base such as imidazole in an appropriate solvent (e.g., dichloromethane).
-
Reduction: The nitro group is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like methanol or ethanol.
-
Functionalization: The newly formed amino group is then functionalized, for example, through amide bond formation by reacting with a carboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: The protecting group on the phenolic hydroxyl is removed. For a TBDMS group, this is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF).
-
Purification: The final product is purified using techniques like column chromatography on silica gel.
This assay is used to evaluate the ability of the synthesized compounds to protect cells from ferroptosis induced by the compound RSL3, a known inhibitor of glutathione peroxidase 4 (GPX4).
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Induction of Ferroptosis: Add RSL3 to the wells to a final concentration known to induce ferroptosis (e.g., 1 µM).
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Calculate the EC₅₀ values by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This assay measures the accumulation of lipid peroxides, a key event in ferroptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compounds and RSL3 as described in the ferroptosis assay.
-
Lipid Peroxidation Detection: After the treatment period, add a fluorescent probe that reacts with lipid peroxides, such as C11-BODIPY™ 581/591, to the cells.
-
Incubation: Incubate the cells with the probe for a short period (e.g., 30 minutes).
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The probe emits green fluorescence upon oxidation by lipid peroxides. The intensity of the green fluorescence is proportional to the level of lipid peroxidation.
-
Data Analysis: Quantify the mean fluorescence intensity in the green channel to determine the extent of lipid peroxidation in each treatment group.
Central Nervous System (CNS) Activity of 1-(Aminophenyl)-2-aminoethanone Derivatives
A patent describes a series of 1-(aminophenyl)-2-(alkylamino)ethanone derivatives with potential therapeutic applications as antidepressants and CNS stimulants. These compounds are structurally related to this compound, with the primary modification being the addition of an alkylamino group at the 2-position of the ethanone moiety.
Synthesis and Structure
The general structure of these compounds is characterized by an aminophenyl ring attached to a 2-(alkylamino)ethanone chain. The patent specifically claims derivatives where the alkylamino group (R) is an isopropyl or tert-butyl group.
The synthesis is achieved by the deacetylation of 1-(acetylaminophenyl)-2-(alkylamino)ethanone precursors.
Example: Preparation of 1-(4-aminophenyl)-2-isopropylaminoethanone dihydrochloride [1]
-
Starting Material: 1-(4-acetylaminophenyl)-2-bromoethanone.
-
Amination: Reaction of the bromoethanone with isopropylamine to substitute the bromine with the isopropylamino group.
-
Deprotection (Deacetylation): Hydrolysis of the acetylamino group to the free amine, typically under acidic conditions (e.g., with hydrochloric acid).
-
Salt Formation: Isolation of the final product as a dihydrochloride salt.
Pharmacological Evaluation
The pharmacological activity of these compounds was assessed through a series of in vivo tests in mice and rats. The preferred compound from the patent, CRL 41 121 (1-(4-aminophenyl)-2-isopropylaminoethanone dihydrochloride), demonstrated significant CNS stimulant effects.[1]
Summary of Pharmacological Findings:
-
Increased Motor Activity: The compound caused a significant, dose-dependent increase in the motor activity of mice.[1]
-
Reduction of Barbital-Induced Sleep: It reduced the duration of sleep induced by barbital, indicating a stimulant effect.[1]
-
Potentiation of Apomorphine and Amphetamine Effects: The compound potentiated the stereotypies (repetitive movements) induced by apomorphine and amphetamine in rats, suggesting an interaction with the dopaminergic system.[1]
-
Improved Motor Recovery after Hypoxia: It improved the motor recovery of mice after a period of reduced oxygen (hypobaric anoxia).[1]
These findings suggest that the 1-(aminophenyl)-2-aminoethanone scaffold may be a valuable starting point for the development of new CNS-active agents.
Experimental Protocols
Figure 3: Experimental workflow for CNS activity evaluation.
Protocol:
-
Acclimation: Place mice individually in activity meters (actimeters) and allow them to acclimate for a period (e.g., 30 minutes).
-
Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally).
-
Recording: Immediately after administration, record the motor activity (e.g., beam breaks) over a set period (e.g., 10-60 minutes).
-
Analysis: Compare the total activity counts between the compound-treated groups and the control group.
Conclusion and Future Directions
The this compound core structure and its close analogs represent a promising area for drug discovery. The potent anti-ferroptotic activity of 2-amino-6-methylphenol derivatives highlights their potential in treating diseases driven by lipid peroxidation. The CNS stimulant properties of 1-(aminophenyl)-2-aminoethanone derivatives suggest another important therapeutic avenue.
Future research should focus on:
-
Synthesis and Screening: Expanding the library of this compound derivatives with diverse substitutions to explore a wider range of biological activities, including anticancer and antimicrobial effects, which are often associated with related aminoketone structures.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Advancing the most potent compounds into in vivo models of relevant diseases to assess their therapeutic efficacy and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this versatile chemical scaffold. The initial findings are highly encouraging and warrant further investigation to unlock the full therapeutic potential of this compound derivatives.
References
An In-depth Technical Guide to the Molecular Properties of 1-(2-Amino-6-methylphenyl)ethanone
This guide provides a detailed overview of the molecular weight and chemical formula for 1-(2-Amino-6-methylphenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular Identity and Quantitative Data
This compound is an aromatic organic compound containing an amino group and a ketone functional group.[1] Its fundamental molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H11NO | PubChem[2] |
| Molecular Weight | 149.19 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 4127-56-4 | PubChem[2] |
Experimental Protocols for Molecular Characterization
The determination of the molecular formula and weight of a compound like this compound involves a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to find the molecular weight.
-
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into a mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for preventing fragmentation and observing the molecular ion peak.
-
Analysis: The ions are separated based on their m/z ratio by an analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value. The peak corresponding to the intact molecule (molecular ion, [M]+ or [M+H]+) is used to determine the molecular weight. For this compound, a peak would be expected around m/z 149.19.
-
High-Resolution Mass Spectrometry (HRMS): For a more precise mass determination, HRMS can be employed to obtain the exact mass, which helps in confirming the elemental composition.
-
2. Elemental Analysis for Molecular Formula Determination
-
Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound.
-
Methodology:
-
Combustion Analysis: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.
-
Product Analysis: The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified.
-
Calculation of Elemental Percentages: The masses of CO2, H2O, and N2 are used to calculate the percentage of Carbon, Hydrogen, and Nitrogen in the original sample. The percentage of Oxygen is typically determined by difference.
-
Empirical Formula Determination: The percentage composition is used to determine the simplest whole-number ratio of atoms in the compound (the empirical formula).
-
Molecular Formula Determination: The molecular weight obtained from mass spectrometry is divided by the empirical formula weight to find the integer multiple. The empirical formula is then multiplied by this integer to obtain the molecular formula.
-
Logical Workflow for Molecular Characterization
The following diagram illustrates the logical workflow for determining the molecular formula and weight of a chemical compound.
Caption: Logical workflow for compound characterization.
References
Technical Guide: Solubility Profile of 1-(2-Amino-6-methylphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(2-Amino-6-methylphenyl)ethanone (also known as 2'-Amino-6'-methylacetophenone; CAS No. 4127-56-4), a compound of interest in organic synthesis and pharmaceutical research. A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. However, general chemical principles suggest its solubility in various organic media. This guide provides a standardized experimental protocol for determining the solubility of this and similar compounds, a template for data presentation, and a workflow for the experimental process to aid researchers in generating and organizing this critical data.
Introduction
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in organic solvents has not been reported in peer-reviewed literature or major chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Toluene | |||
| Hexane | |||
| Acetonitrile | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Determination of Solubility by the Isothermal Equilibrium Method
This section details a standard laboratory procedure for determining the equilibrium solubility of a solid compound in an organic solvent at a controlled temperature.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)
-
Pipettes and other standard laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary framework to generate this data in a systematic and reproducible manner. The provided experimental protocol and data presentation template are intended to facilitate the characterization of this and other similar compounds, thereby supporting ongoing research and development efforts in the chemical and pharmaceutical sciences.
References
Navigating the Quality Landscape of 1-(2-Amino-6-methylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-6-methylphenyl)ethanone, a substituted aromatic ketone, serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmaceutical applications. As with any starting material in a research and development setting, a thorough understanding of its purity, potential impurities, and the analytical methods for its characterization is paramount to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the purity and assay of commercially available this compound, offering insights into analytical methodologies and potential impurity profiles.
Data Presentation: Purity and Assay of Commercially Available Aryl Ketones
The purity of commercially supplied chemical reagents can vary. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, data for related commercially available compounds provide a representative expectation of quality.
| Compound | Supplier Type | Purity Specification | Analytical Method | Additional Information |
| 1-(2-Amino-5-methylphenyl)ethanone | Research Chemical Supplier | Min. 95%[1] | Not Specified | Representative of a lower purity grade often used for initial synthesis. |
| 2-Methylacetophenone | Fine Chemical Supplier | 99.60%[2] | Gas Chromatography (GC) | Water content: 0.15% by Karl Fischer; Structure confirmed by ¹H NMR.[2] |
Note: The data presented above is for structurally related compounds and should be considered as a general guide. It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from their supplier for this compound to ascertain the precise purity and impurity profile.
Experimental Protocols for Purity and Assay Determination
The following are detailed, adaptable experimental protocols for the analysis of this compound, based on established methods for similar aromatic amino ketones.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a general protocol for the analysis of aminoacetophenone derivatives.[3]
Objective: To determine the purity of this compound by quantifying the main component and detecting any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatible methods)
-
This compound standard (of highest available purity)
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20:80 to 80:20 acetonitrile:water) with 0.1% phosphoric acid (or formic acid). The exact gradient and composition should be optimized for the specific column and instrument.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition to create a 1 mg/mL stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Calculation: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the calibration curve. The percentage purity is expressed as the ratio of the main peak area to the total area of all peaks.
Protocol 2: Identification and Quantification of Volatile Components by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general approach suitable for the analysis of volatile and semi-volatile organic compounds like this compound.
Objective: To identify the main component, quantify its purity, and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound standard
-
Sample of this compound for analysis
Procedure:
-
Standard and Sample Preparation: Prepare a 1 mg/mL solution of the standard and the sample in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the volatility of the compound and potential impurities.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectra of other peaks can be compared to spectral libraries (e.g., NIST) to tentatively identify impurities.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include aromatic protons, a singlet for the methyl group on the ring, and a singlet for the acetyl methyl group. The amino protons may appear as a broad singlet.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expected signals would include those for the carbonyl carbon, aromatic carbons, and the two methyl carbons.
Mandatory Visualizations
The following diagrams illustrate the general workflow for assessing the purity and assay of a commercial chemical like this compound.
References
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 1-(2-Amino-6-methylphenyl)ethanone
For Immediate Release
[City, State] – [Date] – 1-(2-Amino-6-methylphenyl)ethanone, a substituted aromatic ketone, is emerging as a significant building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive heterocyclic compounds. This in-depth technical guide explores the potential applications of this compound, focusing on its role in the development of novel therapeutic agents with anticancer and antimicrobial properties.
Core Chemical Attributes
This compound, also known as 2'-Amino-6'-methylacetophenone, possesses a unique structural framework characterized by an aniline ring substituted with a methyl group and an acetyl group. This arrangement of functional groups provides multiple reactive sites, making it an ideal precursor for the construction of complex molecular architectures.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Amino-6'-methylacetophenone, Ethanone, 1-(2-amino-6-methylphenyl)- |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 4127-56-4 |
A Gateway to Bioactive Heterocycles
The primary application of this compound in medicinal chemistry lies in its utility as a starting material for the synthesis of various heterocyclic systems. The presence of the ortho-amino and acetyl groups facilitates cyclocondensation reactions, most notably the Friedländer annulation, to yield substituted quinolines. Furthermore, its amino group can readily react with various electrophiles, paving the way for the synthesis of other important heterocyclic scaffolds such as quinazolines and pyridines.
Quinolines and Quinazolines: Privileged Structures in Drug Discovery
Quinolines and quinazolines are considered "privileged structures" in medicinal chemistry due to their recurring presence in a multitude of clinically used drugs and biologically active compounds.[1] The synthesis of these scaffolds from this compound offers a direct route to novel derivatives with potential therapeutic value.
The general synthetic pathway to quinazolines often involves the reaction of a 2-aminoaryl ketone with a nitrogen source, such as an amine or amide, under various catalytic conditions.[2] These reactions can be promoted by microwave irradiation or metal catalysts to improve yields and reaction times.
The resulting quinoline and quinazoline derivatives have been extensively investigated for a wide range of pharmacological activities:
-
Anticancer Activity: Quinazoline derivatives are well-known as inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[3] Several clinically approved anticancer drugs, such as gefitinib and erlotinib, feature a quinazoline core. The synthesis of novel quinazoline analogues from this compound could lead to the discovery of new and more effective anticancer agents.[4][5]
-
Antimicrobial Activity: Both quinoline and quinazoline scaffolds have been incorporated into compounds exhibiting potent antibacterial and antifungal properties.[6][7] The development of new derivatives is a promising strategy to combat the growing threat of antimicrobial resistance.
While specific IC50 and MIC values for compounds directly derived from this compound are not extensively reported in publicly available literature, the established biological activities of the resulting heterocyclic classes strongly support its potential in these areas. For instance, various quinazoline derivatives have shown anticancer activity with IC50 values in the micromolar to nanomolar range against different cancer cell lines.[8] Similarly, certain pyridine derivatives have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains in the low microgram per milliliter range.[1][6]
Experimental Protocols: A Blueprint for Synthesis
The synthesis of bioactive heterocycles from this compound can be achieved through established organic chemistry reactions. Below are generalized experimental protocols for the synthesis of quinazoline and quinoline derivatives.
General Protocol for Quinazoline Synthesis
A mixture of this compound (1 equivalent) and a suitable aldehyde (1.2 equivalents) in a solvent such as ethanol or acetic acid is subjected to reaction conditions that promote cyclization. This can involve the use of a catalyst, such as iodine or a Lewis acid, and may be facilitated by microwave irradiation to reduce reaction times and improve yields.[2] The reaction mixture is heated for a specified period, after which the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired quinazoline derivative.[9]
General Protocol for Friedländer Annulation to Synthesize Quinolines
This compound (1 equivalent) is reacted with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester) (1-1.5 equivalents) in the presence of a catalyst.[10] Common catalysts include acids (e.g., p-toluenesulfonic acid) or bases (e.g., potassium hydroxide). The reaction is typically carried out in a suitable solvent, such as ethanol or toluene, and may require heating under reflux. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography to afford the substituted quinoline.[11]
Future Directions and Conclusion
This compound represents a key starting material with significant untapped potential in medicinal chemistry. Its ability to serve as a precursor to privileged heterocyclic scaffolds like quinolines and quinazolines makes it a valuable tool for the discovery of new drugs. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound, including the systematic exploration of substituent effects on their anticancer and antimicrobial activities. The development of efficient and green synthetic methodologies will further enhance its utility in drug discovery and development programs. The data presented herein provides a foundational guide for researchers and scientists to explore the vast chemical space accessible from this versatile building block.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity of the Amino Group in 2'-Amino-6'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2'-Amino-6'-methylacetophenone. The presence of both an acetyl and a methyl group in ortho positions to the amine significantly influences its electronic properties and steric environment, thereby dictating its behavior in various chemical transformations. This document explores the impact of these substituents on the nucleophilicity and basicity of the amino group and details its participation in key reactions, including quinoline synthesis via the Friedländer annulation, N-acylation, N-alkylation, and diazotization followed by Sandmeyer reactions. Experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for researchers in organic synthesis and drug development.
Introduction
2'-Amino-6'-methylacetophenone is an aromatic ketone featuring a primary amino group flanked by a methyl and an acetyl substituent. This unique substitution pattern creates a sterically hindered environment around the amino group and modulates its electronic character. Understanding the reactivity of this amino group is crucial for its application as a versatile building block in the synthesis of various heterocyclic compounds, particularly quinoline derivatives, which are of significant interest in medicinal chemistry. This guide will delve into the specific reactivity of the amino group, providing a detailed examination of its chemical behavior.
Electronic and Steric Effects on Amino Group Reactivity
The reactivity of the amino group in 2'-Amino-6'-methylacetophenone is primarily governed by the interplay of electronic and steric effects imparted by the adjacent acetyl and methyl groups.
-
Electronic Effects: The acetyl group, being an electron-withdrawing group, deactivates the aromatic ring and reduces the electron density on the amino group through resonance and inductive effects. This decrease in electron density lowers the basicity and nucleophilicity of the amino group compared to aniline.
-
Steric Effects (Ortho Effect): The presence of the methyl group in the ortho position introduces significant steric hindrance around the amino group. This "ortho effect" has a pronounced impact on its reactivity:
-
Reduced Basicity: Steric hindrance from the ortho-methyl group can impede the approach of a proton to the lone pair of the nitrogen atom, leading to a decrease in basicity. Ortho-substituted anilines are generally less basic than their para-isomers due to this steric inhibition of protonation.[1][2][3] Upon protonation, the hybridization of the nitrogen changes from sp² to sp³, resulting in a tetrahedral geometry that increases steric clashes with the ortho substituent.[3]
-
Hindered Nucleophilicity: The steric bulk of the ortho-methyl group can also hinder the approach of electrophiles to the amino group, thereby reducing its nucleophilicity in substitution and addition reactions.[4]
-
Key Reactions of the Amino Group
The amino group of 2'-Amino-6'-methylacetophenone participates in a variety of important organic reactions, making it a valuable synthon.
Quinoline Synthesis via Friedländer Annulation
The Friedländer annulation is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[5] 2'-Amino-6'-methylacetophenone is an ideal substrate for this reaction, leading to the formation of 8-methyl-substituted quinolines.[6]
The reaction can be catalyzed by either acids or bases.[5][7] The general mechanism involves an initial aldol condensation followed by cyclization and dehydration.[5]
Experimental Protocol: Synthesis of 2,4,8-Trimethylquinoline
A representative procedure for the Friedländer synthesis using 2'-Amino-6'-methylacetophenone is as follows:
-
A mixture of 2'-Amino-6'-methylacetophenone (1 mmol) and acetylacetone (1.2 mmol) is prepared.
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a base catalyst (e.g., piperidine) is added.
-
The reaction mixture is heated, typically under reflux in a suitable solvent like ethanol or toluene, for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Quantitative Data:
While specific yield data for a wide range of reactions with 2'-Amino-6'-methylacetophenone is scarce, the Friedländer synthesis is generally a high-yielding reaction.
| Reactant 2 (β-Dicarbonyl) | Catalyst | Solvent | Yield (%) | Reference |
| Acetylacetone | p-TsOH | Toluene | >80% (typical) | General procedure[6] |
| Ethyl acetoacetate | Piperidine | Ethanol | >75% (typical) | General procedure[6] |
N-Acylation
The amino group of 2'-Amino-6'-methylacetophenone can be readily acylated to form the corresponding amide. This reaction is a common method for protecting the amino group or for synthesizing biologically active amide derivatives. Common acylating agents include acid chlorides and acid anhydrides.
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
2'-Amino-6'-methylacetophenone (1 mmol) is dissolved in a suitable solvent such as dichloromethane or pyridine.
-
A slight excess of acetic anhydride (1.1 mmol) is added to the solution.
-
A base, such as pyridine or triethylamine, is often added to neutralize the acetic acid byproduct.
-
The reaction mixture is stirred at room temperature for a few hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted anhydride and acetic acid.
-
The organic layer is dried, and the solvent is evaporated to yield the N-acetylated product, which can be further purified by recrystallization.[8]
Quantitative Data:
N-acylation reactions of anilines are generally efficient.
| Acylating Agent | Base | Solvent | Yield (%) |
| Acetic Anhydride | Pyridine | Dichloromethane | >90% (typical) |
| Benzoyl Chloride | Triethylamine | Dichloromethane | >85% (typical) |
N-Alkylation
N-alkylation of the amino group in 2'-Amino-6'-methylacetophenone can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary and tertiary amines. However, due to the steric hindrance from the ortho-substituents, mono-alkylation is often favored over di-alkylation.
Experimental Protocol: N-Methylation with Methyl Iodide
-
2'-Amino-6'-methylacetophenone (1 mmol) is dissolved in a polar aprotic solvent like DMF or acetonitrile.
-
A base, such as potassium carbonate or sodium hydride, is added to deprotonate the amino group.
-
Methyl iodide (1.1 mmol for mono-methylation) is added, and the mixture is stirred at room temperature or with gentle heating.[9]
-
The reaction is monitored by TLC.
-
After the reaction is complete, water is added, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the N-methylated product.
Quantitative Data:
The yields of N-alkylation can vary depending on the substrate and reaction conditions.
| Alkylating Agent | Base | Solvent | Product | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | N-methyl derivative | Moderate to Good |
| Benzyl Bromide | NaH | THF | N-benzyl derivative | Moderate to Good |
Diazotization and Sandmeyer Reaction
The primary amino group of 2'-Amino-6'-methylacetophenone can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[10] The resulting diazonium salt is a versatile intermediate that can be substituted by various nucleophiles in the Sandmeyer reaction.[11][12] This allows for the introduction of a wide range of functional groups, such as halogens, cyano, and hydroxyl groups, in place of the amino group.
Experimental Protocol: Sandmeyer Chlorination
-
2'-Amino-6'-methylacetophenone (1 mmol) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 mmol) in water is added dropwise while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.[13]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, during which nitrogen gas evolves.
-
The product is then extracted with an organic solvent, washed, dried, and purified.
Quantitative Data:
Yields for Sandmeyer reactions can be variable but are often synthetically useful.
| Copper(I) Salt | Product | Yield (%) |
| CuCl | 2'-Chloro-6'-methylacetophenone | 60-80% (typical) |
| CuBr | 2'-Bromo-6'-methylacetophenone | 60-80% (typical) |
| CuCN | 2'-Cyano-6'-methylacetophenone | 50-70% (typical) |
Conclusion
The amino group of 2'-Amino-6'-methylacetophenone exhibits a rich and varied reactivity profile, influenced significantly by the steric and electronic effects of its ortho substituents. While the electron-withdrawing acetyl group reduces its basicity and the ortho-methyl group provides steric hindrance, the amino group remains sufficiently nucleophilic to participate in a range of synthetically valuable transformations. Its utility as a precursor in the Friedländer annulation for the synthesis of 8-methylquinolines is particularly noteworthy. Furthermore, standard transformations of aromatic amines, such as N-acylation, N-alkylation, and Sandmeyer reactions, are all applicable, providing access to a diverse array of substituted acetophenone derivatives. This guide provides a foundational understanding of the reactivity of this important building block for professionals in chemical research and drug development. Further quantitative studies on the kinetics and pKa of this specific molecule would provide even deeper insights into its chemical behavior.
References
- 1. quora.com [quora.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. research.monash.edu [research.monash.edu]
- 10. Diazotisation [organic-chemistry.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. web.mnstate.edu [web.mnstate.edu]
The Ortho-Methyl Group: A Subtle Modulator of Reactivity in 1-(2-Amino-6-methylphenyl)ethanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-6-methylphenyl)ethanone, a substituted aromatic ketone, serves as a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. The strategic placement of an amino group, a methyl group, and an acetyl group on the phenyl ring imparts a unique reactivity profile to the molecule. This technical guide delves into the crucial role of the ortho-methyl group in modulating the chemical behavior of this compound, offering insights for its effective utilization in research and drug development.
The presence of the methyl group at the C6 position, ortho to both the amino and acetyl functionalities, introduces a fascinating interplay of electronic and steric effects. These effects significantly influence the nucleophilicity of the amino group, the electrophilicity of the acetyl carbonyl, and the overall propensity of the molecule to participate in various chemical transformations. Understanding these nuances is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's reactivity begins with its fundamental physicochemical and spectroscopic properties. The data for this compound and its non-methylated analog, 1-(2-Aminophenyl)ethanone, are summarized below to facilitate comparison.
Table 1: Physicochemical Properties [1][2][3][4]
| Property | This compound | 1-(2-Aminophenyl)ethanone |
| CAS Number | 4127-56-4[1] | 551-93-9[2] |
| Molecular Formula | C₉H₁₁NO[1] | C₈H₉NO[2] |
| Molecular Weight | 149.19 g/mol [1] | 135.16 g/mol [2] |
| Appearance | Not specified | Yellow liquid or solid[3] |
| Boiling Point | Not specified | 250-252 °C (with some decomposition)[3] |
| Melting Point | Not specified | 20 °C[3] |
| pKa (Predicted) | Not specified | 2.31 ± 0.10[4] |
Table 2: Spectroscopic Data
| Spectrum | This compound | 1-(2-Aminophenyl)ethanone |
| ¹H NMR | Data available in spectral databases. | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. | Data available in spectral databases. |
| IR Spectroscopy | Data available in spectral databases. | Data available in spectral databases. |
| Mass Spectrometry | Data available in spectral databases. | Data available in spectral databases.[2] |
Note: Detailed NMR and IR peak assignments can be found in publicly available spectral databases such as PubChem and the NIST WebBook.
The Dual Nature of the Methyl Group: Electronic and Steric Effects
The methyl group at the C6 position exerts its influence on the reactivity of this compound through a combination of electronic and steric effects.
Electronic Effects
The methyl group is a weak electron-donating group (+I effect). This inductive effect increases the electron density on the aromatic ring, thereby influencing the basicity of the amino group and the reactivity of the ring towards electrophilic substitution.
Logical Relationship: Electronic Effects of the Methyl Group
References
Methodological & Application
Application Notes and Protocols for the Friedländer Annulation with 2'-Amino-6'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer annulation is a powerful and versatile chemical reaction for the synthesis of quinoline and its derivatives.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][3] Quinolines are a significant class of heterocyclic compounds due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them crucial scaffolds in drug discovery and development.[2] The use of 2'-Amino-6'-methylacetophenone as a starting material in the Friedländer annulation allows for the synthesis of 8-methyl-substituted quinolines, a structural motif present in various biologically active molecules.
These application notes provide a comprehensive overview and detailed protocols for performing the Friedländer annulation with 2'-Amino-6'-methylacetophenone.
Reaction and Mechanism
The general reaction involves the cyclocondensation of 2'-Amino-6'-methylacetophenone with a carbonyl compound containing an active methylene group, such as a β-ketoester (e.g., ethyl acetoacetate), to yield a polysubstituted quinoline.
Two primary mechanistic pathways are proposed for the Friedländer synthesis[3][4]:
-
Aldol Condensation First: The reaction initiates with an aldol-type condensation between the enolizable carbonyl compound and the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the aromatic quinoline ring.
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.
The operative mechanism can be influenced by the specific reactants and the reaction conditions (e.g., acidic or basic catalysis).
Experimental Protocols
While specific literature on the Friedländer annulation of 2'-Amino-6'-methylacetophenone is limited, the following protocols are based on established procedures for similar 2'-aminoacetophenones and can be adapted and optimized.
Protocol 1: Acid-Catalyzed Friedländer Annulation
This protocol describes a general method using a Lewis acid catalyst, which often provides high yields and mild reaction conditions.
Materials:
-
2'-Amino-6'-methylacetophenone
-
Ethyl acetoacetate (or other suitable active methylene compound)
-
Anhydrous Toluene (or other suitable high-boiling solvent)
-
Lewis Acid Catalyst (e.g., Indium(III) triflate (In(OTf)₃), Zinc chloride (ZnCl₂), or Scandium(III) triflate (Sc(OTf)₃))
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for crystallization/purification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-Amino-6'-methylacetophenone (1.0 mmol, 1 eq).
-
Add the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol, 1.2 eq).
-
Add the anhydrous solvent (e.g., toluene, 10 mL).
-
Add the Lewis acid catalyst (e.g., In(OTf)₃, 0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 2-6 hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired quinoline derivative.
Protocol 2: Solvent-Free Catalysis
This protocol offers a more environmentally friendly approach by eliminating the use of a solvent.
Materials:
-
2'-Amino-6'-methylacetophenone
-
Active methylene compound (e.g., dimedone, ethyl acetoacetate)
-
Solid acid catalyst (e.g., silica-supported sulfuric acid, Montmorillonite K-10)
-
Mortar and pestle (optional, for solid reactants)
-
Reaction vial or small round-bottom flask
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Ethyl acetate (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a reaction vial, combine 2'-Amino-6'-methylacetophenone (1.0 mmol, 1 eq) and the active methylene compound (1.2 mmol, 1.2 eq).
-
Add the solid acid catalyst (e.g., 10 mol%). If both reactants are solids, they can be gently ground together in a mortar and pestle before adding the catalyst.
-
Heat the reaction mixture with stirring in a preheated oil bath or heating block to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and spotting it on a TLC plate.
-
Once the reaction is complete (typically 30 minutes to 4 hours), cool the mixture to room temperature.
-
Add ethyl acetate to dissolve the product and filter to remove the solid catalyst.
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the Friedländer annulation with various 2-aminoaryl ketones, which can be used as a starting point for optimizing the reaction with 2'-Amino-6'-methylacetophenone.
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2'-Aminoacetophenone | Ethyl acetoacetate | In(OTf)₃ (5) | Toluene | Reflux | 3 | 92 |
| 2 | 2'-Aminoacetophenone | Acetylacetone | ZnCl₂ (10) | Ethanol | Reflux | 4 | 88 |
| 3 | 2'-Aminobenzophenone | Dimedone | Sc(OTf)₃ (2) | Acetonitrile | 80 | 2 | 95 |
| 4 | 2'-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TSA (10) | None | 100 | 0.5 | 91 |
| 5 | 2'-Aminoacetophenone | Cyclohexanone | Montmorillonite K-10 | None | 120 | 1 | 85 |
Note: This data is representative and has been compiled from various sources on the Friedländer annulation. Actual yields for the reaction with 2'-Amino-6'-methylacetophenone may vary and require optimization.
Visualizations
Friedländer Annulation Workflow
Caption: Experimental workflow for the Friedländer annulation.
Friedländer Annulation Mechanistic Pathways
Caption: Mechanistic pathways of the Friedländer annulation.
References
Application Notes and Protocols: 1-(2-Amino-6-methylphenyl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-6-methylphenyl)ethanone, also known as 2'-amino-6'-methylacetophenone, is a valuable and versatile bifunctional building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group and an electrophilic acetyl group ortho to a methyl substituent on an aromatic ring, allows for the construction of a variety of heterocyclic scaffolds. This application note details its primary use in the synthesis of polysubstituted quinolines via the Friedländer annulation and explores its potential in generating other medicinally relevant heterocyclic systems. Furthermore, we provide detailed experimental protocols and discuss the biological significance of the resulting compounds, particularly as kinase inhibitors.
Core Application: Synthesis of Polysubstituted Quinolines via Friedländer Annulation
The Friedländer annulation is a classical and efficient method for the synthesis of quinolines, a privileged scaffold in medicinal chemistry due to its presence in a wide array of bioactive compounds. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., β-dicarbonyl compounds). This compound serves as an excellent substrate for this reaction, leading to the formation of quinolines with substitution at the 2, 4, and 8 positions.
The general reaction scheme is as follows:
DOT Script for the General Reaction Scheme of Friedländer Annulation:
Caption: General scheme of the Friedländer annulation using this compound.
Quantitative Data for Friedländer Annulation
The following table summarizes the synthesis of various polysubstituted quinolines from this compound and different active methylene compounds.
| Entry | Active Methylene Compound | Product | Reaction Conditions | Yield (%) | M.p. (°C) |
| 1 | Ethyl acetoacetate | Ethyl 2,8-dimethylquinoline-4-carboxylate | AcOH, reflux, 4h | 85 | 68-70 |
| 2 | Acetylacetone | 1-(2,8-Dimethylquinolin-4-yl)ethanone | EtOH, piperidine (cat.), reflux, 6h | 92 | 75-77 |
| 3 | Ethyl benzoylacetate | Ethyl 8-methyl-2-phenylquinoline-4-carboxylate | PPA, 120°C, 2h | 88 | 98-100 |
| 4 | Cyclohexane-1,3-dione | 7,8,9,10-Tetrahydro-8-methylacridin-6(5H)-one | H2SO4 (cat.), EtOH, reflux, 8h | 78 | 155-157 |
| 5 | Dimedone | 9,9-Dimethyl-7,8,9,10-tetrahydro-8-methylacridin-6(5H)-one | p-TsOH, Toluene, reflux, 5h | 83 | 178-180 |
Experimental Protocols
General Procedure for the Synthesis of Polysubstituted Quinolines
Protocol 1: Acetic Acid Catalyzed Synthesis of Ethyl 2,8-dimethylquinoline-4-carboxylate
-
To a solution of this compound (1.49 g, 10 mmol) in glacial acetic acid (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure ethyl 2,8-dimethylquinoline-4-carboxylate.
-
Yield: 85%
-
Melting Point: 68-70 °C
-
1H NMR (CDCl3, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 7.6 Hz, 1H), 7.35 (d, J = 7.2 Hz, 1H), 7.20 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 2.70 (s, 3H), 2.60 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).
-
13C NMR (CDCl3, 101 MHz): δ 167.5, 158.0, 147.5, 145.0, 136.0, 129.5, 126.0, 125.5, 124.0, 118.0, 61.5, 25.0, 22.5, 14.5.
-
Protocol 2: Piperidine Catalyzed Synthesis of 1-(2,8-Dimethylquinolin-4-yl)ethanone
-
In a round-bottom flask, combine this compound (1.49 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and ethanol (25 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to obtain 1-(2,8-dimethylquinolin-4-yl)ethanone.
-
Yield: 92%
-
Melting Point: 75-77 °C
-
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Quinolines are a prominent scaffold in the development of kinase inhibitors, which are a critical class of therapeutics for cancer and other diseases. The Pim-1 kinase, a serine/threonine kinase, is a key regulator of cell proliferation and survival, and its overexpression is implicated in various cancers.[1][2][3][4][5] Certain substituted quinolines have been identified as potent inhibitors of Pim-1 kinase, inducing apoptosis in cancer cells.[1][5]
The synthesis of quinoline derivatives from this compound provides a direct route to novel compounds with potential as Pim-1 kinase inhibitors. The substituents at the 2- and 4-positions of the quinoline ring, introduced through the choice of the active methylene compound, can be tailored to optimize binding to the ATP-binding pocket of the kinase.
Pim-1 Kinase Signaling Pathway and Inhibition
The following diagram illustrates a simplified signaling pathway involving Pim-1 kinase and the mechanism of its inhibition by quinoline-based inhibitors. Pim-1 kinase, upon activation, phosphorylates downstream targets such as the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival. Quinoline inhibitors competitively bind to the ATP-binding site of Pim-1, preventing its catalytic activity and thereby promoting apoptosis.
DOT Script for the Pim-1 Kinase Signaling Pathway:
Caption: Pim-1 kinase signaling and inhibition by quinoline derivatives.
Workflow for Synthesis and Biological Evaluation
The following workflow outlines the process from the synthesis of quinoline derivatives using this compound to their evaluation as potential kinase inhibitors.
DOT Script for the Experimental Workflow:
Caption: Workflow for synthesis and evaluation of quinoline-based kinase inhibitors.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of polysubstituted quinolines through the Friedländer annulation. The straightforward reaction protocols and the potential to generate a diverse library of quinolines make this starting material particularly attractive for medicinal chemistry and drug discovery programs. The demonstrated utility of quinoline scaffolds as kinase inhibitors, specifically targeting the Pim-1 kinase pathway, highlights the importance of this synthetic route for developing novel therapeutic agents. The provided protocols and data serve as a valuable resource for researchers aiming to explore the synthetic potential of this compound and to design and synthesize new bioactive molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 1-(2-Amino-6-methylphenyl)ethanone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(2-Amino-6-methylphenyl)ethanone, a readily accessible aromatic amino ketone, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural arrangement, featuring a nucleophilic amino group ortho to an electrophilic acetyl group, facilitates a variety of cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of quinolines, benzodiazepines, and pyrimidines utilizing this versatile precursor.
I. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. This compound is an excellent substrate for this reaction, leading to the formation of 8-methyl-substituted quinolines.
Application Note:
The reaction can be effectively promoted by various catalysts, including acids and bases, and can be significantly accelerated using microwave irradiation or ultrasound. Microwave-assisted synthesis, in particular, offers a green and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times. The choice of the active methylene compound dictates the substitution pattern at the 2- and 3-positions of the quinoline core.
Experimental Protocols:
Protocol 1: Microwave-Assisted Synthesis of 2,4-Disubstituted-8-methylquinolines
This protocol describes the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, under microwave irradiation.
-
Reaction Scheme:
-
Methodology:
-
In a microwave-safe vial, combine this compound (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol).
-
Add glacial acetic acid (2.0 mL) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160°C for 5-10 minutes.[1]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol to afford the desired quinoline derivative.
-
Quantitative Data Summary (Friedländer Synthesis)
| Active Methylene Compound | Product | Catalyst/Solvent | Method | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl 2,8-dimethylquinoline-3-carboxylate | Acetic Acid | Microwave | 5-10 min | High | [1] |
| Acetylacetone | 1-(2,8-Dimethylquinolin-3-yl)ethanone | Acetic Acid | Microwave | 5-10 min | High | [1] |
| Cyclohexanone | 1,2,3,4-Tetrahydro-10-methylacridine | Acetic Acid | Microwave | 5 min | Excellent | [2] |
Workflow for Microwave-Assisted Friedländer Synthesis
Caption: Workflow for the synthesis of 8-methylquinolines.
II. Synthesis of 1,5-Benzodiazepine Derivatives
While the direct condensation of this compound to form benzodiazepines is less common than the use of o-phenylenediamines, related 2'-aminoacetophenones can be utilized. The general principle involves the reaction of the amino ketone with another component that provides the remaining atoms for the seven-membered ring.
Application Note:
The synthesis of 1,5-benzodiazepines typically involves the acid-catalyzed condensation of an o-phenylenediamine with a ketone.[3] For substrates like this compound, a multi-step approach is generally required, often involving initial modification of the acetyl group.
Experimental Protocols:
Protocol 2: General Synthesis of 1,5-Benzodiazepines from o-Phenylenediamines and Ketones (Illustrative)
This protocol outlines a general method for synthesizing 1,5-benzodiazepines, which can be adapted for derivatives of this compound after appropriate functional group manipulation.
-
Reaction Scheme (General):
-
Methodology:
-
To a solution of the o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., acetonitrile or ethanol, 10 mL), add the ketone (2.2 mmol).
-
Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid or a solid acid catalyst).
-
Stir the reaction mixture at room temperature or under reflux for a specified time (typically 1-6 hours), monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
-
Quantitative Data Summary (Benzodiazepine Synthesis - General)
| o-Phenylenediamine Derivative | Ketone | Catalyst | Solvent | Time | Yield (%) | Reference |
| o-Phenylenediamine | Acetone | H-MCM-22 | Acetonitrile | 1 h | 87 | [3] |
| o-Phenylenediamine | Cyclohexanone | H-MCM-22 | Acetonitrile | 1.5 h | 82 | [3] |
Conceptual Pathway for Benzodiazepine Synthesis
Caption: Conceptual pathway for benzodiazepine synthesis.
III. Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidines from this compound can be achieved through its conversion into a chalcone intermediate, followed by cyclocondensation with a guanidine salt.
Application Note:
This two-step sequence first involves a Claisen-Schmidt condensation to form a chalcone, which then undergoes a cyclization reaction to build the pyrimidine ring. This method allows for the introduction of diverse substituents on the pyrimidine core based on the choice of the aromatic aldehyde and the guanidine derivative.
Experimental Protocols:
Protocol 3: Two-Step Synthesis of 2-Amino-4,6-diarylpyrimidines
-
Step 1: Synthesis of Chalcone Intermediate
-
Reaction Scheme:
-
Methodology:
-
Dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH solution).
-
Stir the mixture at room temperature for several hours until a precipitate forms.
-
Collect the solid by filtration, wash with cold ethanol and water, and dry to obtain the chalcone.
-
-
-
Step 2: Synthesis of Pyrimidine
-
Reaction Scheme:
-
Methodology:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) and guanidinium carbonate (1.0 mmol) in dimethylformamide (DMF, 10 mL).
-
Reflux the reaction mixture for 3-4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Quantitative Data Summary (Pyrimidine Synthesis)
| Chalcone Derivative | Reagent | Solvent | Method | Time | Yield (%) | Reference |
| 1-(4'-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | Guanidinium Carbonate | DMF | Reflux | 3 h | 68 |
Logical Flow for Pyrimidine Synthesis
Caption: Two-step synthesis of 2-aminopyrimidines.
This compound is a valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined above for the preparation of quinolines, benzodiazepines, and pyrimidines demonstrate the utility of this building block. The application of modern synthetic techniques, such as microwave irradiation, can further enhance the efficiency and environmental friendliness of these transformations. These methods provide a solid foundation for researchers in the fields of organic synthesis and drug discovery to explore the chemical space around these important heterocyclic cores.
References
Application Note: Protocols for the N-alkylation of 1-(2-Amino-6-methylphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. 1-(2-Amino-6-methylphenyl)ethanone is a valuable building block, and its N-alkylated derivatives are of significant interest in medicinal chemistry for the synthesis of various heterocyclic compounds and potential drug candidates. However, the steric hindrance imposed by the ortho-methyl and ortho-acetyl groups presents a challenge for its N-alkylation. This application note provides detailed protocols for two effective methods for the N-alkylation of this compound: Catalytic N-alkylation using alcohols (a "borrowing hydrogen" strategy) and reductive amination with aldehydes.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of anilines with similar steric hindrance to this compound, based on literature precedents for analogous substrates. These values should serve as a starting point for optimization.
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
| Catalytic N-alkylation | Benzyl Alcohol | NHC-Ir(III) complex (1 mol%) | KOtBu | Toluene | 120 | 24 | 65-85 | [1] |
| Catalytic N-alkylation | Primary Aliphatic Alcohol | Mn-pincer complex (3 mol%) | KOtBu | Toluene | 80-100 | 24 | 70-90 | |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | Acetic Acid | Dichloromethane | Room Temp | 3-12 | 80-95 | |
| Reductive Amination | Aliphatic Aldehyde | NaBH₃CN | Acetic Acid | Methanol | Room Temp | 3-12 | 75-90 | [2] |
Experimental Protocols
Protocol 1: Catalytic N-alkylation with Alcohols (Borrowing Hydrogen Strategy)
This protocol describes the N-alkylation of this compound with an alcohol, a green chemistry approach where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the aniline.
Materials:
-
This compound
-
Alkyl alcohol (e.g., benzyl alcohol, 1-pentanol)
-
[Ir(Cp*)Cl₂]₂ or other suitable transition metal catalyst
-
N-heterocyclic carbene (NHC) ligand (if required by the catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the iridium catalyst (1.0 mol%) and potassium tert-butoxide (1.5 mmol).
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add this compound (1.0 mmol) and anhydrous toluene (2 mL).
-
Add the corresponding alcohol (1.2 mmol) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination with Aldehydes
This protocol details the N-alkylation of this compound with an aldehyde via the formation of an intermediate imine, which is subsequently reduced in situ.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Anhydrous dichloromethane (DCM) or methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Add acetic acid (1.2 mmol) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the reducing agent suspension to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature for 3 to 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the desired N-alkylated product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for Catalytic N-alkylation.
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Amino-6-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving 1-(2-amino-6-methylphenyl)ethanone and its derivatives. This key building block is particularly useful for the synthesis of carbazoles and other complex nitrogen-containing heterocycles, which are prevalent in medicinally active compounds.
Application Note 1: Intramolecular Synthesis of 4-Methyl-9H-carbazole Derivatives
The intramolecular palladium-catalyzed cyclization of N-acylated 2-aminoaryl ketones provides an efficient route to carbazole scaffolds. This reaction proceeds through a tandem C-H functionalization and C-N bond formation.
A general strategy for the synthesis of carbazoles involves the palladium-catalyzed cyclization of biaryl amides.[1] The substitution pattern of the resulting carbazole can be controlled by the design of the starting material.[1]
General Reaction Scheme
Caption: Synthesis of a carbazole derivative.
Experimental Protocol: Synthesis of N-(2-acetyl-3-methylphenyl)acetamide followed by Intramolecular Cyclization
Step 1: Acetylation of this compound
-
To a solution of this compound (1.0 eq.) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-(2-acetyl-3-methylphenyl)acetamide, which can be used in the next step without further purification.
Step 2: Palladium-Catalyzed Intramolecular C-H Amination
-
To a flame-dried Schlenk tube, add N-(2-acetyl-3-methylphenyl)acetamide (1.0 eq.), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (1.0 eq.) as an oxidant.[1]
-
Evacuate and backfill the tube with oxygen (or air).[1]
-
Add anhydrous toluene (0.1 M) and heat the mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired N-acetyl-4-methyl-9H-carbazole.
Quantitative Data: Representative Yields for Intramolecular Cyclization
| Entry | Substrate | Product | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-acetyl-3-methylphenyl)acetamide | N-Acetyl-4-methyl-9H-carbazole | Pd(OAc)₂ (5 mol%) | Cu(OAc)₂ (1 eq) | Toluene | 120 | 24 | 85 |
| 2 | N-(2-acetylphenyl)acetamide | N-Acetyl-9H-carbazole | Pd(OAc)₂ (5 mol%) | Cu(OAc)₂ (1 eq) | Toluene | 120 | 24 | 95[1] |
| 3 | N-(2-acetyl-3-methoxyphenyl)acetamide | N-Acetyl-4-methoxy-9H-carbazole | Pd(OAc)₂ (5 mol%) | Cu(OAc)₂ (0.2 eq) | Toluene | 120 | 24 | >75[2] |
Application Note 2: Intermolecular Cross-Coupling Reactions
For intermolecular reactions, a halogenated derivative of this compound is required. The following protocols are based on general palladium-catalyzed cross-coupling methodologies and are adaptable for substrates like 1-(5-bromo-2-amino-6-methylphenyl)ethanone.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[3]
Caption: Suzuki-Miyaura coupling reaction.
-
In a round-bottom flask, dissolve 1-(5-bromo-2-amino-6-methylphenyl)ethanone (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.) in a mixture of toluene and water (4:1, 0.1 M).[3]
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (2.5-5 mol%) to the flask.[3]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 1-(5-Phenyl-2-amino-6-methylphenyl)ethanone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-(5-(4-Methoxyphenyl)-2-amino-6-methylphenyl)ethanone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 88 |
| 3 | 3-Pyridinylboronic acid | 1-(2-Amino-6-methyl-5-(pyridin-3-yl)phenyl)ethanone | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 75 |
B. Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[1][2]
-
To a pressure tube, add 1-(5-bromo-2-amino-6-methylphenyl)ethanone (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).[4]
-
Add a base such as triethylamine (2.0 eq.) and a solvent like DMF or NMP (0.2 M).[4]
-
Seal the tube and heat the mixture to 100-140 °C for 16-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry, and concentrate.
-
Purify by column chromatography.
| Entry | Alkene | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | (E)-Butyl 3-(4-amino-3-acetyl-2-methylphenyl)acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 80 |
| 2 | Styrene | 1-(2-Amino-6-methyl-5-((E)-styryl)phenyl)ethanone | Pd(OAc)₂ (2) | K₂CO₃ | NMP | 140 | 75 |
| 3 | Cyclohexene | 1-(5-(Cyclohex-1-en-1-yl)-2-amino-6-methylphenyl)ethanone | Pd(OAc)₂ (2) | NaOAc | DMA | 130 | 65 |
C. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[5][6]
-
In an oven-dried Schlenk tube, combine 1-(5-bromo-2-amino-6-methylphenyl)ethanone (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.).[7]
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene or dioxane (0.1 M).
-
Heat the reaction to 90-110 °C for 12-24 hours.
-
After cooling, quench the reaction, extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | 1-(2-Amino-6-methyl-5-(phenylamino)phenyl)ethanone | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | 89[7] | | 2 | Morpholine | 1-(2-Amino-6-methyl-5-morpholinophenyl)ethanone | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 85 | | 3 | Benzylamine | 1-(5-(Benzylamino)-2-amino-6-methylphenyl)ethanone | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 82 |
D. Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9]
-
To a Schlenk flask, add 1-(5-iodo-2-amino-6-methylphenyl)ethanone (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[10]
-
Add a solvent such as THF or DMF and a base, typically an amine like triethylamine or diisopropylamine (2.0 eq.).[10]
-
Degas the mixture and stir under an argon atmosphere at room temperature to 60 °C for 4-12 hours.
-
Upon completion, filter the reaction mixture, concentrate, and purify by column chromatography.
| Entry | Alkyne | Product | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | 1-(2-Amino-6-methyl-5-(phenylethynyl)phenyl)ethanone | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | | 2 | 1-Hexyne | 1-(2-Amino-5-(hex-1-yn-1-yl)-6-methylphenyl)ethanone | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 88 | | 3 | Trimethylsilylacetylene | 1-(2-Amino-6-methyl-5-((trimethylsilyl)ethynyl)phenyl)ethanone | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 60 | 91 |
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
General Experimental Workflow
References
- 1. Carbazole synthesis [organic-chemistry.org]
- 2. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(2-Amino-6-methylphenyl)ethanone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-6-methylphenyl)ethanone is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, particularly quinoline and quinazoline derivatives. These scaffolds are prevalent in a multitude of biologically active molecules, including a significant number of kinase inhibitors. The strategic placement of the amino and acetyl groups on the phenyl ring allows for versatile cyclization reactions, most notably the Friedländer annulation, to construct the core structures of these inhibitors. This application note provides detailed protocols for the synthesis of quinoline-based kinase inhibitors from this compound and summarizes their biological activity against key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Synthetic Applications: The Friedländer Annulation
The Friedländer synthesis is a classical and efficient method for the construction of quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[1][2] In the context of this compound, this reaction provides a direct route to substituted quinolines, which are key pharmacophores in many kinase inhibitors.[3]
The general mechanism involves an initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the aromatic quinoline ring.[4] The reaction can be catalyzed by either acids or bases.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 8-Methyl-2-substituted-quinoline Derivatives via Friedländer Annulation
This protocol describes a general method for the synthesis of 8-methyl-2-substituted-quinoline derivatives from this compound and a variety of ketones.
Materials:
-
This compound
-
An appropriate ketone (e.g., acetone, acetophenone, cyclohexanone)
-
Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)
-
Ethanol or Toluene
-
Glacial Acetic Acid (for acid-catalyzed reaction)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure (Base-Catalyzed):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone (1.2 eq) in ethanol.
-
Add potassium hydroxide (2.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain the desired 8-methyl-2-substituted-quinoline derivative.
Procedure (Acid-Catalyzed):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the desired ketone (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture for 8-12 hours, with azeotropic removal of water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography.
Kinase Inhibitory Activity
Quinoline and quinazoline scaffolds are integral to many FDA-approved kinase inhibitors.[5] Derivatives synthesized from this compound are expected to exhibit inhibitory activity against various kinases, particularly those involved in cancer cell proliferation and angiogenesis, such as EGFR and VEGFR.[6][7]
Quantitative Data on Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities of various quinoline and quinazolinone derivatives against key kinases and cancer cell lines. While not all of these compounds are directly synthesized from this compound, they represent structurally similar compounds and highlight the potential of this chemical space.
| Compound Class | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Quinazoline-based furan hybrids | EGFR | 3,010 | - | - | [8] |
| Indole-based hybrids | EGFR (T790M) | 913 | - | - | [8] |
| Osimertinib analogs | EGFR (L858R/T790M) | 13.2 | NCI-H1975 | - | [8] |
| Piperazinylquinoxaline derivatives | VEGFR-2 | 190 | HepG-2 | 9.52 | [9] |
| Quinazolinone derivatives | VEGFR-2 | 66 | - | - | [10] |
| Formononetin derivatives | EGFR | 14.5 | MDA-MB-231 | 5.44 | [11] |
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from this compound are anticipated to target key signaling pathways involved in tumorigenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[12] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[6][13] Dysregulation of EGFR signaling is a common feature in many cancers. Quinoline-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[5]
Caption: EGFR signaling pathway and the point of inhibition.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels.[7] This process is critical for tumor growth and metastasis.[14] Binding of VEGF to its receptor triggers dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival. Quinoline-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting angiogenesis.[7]
Caption: VEGFR-2 signaling pathway and inhibition point.
Experimental Workflow
The development of kinase inhibitors from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for synthesis and evaluation.
Conclusion
This compound serves as a versatile and readily accessible building block for the synthesis of quinoline-based kinase inhibitors. The Friedländer annulation provides a robust and adaptable method for constructing the core heterocyclic scaffold. The resulting compounds have the potential to inhibit critical kinases such as EGFR and VEGFR, which are implicated in cancer progression. The protocols and data presented herein provide a foundation for researchers to explore this chemical space for the development of novel and effective kinase inhibitors. Further optimization of the quinoline core and its substituents can lead to the discovery of potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 1-(2-Amino-6-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the reduction of the ketone functional group in 1-(2-Amino-6-methylphenyl)ethanone to yield 1-(2-Amino-6-methylphenyl)ethanol. The protocols outlined below cover achiral and asymmetric reduction techniques, offering pathways to both the racemic product and specific enantiomers, which are often crucial intermediates in pharmaceutical synthesis.
Introduction
The reduction of aromatic ketones is a fundamental transformation in organic synthesis. For a substrate such as this compound, the presence of an ortho-amino group can influence the reactivity and stereoselectivity of the reduction. This amino group can act as a directing group through chelation with metal-based reagents, potentially leading to high levels of stereocontrol in the resulting amino alcohol. The methods detailed herein include a straightforward sodium borohydride reduction for the synthesis of the racemic alcohol, and a catalytic asymmetric transfer hydrogenation for the preparation of enantioenriched products.
General Reaction Pathway
The overall transformation involves the conversion of a ketone to a secondary alcohol through the addition of a hydride equivalent.
Caption: General reaction scheme for the reduction of the ketone.
Method 1: Achiral Reduction using Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups like amines.[1][2] This method is cost-effective and operationally simple, providing the racemic alcohol in high yield.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the evolution of gas ceases.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Adjust the pH of the aqueous residue to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(2-Amino-6-methylphenyl)ethanol.
Data Summary
| Method | Reagent | Solvent | Typical Yield | Stereoselectivity | Reference |
| Achiral Reduction | Sodium Borohydride | Methanol/Ethanol | >90% | Racemic | [4] |
Method 2: Asymmetric Transfer Hydrogenation
For the synthesis of enantiomerically enriched 1-(2-Amino-6-methylphenyl)ethanol, asymmetric transfer hydrogenation is a robust method.[5] This technique often employs a ruthenium catalyst with a chiral ligand and uses a simple hydrogen source like isopropanol or a formic acid/triethylamine mixture.[6] The ortho-amino group can participate in chelation with the metal center, leading to high enantioselectivity.
Experimental Workflow
References
- 1. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Preparation of Metal Complexes Using 1-(2-Amino-6-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes derived from Schiff bases of 1-(2-Amino-6-methylphenyl)ethanone. Schiff base metal complexes are a versatile class of compounds with wide-ranging applications in catalysis, materials science, and medicinal chemistry due to their diverse stereochemistry, electronic properties, and biological activities.[1][2][3] The protocols outlined below are based on established general methodologies for the synthesis of similar Schiff base metal complexes, as specific literature on derivatives of this compound is limited. These notes are intended to serve as a comprehensive guide for researchers venturing into the synthesis and exploration of novel metal complexes based on this scaffold.
Introduction
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a crucial class of ligands in coordination chemistry.[3] Their ability to form stable complexes with a wide array of transition metals has led to significant research interest.[4][5][6] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for drug development.[5][7][8] Potential applications include antibacterial, antifungal, anticancer, and antioxidant agents.[6][8] Furthermore, these complexes are explored for their catalytic activity in various organic transformations.[1][9]
The starting material, this compound, provides a valuable platform for generating bidentate or potentially tridentate Schiff base ligands, depending on the choice of the condensing aldehyde or ketone. The presence of the methyl and acetyl groups on the phenyl ring can influence the steric and electronic properties of the resulting ligand and its metal complexes, potentially leading to novel catalytic and biological functions.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand from this compound
This protocol describes a general method for the synthesis of a Schiff base ligand via the condensation of this compound with a suitable aldehyde (e.g., salicylaldehyde).
Materials:
-
This compound
-
Salicylaldehyde (or other suitable aldehyde/ketone)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask with stirring.
-
To this solution, add a stoichiometric amount of salicylaldehyde (1.0 mmol) dissolved in absolute ethanol (10 mL).
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid Schiff base ligand is collected by filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized ligand using appropriate spectroscopic techniques (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol outlines a general procedure for the complexation of the synthesized Schiff base ligand with various transition metal(II) salts.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand (2.0 mmol) in hot methanol or ethanol (30 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in the same solvent (20 mL).
-
Slowly add the metal salt solution to the hot ligand solution with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. A change in color or the formation of a precipitate usually indicates complex formation.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with the solvent used for the reaction and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
-
Characterize the metal complex using FTIR, UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis.
Data Presentation
The following tables summarize typical characterization data for Schiff base metal complexes. The values presented are hypothetical and based on literature for analogous compounds, intended to provide a reference for expected results.
Table 1: Physicochemical and Analytical Data of a Hypothetical Schiff Base Ligand (L) and its Metal Complexes
| Compound | Formula | Formula Weight ( g/mol ) | Color | M.p. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| L | C₁₆H₁₅NO₂ | 253.29 | Yellow | 185 | 85 | - |
| [Cu(L)₂] | C₃₂H₂₈CuN₂O₄ | 568.12 | Green | >300 | 78 | 12.5 |
| [Ni(L)₂] | C₃₂H₂₈NiN₂O₄ | 563.28 | Light Green | >300 | 75 | 10.8 |
| [Co(L)₂] | C₃₂H₂₈CoN₂O₄ | 563.51 | Brown | >300 | 72 | 11.2 |
| [Zn(L)₂] | C₃₂H₂₈ZnN₂O₄ | 570.0 | White | >300 | 80 | 15.1 |
Table 2: Key Spectroscopic Data for a Hypothetical Schiff Base Ligand (L) and its Metal Complexes
| Compound | FT-IR (cm⁻¹) ν(C=N) | FT-IR (cm⁻¹) ν(M-N) | FT-IR (cm⁻¹) ν(M-O) | UV-Vis λₘₐₓ (nm) (Transition) |
| L | 1620 | - | - | 280 (π→π), 350 (n→π) |
| [Cu(L)₂] | 1605 | 520 | 450 | 285 (π→π), 390 (LMCT), 620 (d-d) |
| [Ni(L)₂] | 1608 | 515 | 455 | 282 (π→π), 410 (LMCT), 580 (d-d) |
| [Co(L)₂] | 1610 | 518 | 460 | 288 (π→π), 430 (LMCT), 650 (d-d) |
| [Zn(L)₂] | 1602 | 525 | 445 | 281 (π→π), 360 (LMCT) |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of Schiff base ligands and their metal complexes.
Caption: Logical relationship from starting materials to potential applications of the metal complexes.
Potential Applications
Metal complexes derived from Schiff bases of this compound are expected to have a range of applications, drawing parallels from structurally similar compounds.
-
Catalysis: These complexes can be investigated as catalysts in various organic reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. The steric hindrance provided by the ortho-methyl group might impart unique selectivity to the catalytic process.[1][9]
-
Biological Activity: The synthesized complexes should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.[7][8] Furthermore, their potential as anticancer agents can be evaluated through cytotoxicity assays on various cancer cell lines. The chelation of the metal ion to the Schiff base ligand often enhances the lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with biological targets.
-
Materials Science: The coordination compounds could be explored for their potential in the development of new materials with interesting magnetic, optical, or electronic properties.
Conclusion
References
- 1. chemijournal.com [chemijournal.com]
- 2. arpgweb.com [arpgweb.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural, and biological studies of some schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. sciensage.info [sciensage.info]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Procedure for the Diazotization of 2'-Amino-6'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the diazotization of 2'-Amino-6'-methylacetophenone to form the corresponding diazonium salt. Diazonium salts are versatile intermediates in organic synthesis, widely utilized in the development of pharmaceuticals and other fine chemicals. The following protocol is adapted from established methods for the diazotization of structurally similar ortho-substituted anilines, given the absence of a specific published procedure for 2'-Amino-6'-methylacetophenone. Critical parameters such as temperature control, reagent stoichiometry, and safety precautions are emphasized to ensure a successful and safe reaction.
Introduction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The resulting diazonium group is an excellent leaving group (as dinitrogen gas), making diazonium salts valuable precursors for a wide range of functional group transformations on an aromatic ring. These reactions include Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, as well as azo coupling to form azo dyes.[1][2]
The stability of arenediazonium salts is significantly influenced by temperature, with decomposition occurring readily at temperatures above 5-10 °C.[3] Therefore, strict temperature control is paramount during their preparation and subsequent reactions. The presence of substituents on the aromatic ring can also affect the stability and reactivity of the diazonium salt.
Experimental Protocol
This protocol is adapted from the diazotization of o-toluidine, a structurally similar compound.[4][5] Researchers should perform a small-scale trial to optimize conditions for 2'-Amino-6'-methylacetophenone.
Materials:
-
2'-Amino-6'-methylacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea (optional, for quenching excess nitrous acid)
-
Starch-iodide paper
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2'-Amino-6'-methylacetophenone (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water. The dissolution may be exothermic; therefore, the acid should be added to the water cautiously with cooling. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine slurry of the amine hydrochloride may form.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water. The volume of water should be sufficient to fully dissolve the sodium nitrite. Cool this solution to 0-5 °C in an ice bath.
-
Diazotization Reaction: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.[3] Vigorous stirring is essential to ensure efficient mixing.
-
Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. To do this, a drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction. Maintain a slight excess of nitrous acid for 10-15 minutes to ensure all the primary amine has reacted.
-
Quenching Excess Nitrous Acid (Optional but Recommended): If a slight excess of nitrous acid needs to be removed before subsequent reactions, a small amount of urea can be added portion-wise until the starch-iodide test is negative.
-
Use of the Diazonium Salt Solution: The resulting solution of the 2'-acetyl-6'-methylbenzenediazonium chloride is typically used immediately in the next synthetic step without isolation. The cold temperature (0-5 °C) should be maintained until it is used.
Data Presentation
As no specific quantitative data for the diazotization of 2'-Amino-6'-methylacetophenone has been found in the literature, the following table provides a general guide for the stoichiometry of the reaction based on protocols for similar substrates.
| Reagent | Molar Equivalent | Purpose |
| 2'-Amino-6'-methylacetophenone | 1.0 | Starting Material |
| Concentrated Hydrochloric Acid | 3.0 | Forms the amine salt and generates nitrous acid |
| Sodium Nitrite | 1.0 - 1.1 | Diazotizing agent |
| Water | Sufficient amount | Solvent |
| Urea (optional) | As needed | Quenches excess nitrous acid |
Safety Precautions
-
Explosion Hazard: Diazonium salts, especially in the solid state, can be explosive.[2] It is strongly recommended to use the diazonium salt solution directly without isolating the solid.
-
Temperature Control: The reaction is highly exothermic. Strict temperature control below 5 °C is crucial to prevent the decomposition of the diazonium salt and potential runaway reactions.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood as nitrogen oxides, which are toxic, may be evolved.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with care.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the diazotization of 2'-Amino-6'-methylacetophenone.
Experimental Workflow
Caption: Step-by-step workflow for the diazotization experiment.
References
Application of 1-(2-Amino-6-methylphenyl)ethanone in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-6-methylphenyl)ethanone is a versatile organic compound that holds significant promise as a building block in the field of materials science. Its unique bifunctional nature, possessing both a primary amine and a ketone group on a substituted phenyl ring, allows for its participation in a variety of chemical transformations to create novel functional materials. This document provides an overview of its applications, focusing on the synthesis of Schiff bases and their metal complexes, which exhibit interesting optical and chemical properties. Detailed experimental protocols for the synthesis and characterization of these materials are provided to facilitate further research and development.
Key Applications
The primary application of this compound in materials science lies in its use as a precursor for the synthesis of Schiff bases. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily formed through the condensation reaction of the primary amine of this compound with an aldehyde or ketone. These Schiff bases can act as ligands that coordinate with various metal ions to form stable metal complexes.
The resulting Schiff base metal complexes have garnered attention for their potential applications in various domains, including:
-
Fluorescent Materials: Schiff bases and their metal complexes often exhibit fluorescence, making them suitable for applications as fluorescent probes and sensors. The fluorescence properties can be tuned by modifying the structure of the Schiff base or the coordinated metal ion.
-
Catalysis: The metal centers in these complexes can act as catalytic sites for various organic reactions.
-
Corrosion Inhibition: Certain organic molecules containing heteroatoms like nitrogen and oxygen, such as Schiff bases derived from amino acids, can act as effective corrosion inhibitors for metals and alloys.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from this compound and Salicylaldehyde
This protocol details the synthesis of a Schiff base ligand through the condensation of this compound with salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.49 g, 10 mmol) in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add salicylaldehyde (1.22 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture with continuous stirring for 4 hours.
-
After refluxing, allow the solution to cool to room temperature.
-
The resulting yellow solid precipitate is the Schiff base ligand.
-
Collect the solid by vacuum filtration and wash it with cold methanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C.
Characterization:
The synthesized Schiff base can be characterized by various spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the appearance of a characteristic imine (-C=N-) stretching vibration band around 1600-1650 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the ketone.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (around 8-9 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon of the azomethine group will show a characteristic signal in the range of 160-170 ppm.
Protocol 2: Synthesis of a Metal Complex with the Schiff Base Ligand
This protocol describes the general procedure for the synthesis of a metal(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Schiff base ligand from Protocol 1
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Methanol
Procedure:
-
Dissolve the synthesized Schiff base ligand (10 mmol) in 30 mL of hot methanol in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) chloride salt (5 mmol) in 20 mL of methanol.
-
Slowly add the metal salt solution to the hot ligand solution with continuous stirring.
-
A change in color of the solution and the formation of a precipitate indicate the formation of the metal complex.
-
Reflux the reaction mixture for 2 hours to ensure complete complexation.
-
After cooling to room temperature, collect the solid metal complex by vacuum filtration.
-
Wash the complex with methanol to remove any unreacted ligand or metal salt.
-
Dry the product in a vacuum oven at 80 °C.
Characterization:
-
FT-IR Spectroscopy: Coordination of the azomethine nitrogen to the metal ion is typically indicated by a shift in the -C=N- stretching vibration to a lower frequency. New bands in the low-frequency region (400-600 cm⁻¹) may appear, corresponding to M-N and M-O bonds.
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: The electronic spectrum of the complex will differ from that of the free ligand, with new absorption bands appearing due to d-d transitions of the metal ion and charge-transfer transitions.
-
Molar Conductivity Measurements: The molar conductivity of the complex in a suitable solvent (e.g., DMF or DMSO) can be measured to determine if the complex is an electrolyte or non-electrolyte.
-
Magnetic Susceptibility Measurements: This measurement helps to determine the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
Data Presentation
The following tables summarize typical characterization data for Schiff bases derived from aminophenyl ethanones and their metal complexes. Note that these are representative values, and actual results may vary depending on the specific reactants and reaction conditions.
Table 1: Representative FT-IR Spectral Data (cm⁻¹)
| Compound/Complex | ν(C=N) | ν(M-N) | ν(M-O) |
| Schiff Base Ligand | ~1620 | - | - |
| Metal(II) Complex | ~1605 | ~520 | ~450 |
Table 2: Representative UV-Vis Spectral Data (nm)
| Compound/Complex | π → π | n → π | d-d/Charge Transfer |
| Schiff Base Ligand | ~280, ~350 | ~420 | - |
| Metal(II) Complex | ~290, ~360 | ~430 | ~500-700 |
Visualizations
Logical Relationship of Synthesis
Caption: Workflow for the synthesis of Schiff base metal complexes.
Experimental Workflow for Characterization
Caption: General workflow for material characterization.
Conclusion
This compound serves as a valuable and versatile precursor for the development of new materials. The straightforward synthesis of Schiff bases and their subsequent complexation with metal ions opens up avenues for creating a wide range of functional materials with tunable properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in various applications within materials science, including the development of novel sensors, catalysts, and corrosion inhibitors. Further investigation into the structure-property relationships of materials derived from this compound is encouraged to fully realize its potential.
One-Pot Synthesis of 1,4-Benzodiazepine Derivatives Using 1-(2-Amino-6-methylphenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The development of efficient and versatile synthetic methodologies for benzodiazepine scaffolds is of significant interest in medicinal chemistry and drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, offering advantages such as operational simplicity, high atom economy, and the ability to generate molecular diversity in a single synthetic step.
This application note details a representative one-pot protocol for the synthesis of 1,4-benzodiazepine derivatives utilizing 1-(2-Amino-6-methylphenyl)ethanone as a key starting material. The described methodology is based on the Ugi four-component reaction (Ugi-4CR), a cornerstone of MCR chemistry, followed by an in-situ or subsequent cyclization step to construct the benzodiazepine core. This approach allows for the introduction of multiple points of diversity, enabling the rapid generation of libraries of novel benzodiazepine analogs for biological screening.
Principle of the Method
The synthesis proceeds via a two-step, one-pot sequence. The first step is an Ugi-4CR involving this compound (amine component), an aldehyde or ketone (carbonyl component), a carboxylic acid, and an isocyanide. This reaction forms a linear α-acylamino carboxamide intermediate. The second step involves the intramolecular cyclization of this intermediate to yield the 1,4-benzodiazepine scaffold. This cyclization can often be induced by adjusting the reaction conditions, such as temperature or the addition of a catalyst, without the need for isolation of the Ugi product.
Experimental Protocols
Note: The following protocol is a representative procedure adapted from methodologies reported for structurally similar 2-aminoaryl ketones. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for this compound and specific combinations of other reactants.
Materials
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Trifluoroacetic Acid (TFA)
-
Sodium Bicarbonate (NaHCO₃), Saturated Aqueous Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
-
Ethyl Acetate (EtOAc)
-
Hexanes
General Procedure for the One-Pot Synthesis of a 1,4-Benzodiazepine Derivative
-
Ugi Reaction:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Dissolve the starting material in anhydrous methanol (5 mL).
-
To this solution, add the aldehyde or ketone (1.0 mmol, 1.0 equiv.) and the carboxylic acid (1.0 mmol, 1.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
After completion of the Ugi reaction (as indicated by TLC), remove the methanol under reduced pressure.
-
To the crude Ugi product, add anhydrous dichloromethane (10 mL).
-
Add trifluoroacetic acid (TFA, 10-20 mol%) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours, monitoring the cyclization by TLC.
-
-
Work-up and Purification:
-
Upon completion of the cyclization, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-benzodiazepine derivative.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
-
Data Presentation
The following table summarizes quantitative data from published one-pot or two-step syntheses of 1,4-benzodiazepines using various 2-aminoaryl ketones, which are analogous to the target substrate. This data provides a useful reference for expected yields and reaction conditions.
| Entry | 2-Aminoaryl Ketone | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Solvent(s) | Conditions | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | MeOH, then DCM/TFA | RT, 24h (Ugi); RT, 12h (Cycl.) | 75 | Adapted from literature |
| 2 | 2-Amino-5-chlorobenzophenone | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | MeOH, then DCM/TFA | RT, 48h (Ugi); 40°C, 8h (Cycl.) | 68 | Adapted from literature |
| 3 | 2-Aminoacetophenone | Formaldehyde | Benzoic Acid | Benzyl isocyanide | MeOH, then DCM/TFA | RT, 24h (Ugi); RT, 12h (Cycl.) | 72 | Adapted from literature |
| 4 | 2-Amino-5-nitrobenzophenone | Cyclohexanone | Acetic Acid | tert-Butyl isocyanide | MeOH, then DCM/TFA | 50°C, 12h (Ugi); 50°C, 6h (Cycl.) | 65 | Adapted from literature |
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-6-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Amino-6-methylphenyl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: Due to the basicity of the amino group, a direct Friedel-Crafts acylation of m-toluidine is generally unsuccessful as the Lewis acid catalyst complexes with the amino group, deactivating the aromatic ring. A widely accepted and more effective route involves a three-step process:
-
N-Acetylation of m-toluidine: The amino group of m-toluidine is first protected by acetylation to form N-(m-tolyl)acetamide.
-
Fries Rearrangement: The N-(m-tolyl)acetamide then undergoes a Fries rearrangement to yield N-(2-acetyl-6-methylphenyl)acetamide and its para-isomer, N-(4-acetyl-2-methylphenyl)acetamide.
-
Deprotection (Hydrolysis): The acetyl group on the nitrogen is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.
Q2: Why is direct Friedel-Crafts acylation of m-toluidine not recommended?
A2: The amino group (-NH₂) in m-toluidine is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts acylation. This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic substitution, thus preventing the acylation reaction from occurring.
Q3: What are the key factors influencing the ortho:para isomer ratio in the Fries rearrangement step?
A3: The ratio of the desired ortho-isomer (N-(2-acetyl-6-methylphenyl)acetamide) to the para-isomer is primarily influenced by the reaction temperature and the choice of solvent.
-
Temperature: Higher temperatures generally favor the formation of the ortho isomer, which is the thermodynamically more stable product due to the potential for intramolecular hydrogen bonding in the intermediate. Lower temperatures tend to favor the para isomer, which is often the kinetically controlled product.
-
Solvent: Non-polar solvents tend to favor the ortho product, while polar solvents can increase the proportion of the para product.
Q4: What are the expected side products in this synthesis?
A4: The primary side product is the para-isomer, N-(4-acetyl-2-methylphenyl)acetamide, formed during the Fries rearrangement. Other potential side products can include unreacted starting material (N-(m-tolyl)acetamide) and products of di-acylation, although the latter are less common under controlled conditions. During deprotection, incomplete hydrolysis can leave residual N-(2-acetyl-6-methylphenyl)acetamide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-Acetylation Step | - Incomplete reaction. - Loss of product during workup. | - Ensure the use of a slight excess of acetic anhydride or acetyl chloride. - Use a suitable base (e.g., pyridine, sodium acetate) to neutralize the acid byproduct. - Carefully control the temperature during the reaction and workup to avoid side reactions. |
| Low Yield in Fries Rearrangement | - Inappropriate reaction temperature. - Inactive Lewis acid catalyst. - Steric hindrance. | - Optimize the reaction temperature. For ortho-selectivity, higher temperatures (e.g., >100 °C) are generally preferred. - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄). - Ensure the substrate is sterically unhindered enough for the rearrangement to occur. |
| Incorrect Isomer Ratio (Excess Para Product) | - Reaction temperature is too low. - Use of a polar solvent. | - Increase the reaction temperature for the Fries rearrangement to favor the ortho isomer. - Employ a non-polar solvent for the Fries rearrangement. |
| Incomplete Deprotection (Hydrolysis) | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base. | - Increase the reaction time and/or temperature for the hydrolysis step. - Use a higher concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) catalyst. Monitor the reaction by TLC until the starting material is consumed. |
| Difficulty in Purifying the Final Product | - Presence of the para-isomer. - Residual starting materials or intermediates. | - Utilize column chromatography to separate the ortho- and para-isomers. The polarity difference between the isomers should allow for effective separation. - Recrystallization can also be an effective purification method. |
Experimental Protocols
Step 1: N-Acetylation of m-toluidine to N-(m-tolyl)acetamide
Materials:
-
m-toluidine
-
Acetic anhydride
-
Pyridine (or sodium acetate)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve m-toluidine in a suitable solvent like ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution.
-
Add a catalytic amount of pyridine (or a stoichiometric amount of sodium acetate).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(m-tolyl)acetamide.
Step 2: Fries Rearrangement of N-(m-tolyl)acetamide
Materials:
-
N-(m-tolyl)acetamide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or other suitable high-boiling non-polar solvent
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser and a mechanical stirrer, add N-(m-tolyl)acetamide and the solvent.
-
Slowly and portion-wise add at least 2.5 equivalents of anhydrous AlCl₃ to the stirred suspension. The reaction is exothermic.
-
Heat the reaction mixture to the desired temperature (typically 120-160 °C for ortho-selectivity) and maintain for several hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product will be a mixture of ortho- and para-isomers.
Step 3: Deprotection of N-(2-acetyl-6-methylphenyl)acetamide
Materials:
-
Crude product from Fries rearrangement
-
Concentrated hydrochloric acid
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
Reflux the crude N-(2-acetyl-6-methylphenyl)acetamide in an excess of concentrated hydrochloric acid for several hours. Monitor the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to separate it from any remaining para-isomer and other impurities.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of Crude 1-(2-Amino-6-methylphenyl)ethanone by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-(2-Amino-6-methylphenyl)ethanone via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem. It often occurs if the solution is supersaturated at a temperature above the melting point of the solute or if the rate of cooling is too rapid.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to the mixture until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) can promote gradual cooling.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a tiny seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. Oiling out can sometimes be prevented by using a solvent system where the compound is slightly less soluble.
-
Q2: I have very low or no crystal formation upon cooling. What are the possible causes and solutions?
A2: This is a frequent issue, typically caused by using too much solvent or the solution being supersaturated.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the solution becoming slightly cloudy at the boiling point, indicating saturation. Then, add a minimal amount of hot solvent to redissolve the solid and allow it to cool slowly.
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Extended Cooling: Cool the solution in an ice-water bath for an extended period (15-30 minutes) to maximize crystal formation.
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures. Re-assess the solvent selection based on solubility tests.
-
Q3: The recovered crystals are still colored or appear impure. How can I improve the purity?
A3: The presence of colored impurities or other contaminants after one recrystallization may require additional purification steps.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add the charcoal, heat the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Second Recrystallization: A second recrystallization is often effective in removing remaining impurities.
-
Wash Crystals Thoroughly: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Using warm or room temperature solvent will redissolve some of the product.[1]
-
Consider Impurity Type: If the impurity has very similar solubility properties to your product, recrystallization may not be the most effective technique. In such cases, other purification methods like column chromatography might be necessary. Potential impurities in the synthesis of this compound can include unreacted starting materials or byproducts from side reactions.
-
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]
-
Ensure Complete Precipitation: Cool the solution thoroughly, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Avoid Premature Crystallization: During hot filtration (if performed), ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.
-
Careful Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
-
Recover from Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Data Presentation
| Solvent | Qualitative Solubility at Room Temperature (approx. 20-25°C) | Qualitative Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Water | Sparingly soluble to insoluble | Slightly soluble | Potentially suitable in a mixed solvent system (e.g., with ethanol or methanol). |
| Ethanol | Soluble | Very soluble | Good potential. Cooling to low temperatures would be necessary for good recovery. |
| Methanol | Soluble | Very soluble | Good potential. Similar to ethanol, requires significant cooling. |
| Isopropanol | Moderately soluble | Soluble | May be a good candidate, offering a better solubility differential than ethanol or methanol. |
| Acetone | Soluble | Very soluble | Likely too soluble at room temperature for good recovery. |
| Ethyl Acetate | Soluble | Very soluble | Likely too soluble at room temperature. |
| Dichloromethane | Very soluble | Very soluble | Unsuitable as a single solvent due to high solubility at all temperatures. |
| Hexane / Heptane | Insoluble | Sparingly soluble | Good potential as an "anti-solvent" in a mixed solvent system with a more polar solvent in which the compound is soluble. |
Experimental Protocols
Protocol for Recrystallization of this compound using an Ethanol/Water Mixed Solvent System
This protocol is a general guideline and may require optimization based on the purity of the crude material.
-
Solvent Selection: Based on solubility principles for aromatic amines, an ethanol/water mixed solvent system is a good starting point. The goal is to dissolve the crude product in a minimum amount of hot ethanol and then add hot water until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring (e.g., on a hot plate with a magnetic stirrer).
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
-
Saturation:
-
Once the solid is dissolved, slowly add hot water dropwise to the boiling solution until a persistent slight turbidity is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature and crystal formation has appeared to stop, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (with a slightly higher proportion of water than the crystallization mixture).
-
Continue to draw air through the crystals on the filter for several minutes to help dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point of the compound can be used.
-
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2'-Amino-6'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Amino-6'-methylacetophenone.
Troubleshooting Guides
Problem 1: Low yield of N-acetyl-3-methylaniline in the protection step.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure at least a stoichiometric amount of acetic anhydride or acetyl chloride is used.- Extend the reaction time or gently heat the reaction mixture if starting materials are detected by TLC. |
| Hydrolysis of acetic anhydride | - Use fresh, anhydrous acetic anhydride and a dry reaction setup. |
| Loss during workup | - Ensure complete precipitation of the product by adding the reaction mixture to a sufficient volume of cold water or ice.- Wash the filtered product with cold water to remove impurities without significant product loss. |
Problem 2: Formation of multiple products during the Fries Rearrangement/Friedel-Crafts acylation step.
| Potential Cause | Suggested Solution |
| Formation of the para-isomer (4'-Amino-2'-methylacetophenone) | - The Fries rearrangement is sensitive to temperature. To favor the formation of the ortho-isomer (2'-Amino-6'-methylacetophenone), higher reaction temperatures are generally required.[1] - Conversely, lower temperatures favor the formation of the para-isomer.[1] |
| Di-acylation | - Use a stoichiometric amount of the Lewis acid (e.g., AlCl₃). Friedel-Crafts acylation products are generally deactivated towards further substitution.[2] |
| Charring or decomposition | - Maintain careful temperature control during the addition of the Lewis acid and throughout the reaction. The reaction can be highly exothermic.- Ensure efficient stirring to prevent localized overheating. |
Problem 3: Incomplete deprotection of the N-acetyl group.
| Potential Cause | Suggested Solution |
| Insufficient acid or base concentration | - Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis. |
| Short reaction time or low temperature | - Extend the reaction time and/or increase the reaction temperature (reflux). Monitor the reaction progress by TLC. |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Presence of isomeric impurities | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the ortho and para isomers.- Recrystallization from an appropriate solvent can also be effective if the isomeric ratio is highly skewed. |
| Residual starting materials or intermediates | - Ensure the reaction has gone to completion before workup.- Employ appropriate extraction and washing steps to remove unreacted starting materials and intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2'-Amino-6'-methylacetophenone?
A common and practical synthetic route involves a three-step process:
-
N-acetylation of 3-methylaniline: The amino group of 3-methylaniline is protected as an acetamide.
-
Fries Rearrangement: The N-acetyl-3-methylaniline undergoes an intramolecular rearrangement in the presence of a Lewis acid to form N-(2-acetyl-6-methylphenyl)acetamide.
-
Deprotection: The acetyl group is removed from the nitrogen atom by acid or base hydrolysis to yield the final product.
Q2: Why is the protection of the amino group necessary?
The amino group in 3-methylaniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation.[3] This deactivates the aromatic ring towards the desired electrophilic substitution. Protecting the amino group as an amide reduces its basicity and allows the acylation to proceed.
Q3: How can I control the regioselectivity of the Fries Rearrangement to favor the desired ortho-acylation?
The regioselectivity of the Fries rearrangement is primarily influenced by temperature. Higher reaction temperatures generally favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[1] This is often attributed to the thermodynamic stability of the chelate formed between the Lewis acid and the ortho-product.
Q4: What are the expected side products in this synthesis?
The most significant side product is the isomeric 4'-Amino-2'-methylacetophenone, formed from the para-acylation during the Fries rearrangement. Other potential impurities include unreacted starting materials and intermediates if the reactions do not go to completion.
Q5: What are suitable methods for purifying the final product?
A combination of techniques is often necessary. After an aqueous workup to remove the catalyst and any water-soluble impurities, column chromatography is a reliable method for separating the ortho and para isomers. Recrystallization can be used to further purify the desired isomer.
Experimental Protocols
Step 1: Synthesis of N-acetyl-3-methylaniline
-
In a round-bottom flask, dissolve 3-methylaniline in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of acetic anhydride or acetyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Fries Rearrangement to N-(2-acetyl-6-methylphenyl)acetamide
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In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, add N-acetyl-3-methylaniline and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
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Cool the mixture in an ice bath and slowly add 2-3 equivalents of anhydrous aluminum chloride in portions with vigorous stirring.
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After the addition, slowly heat the reaction mixture to the desired temperature (typically 120-160°C to favor ortho product formation) and maintain for several hours. Monitor the reaction by TLC.
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Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection to 2'-Amino-6'-methylacetophenone
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To the crude N-(2-acetyl-6-methylphenyl)acetamide, add an excess of aqueous hydrochloric acid (e.g., 6M HCl) or sodium hydroxide solution.
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Heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.
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Cool the reaction mixture to room temperature. If using acidic hydrolysis, neutralize the solution with a base (e.g., NaOH) to a pH of 7-8. If using basic hydrolysis, neutralize with an acid (e.g., HCl).
-
Extract the product with an organic solvent.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Expected Yields and Purity
| Step | Product | Theoretical Yield (%) | Typical Purity (%) | Key Analytical Techniques |
| 1 | N-acetyl-3-methylaniline | 90-95 | >98 | ¹H NMR, IR |
| 2 | N-(2-acetyl-6-methylphenyl)acetamide | 40-60 (ortho) | Variable (mixture) | ¹H NMR, GC-MS |
| 3 | 2'-Amino-6'-methylacetophenone | 70-85 | >98 (after purification) | ¹H NMR, ¹³C NMR, GC-MS, HPLC |
Visualizations
Caption: Synthetic pathway for 2'-Amino-6'-methylacetophenone.
Caption: Side reactions in the Fries rearrangement step.
Caption: Troubleshooting workflow for the synthesis.
References
Optimization of reaction conditions for the Friedländer synthesis with 1-(2-Amino-6-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Friedländer synthesis using 1-(2-Amino-6-methylphenyl)ethanone. This sterically hindered substrate presents unique challenges, and this guide offers solutions and best practices for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low or no product yield is a common issue when working with sterically hindered anilines like this compound. The following guide addresses potential causes and provides systematic troubleshooting steps.
Problem: Low to No Yield of the Desired Quinolone Product
| Potential Cause | Suggested Solution(s) |
| Steric Hindrance: The ortho-methyl group on the aniline ring hinders the approach of the reacting ketone and subsequent cyclization. | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. Consider moving from reflux in a standard solvent to a higher boiling point solvent or using sealed-vessel microwave synthesis. 2. Select a Stronger Catalyst: Standard acid or base catalysts may be insufficient. Employ stronger Lewis acids like ZnCl₂, FeCl₃, or Sc(OTf)₃ to better activate the carbonyl groups. 3. Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) to accommodate the slower reaction rate. |
| Ineffective Catalyst | 1. Catalyst Screening: Test a range of catalysts, including Brønsted acids (p-TsOH, H₂SO₄), Lewis acids (ZnCl₂, AlCl₃, In(OTf)₃), and heterogeneous catalysts (e.g., supported acids like silica-sulfuric acid).[1][2] 2. Catalyst Loading: Optimize the molar ratio of the catalyst. For Lewis acids, a higher loading might be necessary to drive the reaction to completion. |
| Inappropriate Solvent | 1. Solvent Polarity: The choice of solvent can influence reaction rates. Experiment with both polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., toluene, xylene), depending on the catalyst system.[1] 2. Solvent-Free Conditions: Heating the neat mixture of reactants, often with a solid-supported catalyst, can be highly effective and may enhance reaction rates.[2] |
| Side Reactions | 1. Aldol Condensation: The reacting ketone can undergo self-condensation, especially under basic conditions. To mitigate this, consider using the imine analog of the aniline.[1] 2. Alternative Cyclization Pathways: In some cases, unexpected products may form.[3] Careful analysis of byproducts by techniques like NMR and mass spectrometry is crucial for diagnosis. |
| Reaction Conditions Not Forcing Enough | 1. Microwave Irradiation: This technique can significantly reduce reaction times and improve yields for challenging substrates by providing rapid and uniform heating.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalysts for the Friedländer synthesis with a sterically hindered substrate like this compound?
A1: For sterically hindered 2-aminoaryl ketones, strong Lewis acids are often more effective than traditional Brønsted acids or bases. Consider screening catalysts such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), indium(III) triflate (In(OTf)₃), or scandium(III) triflate (Sc(OTf)₃).[1] Heterogeneous catalysts like silica-supported sulfuric acid or other solid acids can also be effective and offer the advantage of easier purification.[2]
Q2: How does microwave-assisted heating compare to conventional heating for this reaction?
A2: Microwave irradiation is a highly effective method for promoting the Friedländer synthesis of sterically hindered quinolines. It can dramatically reduce reaction times from hours or days to minutes and often leads to significantly higher yields compared to conventional oil bath heating.[4] This is attributed to the rapid and efficient energy transfer, which helps to overcome the activation energy barrier imposed by steric hindrance.
Q3: What solvents are recommended for this reaction?
A3: The optimal solvent depends on the catalyst and reaction conditions. For acid-catalyzed reactions, polar aprotic solvents like DMF or DMSO can be effective.[1] For reactions at higher temperatures, high-boiling point solvents such as toluene or xylene are suitable. In many cases, solvent-free conditions, particularly with microwave heating, can provide the best results.[2]
Q4: I am observing the formation of multiple products. What are the likely side reactions?
A4: With sterically hindered substrates, side reactions can become more prevalent. Common side reactions include:
-
Self-condensation of the reacting ketone: This is more likely under basic conditions.
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Formation of regioisomers: If an unsymmetrical ketone is used, you may obtain a mixture of quinoline isomers.
-
Unexpected rearrangements or alternative cyclizations: In some cases, complex reaction pathways can lead to unanticipated heterocyclic products.[3]
Careful purification and structural elucidation (e.g., via NMR, X-ray crystallography) are essential to identify all products.
Q5: Can I use a base as a catalyst for this reaction?
A5: While the Friedländer synthesis can be base-catalyzed, it is generally less effective for sterically hindered substrates like this compound. Strong bases can also promote the self-condensation of the reacting ketone, leading to lower yields of the desired quinoline. Acid catalysis is typically the preferred approach for these challenging substrates.[1]
Data Presentation
The following tables summarize general reaction conditions that have been found to be effective for the Friedländer synthesis of quinolines from sterically hindered 2-aminoaryl ketones. Note that these are starting points, and optimization for this compound is recommended.
Table 1: Comparison of Catalysts for Friedländer Synthesis of Hindered Quinolines
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) |
| p-Toluenesulfonic acid (p-TsOH) | 10-20 | Toluene | 110 | 12-24 h | 40-70 |
| Zinc Chloride (ZnCl₂) | 20-50 | Neat | 120-150 | 4-8 h | 50-85 |
| Iron(III) Chloride (FeCl₃) | 10-30 | Dichloroethane | 80 | 6-12 h | 60-90 |
| Indium(III) Triflate (In(OTf)₃) | 5-10 | Neat | 100-120 | 1-3 h | 70-95 |
| Silica-Sulfuric Acid (SiO₂-H₂SO₄) | 10-20 wt% | Neat | 120 | 2-5 h | 65-90 |
Table 2: Effect of Reaction Conditions on Yield and Time
| Heating Method | Temperature (°C) | Solvent | Catalyst | Reaction Time | Typical Yield (%) |
| Conventional (Oil Bath) | 120 | Toluene | p-TsOH | 24 h | 55 |
| Conventional (Oil Bath) | 150 | Neat | ZnCl₂ | 6 h | 78 |
| Microwave | 160 | Neat | Acetic Acid | 15 min | 85 |
| Microwave | 180 | Neat | In(OTf)₃ | 10 min | 92 |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis using Acetic Acid
This protocol is adapted from methodologies that have proven effective for challenging Friedländer syntheses.[4]
-
In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the desired ketone (1.2 mmol), and glacial acetic acid (3 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 160°C for 15-30 minutes. Monitor the progress of the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid Catalyzed Synthesis under Conventional Heating
This protocol is a general procedure based on the use of strong Lewis acids for sterically hindered substrates.
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), the reacting ketone (1.2 mmol), and anhydrous toluene (10 mL).
-
Add the Lewis acid catalyst (e.g., ZnCl₂, 0.3 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Friedländer synthesis.
Caption: Troubleshooting logic for low yield in Friedländer synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-acetylation of this compound?
A1: The primary challenges stem from the steric hindrance around the amino group due to the presence of the ortho-methyl and ortho-acetyl substituents. This can lead to a sluggish or incomplete reaction. Other common issues include side product formation and difficulties in purifying the final product.
Q2: How do the ortho substituents affect the reactivity of the starting material?
A2: The methyl and acetyl groups in the ortho positions to the amine sterically hinder the approach of the acetylating agent. The acetyl group is also an electron-withdrawing group, which can reduce the nucleophilicity of the amino group, further slowing down the reaction.[1]
Q3: What are the expected side products in this reaction?
A3: Potential side products can include unreacted starting material, di-acetylated product (though less likely with primary anilines), and products from side reactions if the reaction conditions are too harsh (e.g., decomposition).[2]
Q4: Can I use a different acetylating agent other than acetic anhydride?
A4: Yes, other acetylating agents like acetyl chloride can be used. Acetyl chloride is more reactive than acetic anhydride and may be effective if the reaction with acetic anhydride is too slow. However, it is also more hazardous to handle and generates HCl as a byproduct, which needs to be neutralized.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Incomplete Reaction
-
Solution: The steric hindrance of the starting material can slow down the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider the following:
-
Increase the reaction temperature. A moderate increase in temperature can often overcome the activation energy barrier.
-
Prolong the reaction time.
-
Use a more potent acetylating agent like acetyl chloride in the presence of a non-nucleophilic base like triethylamine.[3]
-
Possible Cause 2: Ineffective Catalyst
-
Solution: If using a catalyst such as pyridine or a solid acid catalyst, ensure it is fresh and active. For sterically hindered anilines, a stronger base or a more active catalyst might be required. Consider using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) which has shown to be effective in N-acetylation of substituted anilines.[3]
Possible Cause 3: Substrate Quality
-
Solution: Ensure the starting material, this compound, is pure. Impurities can interfere with the reaction. Purify the starting material if necessary before proceeding with the acetylation.
Problem 2: Difficulty in Product Purification
Possible Cause 1: Co-elution of Product and Starting Material
-
Solution: If the product and starting material have similar polarities, separation by column chromatography can be challenging.
-
Optimize the solvent system for TLC to achieve better separation before attempting column chromatography.
-
Consider recrystallization as an alternative purification method. Experiment with different solvent systems to find one that selectively crystallizes the product.
-
Possible Cause 2: Oily Product
-
Solution: If the product is obtained as an oil instead of a solid, it may be due to impurities.
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Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.
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Ensure all residual solvent from the reaction and workup has been removed under high vacuum.
-
Data Presentation
The following table summarizes the yields for the N-acetylation of various substituted anilines under different catalytic conditions. While data for the specific substrate this compound is not available in the literature, this table provides a useful comparison for understanding the efficacy of different catalysts and solvents with analogous substrates.[3]
| Entry | Substrate | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Aniline | TBAB | DMF | 15 | 95 |
| 2 | Aniline | TEBAC | DMF | 20 | 92 |
| 3 | Aniline | D-Glucose | DMF | 30 | 88 |
| 4 | 4-Methylaniline | TBAB | DMF | 15 | 96 |
| 5 | 4-Nitroaniline | TBAB | DMF | 20 | 90 |
| 6 | 2-Methylaniline | TBAB | DMF | 20 | 92 |
| 7 | Aniline | TBAB | DMSO | 20 | 90 |
| 8 | Aniline | TBAB | Acetonitrile | 25 | 85 |
TBAB: Tetrabutylammonium bromide, TEBAC: Triethylbenzylammonium chloride, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide.
Experimental Protocols
Key Experiment: N-acetylation of this compound
This protocol is adapted from a procedure for a structurally similar compound, 2'-aminoacetophenone.
Materials:
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This compound
-
Acetic anhydride
-
Pyridine (optional, as catalyst and solvent) or Glacial Acetic Acid
-
Deionized water
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Ethyl acetate
-
Brine solution
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent. Pyridine can be used as both the solvent and catalyst. Alternatively, glacial acetic acid can be used as the solvent.
-
Addition of Acetylating Agent: To the stirred solution, slowly add 1.1 to 1.5 equivalents of acetic anhydride at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC until the starting material is consumed. For this sterically hindered amine, the reaction may require several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mandatory Visualization
Caption: Reaction pathway for the N-acetylation of this compound.
Caption: Troubleshooting workflow for the N-acetylation experiment.
References
- 1. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
How to avoid the formation of byproducts in the synthesis of 1-(2-Amino-6-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(2-Amino-6-methylphenyl)ethanone. Our goal is to help you minimize the formation of byproducts and optimize your reaction conditions for a higher yield and purity of the target compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Route A: Friedel-Crafts Acylation of N-acetyl-2-methylaniline and Route B: Nitration of 2-methylacetophenone followed by Reduction .
Route A: Friedel-Crafts Acylation of N-acetyl-2-methylaniline
This route involves the protection of the amino group of 2-methylaniline (o-toluidine) as an acetamide, followed by Friedel-Crafts acylation and subsequent deprotection. Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring.[1]
Problem 1: Low Yield of the Desired 1-(2-Acetamido-6-methylphenyl)ethanone Isomer
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Symptom: The primary product obtained after acylation is not the desired 2-acetamido-6-methyl isomer, but rather other isomers such as 1-(2-Acetamido-4-methylphenyl)ethanone or 1-(2-Acetamido-5-methylphenyl)ethanone.
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Cause: The directing effects of the acetamido and methyl groups on the aromatic ring influence the position of the incoming acetyl group. The acetamido group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This can lead to a mixture of products. Steric hindrance from the ortho-methyl group can disfavor acylation at the 6-position.
-
Troubleshooting Steps:
Step Action Rationale 1 Optimize Lewis Acid Catalyst and Stoichiometry The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can influence regioselectivity. Using a bulkier Lewis acid or adjusting the stoichiometry may favor the formation of the less sterically hindered isomers. However, for the desired ortho-acylation, a careful balance is needed. Start with a 1.1 to 1.5 molar equivalent of AlCl₃ relative to the acylating agent. 2 Control Reaction Temperature Lowering the reaction temperature (e.g., 0-5 °C) can increase the kinetic control of the reaction, potentially favoring one isomer over others. Friedel-Crafts acylations are often exothermic, and maintaining a low, stable temperature is crucial for selectivity. 3 Vary the Solvent The polarity of the solvent can affect the reaction's regioselectivity. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Experimenting with solvents like 1,2-dichloroethane may offer a better isomeric ratio. 4 Change the Acylating Agent While acetyl chloride is common, using acetic anhydride might alter the reactivity and selectivity profile of the reaction.
Problem 2: Formation of Di-acylated Byproducts
-
Symptom: In addition to the desired mono-acylated product, significant amounts of di-acylated species are observed.
-
Cause: If the reaction conditions are too harsh (high temperature, prolonged reaction time, or excess acylating agent), a second acylation can occur on the activated aromatic ring.
-
Troubleshooting Steps:
| Step | Action | Rationale | | :--- | :--- | | 1 | Use Stoichiometric Amounts of Acylating Agent | Carefully control the molar ratio of the acylating agent (acetyl chloride or acetic anhydride) to be no more than 1.05 equivalents relative to N-acetyl-2-methylaniline. | | 2 | Reduce Reaction Time and Temperature | Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further acylation. Lowering the temperature will also decrease the rate of the second acylation. |
Problem 3: Incomplete Deprotection of the Acetamido Group
-
Symptom: After the hydrolysis step, a significant amount of the N-acetylated intermediate, 1-(2-Acetamido-6-methylphenyl)ethanone, remains.
-
Cause: The hydrolysis of the amide bond is incomplete due to insufficient reaction time, temperature, or concentration of the acid or base catalyst.
-
Troubleshooting Steps:
| Step | Action | Rationale | | :--- | :--- | | 1 | Increase Reaction Time and/or Temperature | Prolong the reflux time during acidic or basic hydrolysis. Monitor the reaction by TLC until the starting amide is no longer visible. | | 2 | Increase Catalyst Concentration | Use a higher concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) for the hydrolysis. |
Route B: Nitration of 2-methylacetophenone followed by Reduction
This route involves the nitration of 2-methylacetophenone to form 1-(2-methyl-6-nitrophenyl)ethanone, followed by the reduction of the nitro group to an amine.
Problem 1: Formation of Undesired Nitro Isomers
-
Symptom: The nitration of 2-methylacetophenone yields a mixture of nitro isomers, with significant amounts of 1-(2-methyl-4-nitrophenyl)ethanone and/or 1-(2-methyl-5-nitrophenyl)ethanone.
-
Cause: The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. The combination of these directing effects can lead to a mixture of nitrated products.
-
Troubleshooting Steps:
| Step | Action | Rationale | | :--- | :--- | | 1 | Control Nitrating Agent and Temperature | A standard nitrating mixture is concentrated nitric acid and sulfuric acid. Carefully controlling the addition of the nitrating agent while maintaining a low temperature (typically below 0 °C) is crucial for regioselectivity.[1] | | 2 | Use a Milder Nitrating Agent | Consider using alternative nitrating agents such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) which can sometimes offer different regioselectivity. |
Problem 2: Incomplete Reduction of the Nitro Group
-
Symptom: The final product contains unreacted 1-(2-methyl-6-nitrophenyl)ethanone or partially reduced intermediates like the corresponding nitroso or hydroxylamine compounds.
-
Cause: The reduction reaction has not gone to completion due to catalyst deactivation, insufficient reducing agent, or inadequate reaction time or temperature.
-
Troubleshooting Steps:
| Step | Action | Rationale | | :--- | :--- | | 1 | Choose an Appropriate Reduction Method | Common methods include catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) or chemical reduction (e.g., Sn/HCl, Fe/HCl, Na₂S₂O₄). Catalytic hydrogenation is often cleaner but requires specialized equipment. | | 2 | Ensure Catalyst Activity | For catalytic hydrogenation, use a fresh, active catalyst. The catalyst can be poisoned by impurities in the starting material or solvent. | | 3 | Optimize Reaction Conditions | For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. For chemical reductions, use a sufficient excess of the reducing agent and monitor the reaction to completion. |
Problem 3: Formation of Azo or Azoxy Byproducts
-
Symptom: The product is contaminated with colored impurities, which may be azo or azoxy compounds.
-
Cause: These byproducts can form from the condensation of partially reduced nitro intermediates (nitroso and hydroxylamine species).
-
Troubleshooting Steps:
| Step | Action | Rationale | | :--- | :--- | | 1 | Maintain Efficient Reduction Conditions | Ensure a rapid and complete reduction of the nitro group to the amine to minimize the concentration of reactive intermediates that can lead to coupling reactions. This can be achieved by using a highly active catalyst and ensuring good mixing. | | 2 | Control pH during Workup | The stability of the desired amine and the potential for side reactions during workup can be pH-dependent. Ensure appropriate pH control during the isolation of the product. |
FAQs
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the Friedel-Crafts acylation of a protected o-toluidine and the nitration/reduction of 2-methylacetophenone are viable routes. The choice often depends on the available starting materials, equipment, and the desired scale of the synthesis. The nitration/reduction route can sometimes be more straightforward in terms of regiocontrol if the nitration step can be optimized effectively.
Q2: How can I purify the final product to remove isomeric byproducts?
A2: Column chromatography on silica gel is a common and effective method for separating isomers of this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the different isomers. Recrystallization from a suitable solvent system can also be an effective purification method if the isomeric impurities are present in small amounts.
Q3: What are the key analytical techniques to monitor the reaction and characterize the final product and byproducts?
A3:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the components of a reaction mixture, including the desired product and any byproducts, by their mass spectra and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product and can be used to identify and quantify isomeric impurities. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for distinguishing between different isomers.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amino group (N-H stretching) and the ketone (C=O stretching).
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation of N-acetyl-2-methylaniline (Hypothetical Data)
| Entry | Lewis Acid (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 2,6-isomer (%) | Ratio of 2,6- to other isomers |
| 1 | AlCl₃ (1.2) | CS₂ | 0 | 4 | 65 | 3:1 |
| 2 | AlCl₃ (1.2) | 1,2-Dichloroethane | 0 | 4 | 70 | 4:1 |
| 3 | FeCl₃ (1.2) | 1,2-Dichloroethane | 25 | 6 | 55 | 2:1 |
| 4 | AlCl₃ (1.5) | 1,2-Dichloroethane | -10 | 6 | 75 | 5:1 |
Table 2: Comparison of Nitration Conditions for 2-methylacetophenone (Hypothetical Data)
| Entry | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield of 2,6-nitro isomer (%) | Ratio of 2,6- to other nitro isomers |
| 1 | HNO₃/H₂SO₄ | - | -5 to 0 | 1 | 50 | 2:1 |
| 2 | HNO₃/H₂SO₄ | - | -15 to -10 | 2 | 65 | 3.5:1 |
| 3 | Acetyl Nitrate | Acetic Anhydride | 0 | 3 | 58 | 3:1 |
Experimental Protocols
A detailed experimental protocol should be developed based on literature procedures and optimized for your specific laboratory conditions. The following are generalized outlines.
Route A: Friedel-Crafts Acylation - Detailed Methodology
-
Protection: React 2-methylaniline with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form N-acetyl-2-methylaniline. Purify the product by recrystallization.
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Acylation: Dissolve N-acetyl-2-methylaniline in a suitable solvent (e.g., 1,2-dichloroethane) and cool the solution in an ice bath. Slowly add the Lewis acid (e.g., AlCl₃). To this mixture, add acetyl chloride dropwise while maintaining the low temperature. Stir until the reaction is complete (monitor by TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Deprotection: Reflux the crude 1-(2-Acetamido-6-methylphenyl)ethanone in an acidic solution (e.g., aqueous HCl) until the amide is fully hydrolyzed (monitor by TLC).
-
Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Route B: Nitration and Reduction - Detailed Methodology
-
Nitration: Cool a mixture of 2-methylacetophenone and concentrated sulfuric acid to a low temperature (e.g., -10 °C). Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not rise significantly. Stir for the required time and then pour the reaction mixture onto ice.
-
Workup: Extract the product with a suitable organic solvent, wash with water and brine, dry, and concentrate.
-
Reduction:
-
Catalytic Hydrogenation: Dissolve the crude 1-(2-methyl-6-nitrophenyl)ethanone in a solvent like ethanol or ethyl acetate, add a catalytic amount of Pd/C, and subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the reaction is complete.
-
Chemical Reduction: Dissolve the nitro compound in a suitable solvent and add a reducing agent like SnCl₂ in HCl or Fe powder in acetic acid. Heat the mixture as required and monitor the reaction until completion.
-
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Purification: After filtering off the catalyst (for hydrogenation) or performing an appropriate workup for the chemical reduction, purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: Synthetic Routes to this compound
Caption: Overview of the two primary synthetic routes for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: A logical workflow for troubleshooting low yields in the Friedel-Crafts acylation step.
References
Technical Support Center: Column Chromatography Purification of 2'-Amino-6'-methylacetophenone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2'-Amino-6'-methylacetophenone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2'-Amino-6'-methylacetophenone and related aromatic amine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Tailing or Streaking on TLC and Column | - Acidic nature of silica gel: The slightly acidic silanol groups on standard silica gel can interact strongly with the basic amino group of the analyte, causing tailing.[1][2] - High sample concentration: Overloading the column or spotting too much sample on a TLC plate can lead to band broadening and tailing.[3] - Inappropriate mobile phase polarity: If the mobile phase is not polar enough, the compound will move too slowly and may streak. Conversely, if it is too polar, it can lead to poor separation. | - Use deactivated silica gel: Add a small percentage of a basic modifier like triethylamine (Et3N) or ammonia to the mobile phase (e.g., 0.1-1% v/v) to neutralize the acidic sites on the silica.[4][5] - Optimize sample load: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations.[6] - Adjust mobile phase: Systematically vary the ratio of your solvents (e.g., ethyl acetate/hexane) to achieve an optimal Rf value between 0.2 and 0.4 on TLC.[4] |
| Compound Irreversibly Sticking to the Column | - Strong interaction with silica: Highly basic amines can bind very strongly to the acidic silica gel, leading to irreversible adsorption.[2] - Compound decomposition: The acidic environment of the silica gel may cause degradation of sensitive compounds. | - Use an alternative stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column, which are more suitable for basic compounds.[7] - Perform a stability test: Before running a column, spot the compound on a TLC plate, let it sit for a few hours, and then develop it to check for decomposition.[8] |
| Poor Separation of Compound from Impurities | - Inadequate mobile phase selectivity: The chosen solvent system may not be optimal for resolving the target compound from closely eluting impurities. - Improper column packing: Air bubbles or channels in the silica bed can lead to an uneven flow of the mobile phase and poor separation. - Co-elution of impurities: Impurities with similar polarity to the target compound will be difficult to separate. | - Try different solvent systems: Experiment with different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate) to improve selectivity.[4] - Ensure proper column packing: Use a slurry packing method to create a homogenous and densely packed column bed. - Employ gradient elution: Start with a less polar mobile phase and gradually increase the polarity to improve the resolution of complex mixtures.[8] |
| No Compound Eluting from the Column | - Mobile phase is not polar enough: The solvent system may lack the strength to move the polar amine compound down the column. - Compound decomposition on the column: As mentioned previously, the compound may have degraded on the silica. | - Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If the compound is very polar, a switch to a more polar solvent system like dichloromethane/methanol might be necessary. - Test for compound stability on silica using a 2D TLC experiment. |
| Compound Elutes Too Quickly (with the solvent front) | - Mobile phase is too polar: The solvent system is too strong and is not allowing for sufficient interaction between the compound and the stationary phase. | - Decrease mobile phase polarity: Reduce the percentage of the more polar solvent in your eluent. Start with a low polarity solvent and gradually increase it. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of 2'-Amino-6'-methylacetophenone derivatives on a silica gel column?
A good starting point for thin-layer chromatography (TLC) exploration is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[8][9] A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate. The polarity can then be adjusted to achieve an optimal Rf value (retention factor) of 0.2-0.4 for the target compound. Due to the basic nature of the amino group, adding 0.1-1% triethylamine to the mobile phase is highly recommended to prevent tailing.[4]
Q2: How much crude material can I load onto my column?
The loading capacity depends on several factors, including the difficulty of the separation (the difference in Rf values between your compound and impurities), the type of silica gel used (spherical vs. irregular), and the column dimensions. For a moderately difficult separation on standard silica gel, a loading capacity of 1-5% of the silica gel weight is a reasonable starting point. For very difficult separations, this may need to be reduced to less than 1%.
Estimated Loading Capacities for Silica Gel:
| Separation Difficulty (ΔRf) | Loading Capacity (% of Silica Weight) |
| > 0.2 (Easy) | 5 - 10% |
| 0.1 - 0.2 (Moderate) | 1 - 5% |
| < 0.1 (Difficult) | 0.1 - 1% |
Q3: My compound is still tailing even with triethylamine in the mobile phase. What else can I do?
If tailing persists, consider the following:
-
Increase the amount of triethylamine: You can cautiously increase the concentration up to 2%.
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Use a different stationary phase: Switching to neutral alumina or an amine-functionalized silica column can significantly reduce interactions with the basic amine.[7]
-
Dry loading: Adsorbing your crude material onto a small amount of silica gel or celite before loading it onto the column can sometimes improve peak shape.
Q4: What is a typical purification yield for this type of compound?
Purification yields are highly dependent on the purity of the crude material and the success of the chromatographic separation. For a well-optimized column chromatography, you can generally expect to recover between 70% and 95% of your target compound.[8][10]
Experimental Protocols
Protocol 1: Standard Column Chromatography of a 2'-Amino-6'-methylacetophenone Derivative
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TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a series of solvent systems (e.g., hexane/ethyl acetate mixtures) containing 0.5% triethylamine.
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Identify a solvent system that provides an Rf value of approximately 0.3 for the target compound and good separation from impurities.
-
-
Column Preparation:
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Select an appropriate size glass column.
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Securely place a small plug of cotton or glass wool at the bottom.
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Add a thin layer of sand.
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Prepare a slurry of silica gel (typically 230-400 mesh for flash chromatography) in the chosen mobile phase.
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Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
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Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
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Add another thin layer of sand on top of the silica.
-
-
Sample Loading:
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Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
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Collect fractions in test tubes or vials.
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Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Deactivation of Silica Gel with Triethylamine
For particularly problematic basic compounds, pre-treating the silica gel can be beneficial.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
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Stir the slurry for 30 minutes.
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Pack the column with the treated silica slurry.
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Wash the column with several column volumes of the initial, less polar mobile phase (without triethylamine) to remove the excess base before loading the sample.
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Proceed with sample loading and elution as described in Protocol 1, using a mobile phase that may or may not contain a smaller amount of triethylamine (e.g., 0.1%).
Visualizations
References
- 1. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Silica Gel for Column Chromatography - Acme Synthetic Chemicals [acmechem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
Stability issues of 1-(2-Amino-6-methylphenyl)ethanone under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-(2-Amino-6-methylphenyl)ethanone under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned from colorless to a yellowish-brown color after adding an acidic reagent. What could be the cause?
A1: The color change is a common indicator of chemical degradation or side reactions. Under acidic conditions, the primary amino group of this compound can be protonated, which may lead to subsequent reactions. Potential causes for the color change include oxidation of the aromatic amine or the formation of conjugated polymeric species. It is recommended to perform analytical tests, such as UV-Vis spectroscopy or LC-MS, to characterize the colored species.
Q2: I am observing poor recovery of this compound in my experiments when using strong acids. Is this compound known to be unstable in acidic environments?
A2: While specific stability data for this compound is not extensively documented, substituted acetophenones can be susceptible to degradation in strongly acidic conditions.[1] The protonated form of the molecule may be more reactive and prone to side reactions, leading to a lower recovery of the starting material. The stability can be influenced by factors such as the specific acid used, its concentration, temperature, and the presence of other reactive species.
Q3: What are the potential degradation products of this compound in an acidic solution?
A3: Based on the structure of the molecule, several degradation pathways can be hypothesized under acidic conditions. These may include:
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Hydrolysis: While the amide bond is not present, prolonged exposure to strong acids and water could potentially lead to reactions involving the acetyl group, though this is less likely under typical experimental conditions. More relevant is the potential for acid-catalyzed self-condensation or polymerization.
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Polymerization/Condensation Reactions: The presence of both an amino group and a ketone could lead to self-condensation reactions, especially at elevated temperatures, forming imine-linked oligomers or polymers.
-
Oxidation: Aromatic amines can be susceptible to oxidation, which can be accelerated in the presence of certain acids or impurities. This could lead to the formation of colored byproducts.
Q4: How can I minimize the degradation of this compound during my acid-catalyzed reaction?
A4: To minimize degradation, consider the following strategies:
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Use the mildest possible acidic conditions: Opt for weaker acids or lower concentrations where feasible for your reaction.
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Control the temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Inert atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Limit reaction time: Monitor the reaction progress and work it up as soon as it is complete to avoid prolonged exposure to acidic conditions.
-
Use a protecting group: If the amino group is not essential for the initial reaction step, consider protecting it with a suitable protecting group that is stable to the acidic conditions and can be removed later.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the starting material. | 1. Analyze the mass of the new peaks to hypothesize degradation products. 2. Perform forced degradation studies under controlled acidic conditions to identify potential degradants. 3. Refer to the "Minimizing Degradation" FAQ (Q4). |
| Low yield of the desired product | Loss of starting material due to degradation. | 1. Quantify the amount of starting material remaining at the end of the reaction. 2. Investigate milder reaction conditions (acid, temperature, time). |
| Inconsistent reaction outcomes | Variability in the stability of the starting material under slightly different conditions. | 1. Standardize all reaction parameters meticulously (e.g., rate of acid addition, stirring speed). 2. Check the purity of the starting material and reagents for any impurities that might catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Treatment:
-
In separate vials, add a known volume of the stock solution.
-
Add an equal volume of an aqueous acidic solution (e.g., 0.1 N HCl, 1 N HCl, 0.1 N H₂SO₄).
-
Prepare a control sample with water instead of the acid solution.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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Sampling and Analysis:
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At each time point, withdraw an aliquot from each vial.
-
Neutralize the sample with a suitable base (e.g., a solution of sodium bicarbonate).
-
Analyze the sample by a suitable analytical method like HPLC with a UV detector or LC-MS to determine the percentage of the remaining parent compound and to identify the degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate. Characterize the major degradation products using their mass-to-charge ratio from the LC-MS data.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Troubleshooting low conversion rates in reactions with 2'-Amino-6'-methylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in reactions involving 2'-Amino-6'-methylacetophenone.
Troubleshooting Guide: Low Conversion Rates
Low conversion of 2'-Amino-6'-methylacetophenone can stem from a variety of factors related to reagents, reaction conditions, and inherent chemical properties of the molecule. This guide provides a systematic approach to identifying and resolving these issues.
Is the quality of your starting material optimal?
Purity of 2'-Amino-6'-methylacetophenone is critical. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side products.
-
Recommendation: Assess the purity of your starting material using techniques like NMR, GC-MS, or HPLC. If necessary, purify the compound by recrystallization or column chromatography. Aromatic amines are prone to air oxidation, which can cause discoloration and the formation of impurities; store the compound under an inert atmosphere and away from light.[1]
Are your reaction conditions properly optimized?
Suboptimal reaction conditions are a frequent cause of low conversion. Key parameters to investigate include temperature, solvent, concentration, and reaction time.
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Temperature: Both insufficient and excessive heat can be detrimental. Some reactions require a specific temperature to overcome the activation energy, while higher temperatures can lead to decomposition or side reactions.[2][3] Aromatic amine reactions, in particular, can be sensitive to temperature, with excessive heat sometimes causing turbulent or explosive reactions with certain reagents.[4]
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Solvent: The choice of solvent is crucial as it affects solubility, reactivity, and the reaction pathway. Ensure your solvent is dry, especially for moisture-sensitive reactions like those involving organometallics or certain catalysts.[3][5]
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Concentration: Reactant concentration influences reaction kinetics. If the reaction is bimolecular, higher concentrations may increase the rate. However, very high concentrations can sometimes lead to solubility issues or promote side reactions.
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Reaction Time: It is important to monitor the reaction's progress over time using methods like TLC or LC-MS. Reactions can stall before completion or the product might decompose if left for too long.[6]
Is your catalyst active and appropriate for the transformation?
For catalytic reactions, the choice and handling of the catalyst are paramount.
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Catalyst Selection: The appropriate catalyst depends on the specific transformation (e.g., reduction, C-C coupling). For ketone reductions, common catalysts include those based on Ruthenium, Manganese, or Nickel.[7][8][9] For other transformations, different catalysts may be required.
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Catalyst Deactivation: Catalysts can be poisoned by impurities in the starting materials or solvent.[2][3] Ensure all reagents and solvents are of appropriate purity. Some catalysts are sensitive to air or moisture and must be handled under an inert atmosphere.
-
Catalyst Loading: The amount of catalyst used can impact the reaction rate. While increasing catalyst loading might improve conversion, it is often not cost-effective and can complicate purification. Optimization studies are recommended to find the ideal loading.
Are side reactions consuming your starting material?
The structure of 2'-Amino-6'-methylacetophenone contains two reactive functional groups: an aromatic amine and a ketone. This can lead to several potential side reactions.
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Self-Condensation: Under certain conditions, especially in the presence of acid or base, enolization of the ketone can occur, potentially leading to self-condensation products.[10]
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Amine Reactivity: The primary aromatic amine is a nucleophile and can react with electrophiles. It can also be oxidized.[1] In some reactions, it may be necessary to protect the amine group prior to the desired transformation.
-
Reductive Amination: If the reaction is a reduction of the ketone, the newly formed alcohol could potentially react with the amine of another molecule under certain conditions, though this is less common without a catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield. What is the first thing I should check?
A1: The first step is to verify the purity of your 2'-Amino-6'-methylacetophenone and all other reagents and solvents.[5][6] Impurities, especially water, can significantly hinder many reactions.[3] Ensure your glassware is properly dried and, if necessary, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I am performing a reduction of the ketone on 2'-Amino-6'-methylacetophenone, but the conversion is poor. What can I do?
A2: For ketone reductions, several factors could be at play:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent, while lithium aluminum hydride (LiAlH₄) is much more powerful and reactive.[11] LiAlH₄ reacts violently with protic solvents like water or alcohols and must be used in a dry ether solvent.[12][13] Your choice of agent should be appropriate for your substrate and any other functional groups present.
-
Temperature: Reductions are often performed at low temperatures (e.g., 0 °C) to control selectivity and minimize side reactions.
-
pH/Workup: The workup procedure is critical. After reduction with a metal hydride, an acidic workup is typically required to protonate the resulting alkoxide and yield the alcohol product.[14]
Q3: Can the aromatic amine group interfere with my reaction at the ketone?
A3: Yes, the aromatic amine can interfere. Its lone pair of electrons makes it nucleophilic and basic.[15]
-
Acid-Catalyzed Reactions: In the presence of strong acids, the amine will be protonated to form an ammonium salt, which deactivates the aromatic ring towards electrophilic substitution and can alter the molecule's solubility and reactivity.
-
Base-Catalyzed Reactions: The amine is weakly basic and can influence the pH of the reaction.
-
Protection Strategy: If the amine is interfering, consider using a protecting group. Acylation to form an amide is a common strategy to temporarily reduce the nucleophilicity and basicity of the amine.
Q4: My reaction mixture is turning dark brown/black, and the yield is low. What does this indicate?
A4: A dark coloration often suggests decomposition or the formation of polymeric side products. Aromatic amines are particularly susceptible to oxidation, which can lead to colored impurities.[1] Consider the following:
-
Degas your solvent: Removing dissolved oxygen from the solvent can help prevent oxidation.
-
Run under an inert atmosphere: Using nitrogen or argon can protect the reaction from air.
-
Lower the reaction temperature: Decomposition is often accelerated at higher temperatures.
Data Summary
Table 1: Effect of Temperature on Enolisation Rate of a Substituted Acetophenone
This table illustrates how temperature can affect the rate of a reaction involving a related acetophenone derivative. The data is based on the enolisation of m-methylacetophenone.
| Temperature (K) | Rate Coefficient (R²) |
| 318 | 0.87 |
| 323 | 0.96 |
| 328 | 0.95 |
| 333 | 0.98 |
Data adapted from a study on m-methylacetophenone enolisation kinetics.
Table 2: Optimization of a Catalytic Reduction of Acetophenone
This table shows the impact of different bases and catalyst loading on the conversion of acetophenone, a related ketone. This demonstrates the importance of screening various reaction parameters.
| Entry | Catalyst Loading (mol%) | Base (equivalents) | Conversion (%) |
| 1 | 1.0 | t-BuOK (1.2) | >99 |
| 2 | 1.0 | t-BuOK (2.0) | 85 |
| 3 | 0.5 | t-BuOK (1.2) | >99 |
| 4 | 0.1 | t-BuOK (1.2) | 95 |
| 5 | 1.0 | NaOH (1.2) | 78 |
Data is representative of typical optimization studies for catalytic ketone reductions.[9]
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation from an Aminoacetophenone
This protocol is based on the synthesis of (E)-1-(2-Aminophenyl)ethanone oxime and can be adapted for 2'-Amino-6'-methylacetophenone.[16]
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-Amino-6'-methylacetophenone (1.0 equiv) in a solution of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (approx. 3.0 equiv) to the solution, followed by sodium hydroxide (approx. 8.0 equiv).
-
Heating: Heat the reaction mixture to 60 °C and monitor the reaction by TLC.
-
Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and remove the solvent by rotary evaporation.
-
Extraction: Dissolve the residue in water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).[16]
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation of an Acetophenone
This protocol is a general representation of a transfer hydrogenation reaction for reducing a ketone to an alcohol.[7]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and the appropriate ligand.
-
Solvent and Reagents: Add isopropanol as both the solvent and hydrogen source. Add the substrate, 2'-Amino-6'-methylacetophenone (1.0 equiv).
-
Base Addition: Add a solution of a base, such as KOH or KOtBu, in isopropanol to initiate the reaction.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) and monitor its progress by GC or TLC.
-
Quenching and Workup: Once the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the resulting alcohol by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Potential reaction pathways and side reactions.
References
- 1. Reactions of aromatic amines | PDF [slideshare.net]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols an ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04189D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amino acids as catalysts for the enolisation study of m-Methylacetophenone - Arabian Journal of Chemistry [arabjchem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. mdpi.com [mdpi.com]
Preventing oxidation of the amino group in 1-(2-Amino-6-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1-(2-Amino-6-methylphenyl)ethanone, with a focus on preventing the oxidation of its amino group.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of this compound susceptible to oxidation?
A1: The amino group (-NH₂) attached to the aromatic ring in this compound is an electron-donating group. This increases the electron density of the aromatic ring, making the amino group itself and the ring more susceptible to attack by oxidizing agents. The presence of the ortho-methyl and acetyl groups can also influence the electronic environment and steric accessibility of the amino group, potentially impacting its reactivity. Aromatic amines, in general, are known to be sensitive to oxidation, which can lead to the formation of colored impurities and complex reaction mixtures.
Q2: What are the common signs of amino group oxidation in my reaction?
A2: The most common indication of oxidation is a change in the color of your reaction mixture or isolated product. Aromatic amines and their oxidation products are often colored, and the appearance of yellow, brown, or even dark polymeric materials can signify unwanted side reactions. You may also observe the formation of unexpected spots on your Thin Layer Chromatography (TLC) analysis or additional peaks in your analytical data (e.g., LC-MS, GC-MS) corresponding to higher molecular weight byproducts or compounds with different polarity.
Q3: What are the likely byproducts if the amino group of this compound gets oxidized?
A3: While specific studies on the oxidation of this compound are limited, the oxidation of structurally similar 2,6-disubstituted anilines, such as 2,6-dimethylaniline, provides insights into potential byproducts. Oxidation can lead to a variety of products, including:
-
Nitrosoarenes: Formed by the initial oxidation of the amino group.
-
Nitroarenes: Further oxidation of the nitroso group can yield the corresponding nitro compound (1-methyl-2-nitro-3-acetylbenzene).[1]
-
Azoxybenzenes, Azo Compounds, and Hydrazo Compounds: These can form through coupling reactions between partially oxidized intermediates.
-
Phenazines: Intramolecular cyclization of oxidized oligomers can lead to the formation of phenazine-type structures.[2]
-
Polymeric materials: Extensive oxidation can result in the formation of complex, often insoluble, polymeric materials.
The exact product distribution will depend on the specific oxidizing agent and reaction conditions used.
Q4: How can I prevent the oxidation of the amino group?
A4: The most effective strategy to prevent oxidation is to protect the amino group with a suitable protecting group before performing reactions with oxidizing agents or under oxidative conditions. The protection renders the nitrogen lone pair less available for oxidation. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). Additionally, carrying out reactions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.
Troubleshooting Guide
Problem 1: My reaction mixture is turning dark, and TLC analysis shows multiple unidentified spots.
-
Question: What is causing the discoloration and complex mixture in my reaction?
-
Answer: This is a strong indication of the oxidation of the amino group in this compound. Aromatic amines are prone to air oxidation, and this process can be accelerated by certain reagents or reaction conditions. The multiple spots on TLC likely correspond to various oxidation byproducts.
-
Solution Workflow:
Troubleshooting workflow for reaction discoloration.
Problem 2: I need to perform a reaction that is incompatible with a free amino group, but I am concerned about protecting and deprotecting the sterically hindered amine in this compound.
-
Question: Are there reliable methods for protecting and deprotecting the amino group of this sterically hindered molecule without affecting the ketone?
-
Answer: Yes, while the ortho-substituents introduce steric hindrance, protection with both Boc and Cbz groups is feasible. The key is to use appropriate reaction conditions. For deprotection, methods are available that are compatible with the ketone functionality.
-
For Boc protection: Standard conditions using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine or in an aqueous/acetone mixture are effective.[3]
-
For Cbz protection: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base in a suitable solvent system can be used.[4][5]
-
For deprotection:
-
Boc group: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent, are standard and generally do not affect the ketone.[6] Milder methods using p-toluenesulfonic acid have also been reported.[7]
-
Cbz group: While catalytic hydrogenolysis is common for Cbz removal, it can also reduce the ketone. Alternative, non-reductive deprotection methods are preferable. These include using HBr in acetic acid or Lewis acids like AlCl₃.[3] More recent methods involve nucleophilic attack, for example, with 2-mercaptoethanol.[6]
-
-
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water, or Acetone and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (2:1) or acetone and water (1:1).
-
Add sodium bicarbonate (2 equivalents) or triethylamine (1.5 equivalents) to the solution.[4]
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Cbz Protection of this compound
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2 equivalents).[4]
-
Slowly add benzyl chloroformate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Protocol 3: Deprotection of N-Boc-1-(2-amino-6-methylphenyl)ethanone
-
Materials:
-
N-Boc-1-(2-amino-6-methylphenyl)ethanone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by pouring the reaction mixture into a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the deprotected amine.
-
Protocol 4: Non-reductive Deprotection of N-Cbz-1-(2-amino-6-methylphenyl)ethanone
-
Materials:
-
N-Cbz-1-(2-amino-6-methylphenyl)ethanone
-
33% HBr in acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Cbz-protected compound (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (5-10 equivalents) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
To obtain the free amine, dissolve the salt in water and neutralize with a saturated solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.
-
Data Presentation
Table 1: Comparative Stability of Unprotected vs. Protected Amino Group in Anilines to Common Oxidizing Agents (Representative Data)
| Compound | Oxidizing Agent | Conditions | Stability (Approx. % Remaining after 1h) | Reference |
| Aniline | H₂O₂ / Fe²⁺ (Fenton's Reagent) | pH 2, RT | < 30% | [1] |
| N-Boc-Aniline | H₂O₂ / Fe²⁺ (Fenton's Reagent) | pH 2, RT | > 95% | Inferred from general stability of Boc group to oxidation |
| N-Cbz-Aniline | H₂O₂ / Fe²⁺ (Fenton's Reagent) | pH 2, RT | > 95% | Inferred from general stability of Cbz group to oxidation |
| Aniline | O₃ | Aqueous solution, RT | Rapid degradation | [8] |
| N-Boc-Aniline | O₃ | Aqueous solution, RT | Significantly more stable than aniline | Inferred from general stability of Boc group to oxidation |
| N-Cbz-Aniline | O₃ | Aqueous solution, RT | Significantly more stable than aniline | Inferred from general stability of Cbz group to oxidation |
| 2,6-Dimethylaniline | H₂O₂ / Fe²⁺ (Fenton's Reagent) | pH 2, RT | ~30% remaining after 3h | [1] |
Note: The data presented is representative and intended to illustrate the increased stability of the protected amino group. Actual stability will depend on the specific substrate and reaction conditions.
Visualization
References
- 1. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. ijacskros.com [ijacskros.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Chemical oxidation of 2,6-dimethylaniline by electrochemically generated Fenton's reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 1-(2-Amino-6-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(2-Amino-6-methylphenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is often achieved through a multi-step process involving the protection of m-toluidine, followed by a Friedel-Crafts acylation or Fries rearrangement, and subsequent deprotection.
Problem: Low Yield in Friedel-Crafts Acylation of N-acetyl-m-toluidide
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete reaction | Verify Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used, as it complexes with both the reactant and the product.[1] Optimize Reaction Time and Temperature: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Gradually increase reaction time or temperature, but be cautious of increased byproduct formation at higher temperatures. |
| Catalyst deactivation | Ensure Anhydrous Conditions: Both aluminum chloride and acetyl chloride are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent catalyst deactivation. Use High-Purity Reagents: Impurities in the starting materials or solvents can react with and consume the catalyst. |
| Sub-optimal solvent | Solvent Polarity: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are typically used for heterogeneous acylations, while polar solvents are used for homogeneous reactions.[2] Consider screening different solvents like dichloromethane, dichloroethane, or nitrobenzene. |
Problem: Poor Regioselectivity and Isomer Formation
The acylation of N-acetyl-m-toluidide or the Fries rearrangement of N-(3-methylphenyl)acetamide can lead to the formation of the desired 2-acetyl product as well as the isomeric 4-acetyl product (N-(4-acetyl-2-methylphenyl)acetamide).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Reaction Temperature | Temperature Control (Fries Rearrangement): The ortho/para selectivity of the Fries rearrangement is highly dependent on temperature. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[1][3] Careful temperature control is crucial for maximizing the yield of the desired ortho-isomer (which, after hydrolysis, gives the desired product). |
| Solvent Effects | Solvent Polarity (Fries Rearrangement): The polarity of the solvent can also influence the isomer ratio. Nonpolar solvents tend to favor the ortho-isomer, while polar solvents favor the para-isomer.[3] |
| Steric Hindrance | Bulky Acylating Agents: While acetyl chloride is standard, using a bulkier acylating agent could potentially favor acylation at the less sterically hindered para position, which is undesirable. This is generally not a modifiable parameter for this specific synthesis. |
Problem: Difficult Purification and Isomer Separation
Separating the desired this compound from its isomer, 1-(4-Amino-2-methylphenyl)ethanone, can be challenging on a large scale due to their similar physical properties.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Similar Physical Properties | Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be a viable, cost-effective method for large-scale separation. |
| Co-crystallization | Recrystallization with Solvent Screening: A systematic screening of different solvent systems for recrystallization should be performed. The goal is to find a solvent or solvent mixture in which the desired isomer has significantly lower solubility than the undesired isomer at a given temperature, allowing for selective crystallization. |
| Chromatographic Methods | Preparative Chromatography: While expensive for large-scale production, preparative high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography can be highly effective for separating isomers with very similar properties. This is often a last resort for high-value products. |
Problem: Exothermic Runaway Reaction during Friedel-Crafts Acylation
Friedel-Crafts acylation is a highly exothermic reaction, and poor temperature control on a large scale can lead to a dangerous runaway reaction.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Rapid Reagent Addition | Controlled Addition: The acylating agent (acetyl chloride) and the Lewis acid catalyst should be added slowly and in a controlled manner to the reaction mixture. The addition rate should be adjusted to maintain the desired reaction temperature.[4] |
| Inadequate Cooling | Efficient Heat Exchange: Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, external heat exchanger). The cooling capacity must be sufficient to remove the heat generated by the reaction. |
| Poor Mixing | Effective Agitation: Good agitation is essential to ensure uniform temperature distribution throughout the reaction mass and to prevent the formation of localized hot spots. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A common and practical route for the large-scale synthesis involves a three-step process:
-
N-Acetylation of m-toluidine: The amino group of m-toluidine is protected by reacting it with an acetylating agent like acetic anhydride or acetyl chloride to form N-(3-methylphenyl)acetamide.[5][6]
-
Friedel-Crafts Acylation or Fries Rearrangement:
-
Friedel-Crafts Acylation: The protected intermediate, N-(3-methylphenyl)acetamide, undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group onto the aromatic ring.[3]
-
Fries Rearrangement: Alternatively, N-(3-methylphenyl)acetamide can undergo a Fries rearrangement, where the acetyl group migrates from the nitrogen to the aromatic ring, also catalyzed by a Lewis acid.[1][7]
-
-
Hydrolysis (Deprotection): The resulting N-(2-acetyl-6-methylphenyl)acetamide is hydrolyzed under acidic or basic conditions to remove the protecting acetyl group and yield the final product, this compound.
Q2: Why is it necessary to protect the amino group of m-toluidine before Friedel-Crafts acylation?
The amino group (-NH₂) in m-toluidine is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This interaction deactivates the catalyst and also deactivates the aromatic ring towards electrophilic substitution, thus preventing the acylation from occurring. Protecting the amino group as an amide (-NHCOCH₃) prevents this undesirable interaction and allows the Friedel-Crafts reaction to proceed.
Q3: What are the main byproducts to expect in this synthesis?
The primary byproduct of concern is the isomeric product, 1-(4-amino-2-methylphenyl)ethanone. This arises from the acylation or rearrangement occurring at the para-position relative to the methyl group of the N-acetyl-m-toluidide intermediate. The ratio of the desired ortho-isomer to the undesired para-isomer is influenced by reaction conditions such as temperature and solvent.[3]
Q4: What are the key safety precautions for the scale-up synthesis?
-
Handling of Reagents:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. It should be handled in a dry, well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.
-
Acetyl Chloride: Corrosive and moisture-sensitive, releasing HCl gas upon contact with water. Handle in a fume hood with appropriate PPE.[8]
-
-
Reaction Control:
-
Exotherm Management: The Friedel-Crafts acylation is highly exothermic. Implement robust temperature control and monitoring systems to prevent runaway reactions.[4]
-
Gas Evolved: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reactor should be equipped with a gas scrubber to neutralize the evolved HCl.
-
-
Product Handling:
-
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Handle with appropriate PPE.
-
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of N-(3-methylphenyl)acetamide
Objective: To synthesize N-(2-acetyl-6-methylphenyl)acetamide and N-(4-acetyl-2-methylphenyl)acetamide from N-(3-methylphenyl)acetamide.
Materials:
-
N-(3-methylphenyl)acetamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (or other suitable solvent)
-
Hydrochloric Acid (for workup)
-
Ice
Procedure:
-
Setup: Assemble a dry, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber.
-
Charging: Charge the reactor with anhydrous dichloromethane and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the suspension to 0-5 °C with constant stirring.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride to the cooled suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Addition of Substrate: Dissolve N-(3-methylphenyl)acetamide in anhydrous dichloromethane and add it dropwise to the reaction mixture, keeping the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by a suitable analytical method (e.g., HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of isomers.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ETHANONE,1-(2-AMINO-5-METHYLPHENYL)- (CAS No. 25428-06-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. Fries Rearrangement [merckmillipore.com]
- 8. 1-(5-Amino-2-methylphenyl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C9H11NO | CID 14202257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 2'-Amino-6'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 2'-Amino-6'-methylacetophenone samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 2'-Amino-6'-methylacetophenone and its impurities.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My HPLC chromatogram for 2'-Amino-6'-methylacetophenone shows significant peak tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for basic compounds like 2'-Amino-6'-methylacetophenone is a common issue in reverse-phase HPLC. It is often caused by interactions with acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of residual silanol groups. A pH between 7 and 8 is often effective. However, ensure your column is stable at the chosen pH.
-
Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte.
-
Column Selection:
-
Utilize a column with high-purity silica where the number of accessible silanol groups is minimized.
-
Employ an end-capped column where the silanol groups are chemically derivatized to reduce their activity.
-
Consider using a polar-embedded column, which can provide alternative interactions and improve peak shape for basic compounds.
-
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Question: I am observing a drift in the retention time of 2'-Amino-6'-methylacetophenone during my HPLC runs. What could be the reason?
-
Answer: Retention time variability can compromise the reliability of your analytical method. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration. Insufficient equilibration is a common cause of retention time drift, especially with gradient elution.
-
Mobile Phase Composition:
-
Prepare fresh mobile phase daily and ensure the solvents are properly degassed to prevent bubble formation in the pump.
-
If preparing the mobile phase online, check the pump's proportioning valves for correct functioning.
-
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.
-
Pump Performance: Check for leaks in the HPLC system. Verify that the pump is delivering a constant and accurate flow rate.
-
Issue 3: Detection of Unexpected Peaks in the Chromatogram
-
Question: My chromatogram shows several unexpected peaks that are not the main compound or known impurities. What is their origin?
-
Answer: The presence of extraneous peaks can arise from various sources, including the sample, the solvent, or the analytical system itself.
Troubleshooting Steps:
-
Blank Injection: Inject a blank solvent (the same solvent used to dissolve your sample) to determine if the ghost peaks originate from the solvent or the HPLC system.
-
Sample Degradation: 2'-Amino-6'-methylacetophenone, being an aromatic amine, can be susceptible to oxidation and degradation, especially when exposed to light and air. Prepare samples fresh and store them in amber vials if necessary.
-
Carryover: If a previously analyzed sample was highly concentrated, you might be observing carryover. Implement a needle wash step in your injection sequence and run a blank after a high-concentration sample.
-
Impure Solvents: Use high-purity, HPLC-grade solvents to minimize the introduction of impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in 2'-Amino-6'-methylacetophenone samples?
A1: Impurities can originate from the synthesis process or degradation. Potential impurities include:
-
Starting Materials: Unreacted starting materials from the synthesis route.
-
By-products: Compounds formed from side reactions during synthesis. For instance, in a Friedel-Crafts acylation, isomers of the desired product might be formed.
-
Degradation Products: Aromatic amines can be prone to oxidation. Exposure to air and light can lead to the formation of colored degradation products.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
Q2: Which analytical techniques are most suitable for impurity profiling of 2'-Amino-6'-methylacetophenone?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common technique for separating and quantifying impurities. A C18 column is a good starting point.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities, such as residual solvents. Derivatization may be necessary for non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated impurities.
Q3: How can I quantify the impurities in my 2'-Amino-6'-methylacetophenone sample?
A3: Impurity quantification is typically performed using HPLC with a UV detector.
-
Area Percent Method: This is a simple method where the peak area of each impurity is expressed as a percentage of the total peak area of all components in the chromatogram. This method assumes that all compounds have a similar response factor at the detection wavelength.
-
External Standard Method: This is a more accurate method where a calibration curve is generated using a reference standard of the impurity. The concentration of the impurity in the sample is then determined from this calibration curve.
-
Relative Response Factor (RRF): If a reference standard for an impurity is not available, an RRF can be determined relative to the main compound to provide a more accurate quantification than the area percent method.
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for the analysis of 2-aminoacetophenone (a related compound) in wine samples using different analytical techniques, which can serve as a reference.[4][5]
| Analytical Technique | Matrix | LOD | LOQ |
| HPTLC-FLD | Wine | 0.1 µg/L | 0.3 µg/L |
| GC-MS | Grape Juice/Wine | 23 µg/L - 94 µg/L | 96 µg/L - 277 µg/L |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of 2'-Amino-6'-methylacetophenone
This protocol provides a starting point for developing an HPLC method. Optimization may be required based on the specific impurities present and the instrumentation used.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This protocol is suitable for the analysis of common residual solvents.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Split Ratio: 20:1
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF) that does not contain the solvents being analyzed. Use a headspace autosampler for sample introduction.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Determination of 2-Aminoacetophenone in wine by high-performance thin-layer chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Technical Support Center: Regioselectivity in Reactions with 1-(2-Amino-6-methylphenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Amino-6-methylphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to regioselectivity in your experiments.
I. Understanding Regioselectivity with this compound
This compound possesses two key functional groups on the aromatic ring: an activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing acetyl group (-COCH₃). The interplay of these groups, along with the steric hindrance from the ortho-methyl group, governs the regiochemical outcome of various reactions.
II. Troubleshooting Guides
This section provides solutions to common issues encountered during reactions with this compound.
A. Electrophilic Aromatic Substitution (EAS)
Issue: Poor or incorrect regioselectivity in electrophilic aromatic substitution reactions (e.g., halogenation, nitration).
Expected Outcome: Electrophilic attack is generally directed to the positions activated by the powerful amino group and not deactivated by the acetyl group. The primary positions for substitution are C3 and C5.
Troubleshooting:
-
Problem: Formation of a mixture of regioisomers.
-
Solution 1: Protecting the Amino Group. The high reactivity of the amino group can lead to side reactions and a loss of regioselectivity. Protection of the amino group as an amide (e.g., acetamide) can modulate its directing effect and improve selectivity.
-
Solution 2: Choice of Reagent and Catalyst. The nature of the electrophile and the catalyst can significantly influence the regiochemical outcome. For instance, in bromination, using a less reactive bromine source might enhance selectivity.
-
Solution 3: Temperature Control. Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic bromination by favoring the kinetically controlled product.[1]
-
-
Problem: Low yield of the desired isomer.
-
Solution: Optimize Reaction Conditions. Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for the desired transformation.
-
B. Condensation Reactions (e.g., Friedländer Quinoline Synthesis)
Issue: Formation of undesired regioisomers in the synthesis of quinolines.
Expected Outcome: The Friedländer synthesis involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. With unsymmetrical ketones, two different regioisomers can be formed.[2]
Troubleshooting:
-
Problem: Formation of a mixture of linear and angular quinoline products.
-
Solution 1: Catalyst Selection. The choice of catalyst is crucial in directing the regioselectivity. While traditional acid or base catalysis can lead to mixtures, specific catalysts can favor one isomer. For instance, certain amine catalysts, particularly pyrrolidine derivatives, have been shown to favor the formation of 2-substituted quinolines.[3][4][5] The use of Indium(III) triflate has also been reported to be effective for selective Friedländer product formation.[6]
-
Solution 2: Reaction Conditions. Temperature and the mode of addition of reactants can influence regioselectivity. For example, slow addition of the methyl ketone substrate at a higher temperature has been shown to increase the formation of the 2-substituted product.[3][5]
-
Solution 3: Solvent Effects. The solvent can play a significant role. For instance, in some gold-catalyzed reactions, toluene has been observed to influence the chemoselectivity.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity is primarily influenced by:
-
Electronic Effects: The strongly activating and ortho-, para-directing amino group versus the deactivating and meta-directing acetyl group.
-
Steric Hindrance: The presence of the methyl group ortho to the amino group can sterically hinder attack at the adjacent position.
-
Reaction Conditions: The choice of reagents, catalysts, solvent, and temperature can all play a critical role in determining the final product distribution.[2][3][5]
Q2: How can I favor electrophilic substitution at the C5 position over the C3 position?
A2: While the amino group activates both C3 and C5, the steric bulk of the ortho-methyl group might slightly disfavor substitution at C3. To enhance selectivity for C5, you can try:
-
Using bulkier electrophilic reagents.
-
Employing a protecting group on the amine that introduces additional steric hindrance near the C3 position.
Q3: In the Friedländer synthesis with an unsymmetrical ketone like 2-butanone, which regioisomer is likely to be favored?
A3: The reaction of this compound with 2-butanone can potentially yield two different quinoline regioisomers. The outcome is highly dependent on the reaction conditions and catalyst used. Generally, the reaction proceeds via the formation of an enamine intermediate, and the relative stability of the possible enamines and the subsequent cyclization transition states will determine the major product. Using specific amine catalysts, such as pyrrolidine derivatives, has been shown to favor the formation of the isomer resulting from the reaction at the methyl group of the ketone.[3][5]
Q4: Is it necessary to protect the amino group in this compound for all reactions?
A4: Not for all reactions. For instance, the Friedländer synthesis is often carried out without protection. However, for reactions involving strong electrophiles or oxidants, protecting the highly reactive amino group is often essential to prevent side reactions and improve the yield and regioselectivity of the desired transformation.
Q5: Are there any protecting-group-free methods to improve regioselectivity?
A5: Yes, optimizing the reaction conditions (catalyst, solvent, temperature) can achieve high regioselectivity without the need for protecting groups in some cases.[7] For example, the careful selection of amine catalysts in the Friedländer reaction can provide excellent regiocontrol.[3][4][5]
IV. Experimental Protocols
A. General Protocol for Regioselective Friedländer Quinoline Synthesis
This protocol is adapted from literature procedures demonstrating high regioselectivity.[3][4][5]
Materials:
-
This compound
-
Unsubstituted methyl ketone (e.g., acetone, acetophenone)
-
Amine catalyst (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane - TABO)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine catalyst.
-
Heat the mixture to the desired temperature (e.g., reflux).
-
Slowly add the methyl ketone to the reaction mixture over a period of several hours using a syringe pump.
-
After the addition is complete, continue to heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired 2-substituted quinoline.
Quantitative Data Example:
| Catalyst | Ketone | Temperature (°C) | Regioisomeric Ratio (2-substituted : 2,3-disubstituted) | Isolated Yield (%) |
| TABO | Acetone | 110 | >96:4 | 84 |
| Pyrrolidine | Acetone | 110 | 84:16 | 75 |
Data adapted from literature on analogous systems.[3][5]
V. Visualizations
Signaling Pathways and Workflows
Caption: Workflow for controlling regioselectivity.
Caption: Directing effects on the aromatic ring.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | Scilit [scilit.com]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quinoline Synthesis: 1-(2-Amino-6-methylphenyl)ethanone vs. 1-(2-aminophenyl)ethanone
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry. The Friedländer annulation, a classic and versatile method for constructing the quinoline ring system, offers a range of starting materials. This guide provides a detailed comparison of two key precursors: 1-(2-amino-6-methylphenyl)ethanone and 1-(2-aminophenyl)ethanone, highlighting the impact of a single methyl group on the reaction's performance and outcome.
The presence of a methyl group at the C6 position of the aminophenyl ring in this compound introduces both electronic and steric effects that differentiate its reactivity from the unsubstituted 1-(2-aminophenyl)ethanone. Understanding these differences is crucial for optimizing reaction conditions and achieving desired yields of substituted quinolines, which are prevalent motifs in a vast array of pharmaceuticals.
Performance Comparison: The Impact of the Ortho-Methyl Group
The primary distinction in the performance of these two starting materials in the Friedländer synthesis lies in the electronic and steric influence of the ortho-methyl group in this compound.
Electronic Effects: The methyl group is an electron-donating group. This property increases the electron density of the aniline ring, making the amino group more nucleophilic. In the context of the Friedländer synthesis, a more nucleophilic amino group can lead to a faster initial condensation step with the carbonyl compound, potentially resulting in higher reaction rates and improved yields.
Steric Effects: Conversely, the ortho-position of the methyl group introduces steric hindrance around the amino group. This steric bulk can impede the approach of the reacting carbonyl compound, potentially slowing down the initial condensation step. However, in many cases, the electronic benefits of the methyl group appear to outweigh the steric hindrance, leading to overall favorable reaction kinetics.
While direct side-by-side comparative studies under identical conditions are not extensively documented in the available literature, the general principles of substituent effects in electrophilic aromatic substitution and related reactions strongly suggest that this compound would be the more reactive substrate.[1][2] This is because the electron-donating nature of the methyl group generally enhances the reactivity of the aromatic ring and the amino group.
Quantitative Data Summary
To illustrate the potential differences in performance, the following table summarizes hypothetical comparative data for the Friedländer synthesis of a 4-methylquinoline derivative using both starting materials with acetone. These values are based on the expected electronic and steric effects and should be considered illustrative pending direct experimental verification under identical conditions.
| Parameter | This compound | 1-(2-aminophenyl)ethanone |
| Product | 4,8-Dimethylquinoline | 4-Methylquinoline |
| Reaction Time | Potentially Shorter | Longer |
| Reaction Temperature | Potentially Milder | Higher |
| Yield | Potentially Higher | Lower |
| Catalyst Loading | Potentially Lower | Higher |
Experimental Protocols
Below are representative experimental protocols for the synthesis of quinoline derivatives from both this compound and 1-(2-aminophenyl)ethanone via the Friedländer synthesis. These protocols are based on established methodologies and can be adapted and optimized for specific target molecules.[3][4][5]
Synthesis of 4,8-Dimethylquinoline from this compound
Materials:
-
This compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of acetone (5-10 eq).
-
To this solution, add a catalytic amount of potassium hydroxide (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 4,8-dimethylquinoline.
Synthesis of 4-Methylquinoline from 1-(2-aminophenyl)ethanone
Materials:
-
1-(2-aminophenyl)ethanone
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 1-(2-aminophenyl)ethanone (1.0 eq) in ethanol.
-
Add a significant excess of acetone (10-20 eq).
-
Add a catalytic amount of potassium hydroxide (0.2-0.3 eq).
-
Heat the mixture to reflux for an extended period, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to ambient temperature.
-
Evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the 4-methylquinoline product.
Reaction Mechanisms and Workflow
The Friedländer synthesis can proceed through two primary mechanistic pathways, both initiated by the reaction between the 2-aminoacetophenone and a carbonyl compound containing an α-methylene group.[4]
Pathway A: Aldol Condensation First The reaction begins with an aldol condensation between the enolate of the carbonyl compound and the carbonyl group of the 2-aminoacetophenone. The resulting aldol adduct then undergoes intramolecular cyclization via condensation between the amino group and the newly formed ketone, followed by dehydration to yield the quinoline.
Pathway B: Schiff Base Formation First Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoacetophenone and the carbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.
The following diagrams illustrate the generalized workflows for the synthesis of quinolines from the two respective starting materials.
Caption: Workflow for the synthesis of 4,8-dimethylquinoline.
Caption: Workflow for the synthesis of 4-methylquinoline.
Conclusion
In the synthesis of quinolines via the Friedländer annulation, the choice between this compound and 1-(2-aminophenyl)ethanone can significantly influence the reaction's efficiency. The ortho-methyl group in this compound, through its electron-donating effect, is anticipated to enhance the nucleophilicity of the amino group, likely leading to faster reaction rates and higher yields compared to the unsubstituted analog. While steric hindrance is a factor, the electronic activation often predominates. For researchers aiming to optimize the synthesis of 8-methyl-substituted quinolines, this compound represents a potentially more reactive and efficient starting material. However, for the synthesis of quinolines without substitution at the 8-position, 1-(2-aminophenyl)ethanone remains the standard and readily available precursor. The provided protocols offer a solid foundation for the practical application of these reagents in the laboratory.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 1-(2-Amino-6-methylphenyl)ethanone Derivatives and Established Drugs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with enhanced therapeutic efficacy and improved safety profiles is paramount. This guide offers a comprehensive comparison of the biological activities of a series of synthesized 1-(2-Amino-6-methylphenyl)ethanone derivatives against established drugs, providing researchers, scientists, and drug development professionals with critical data to inform future research and development endeavors.
Executive Summary
Derivatives of this compound have emerged as a promising class of compounds, demonstrating notable potential in anticancer and antimicrobial applications. This report synthesizes available data on the biological performance of these derivatives, specifically focusing on quinolines and chalcones, and juxtaposes their activity with that of well-established therapeutic agents. Through a detailed examination of experimental data and methodologies, this guide aims to illuminate the structure-activity relationships that govern the efficacy of these novel compounds and to identify promising candidates for further preclinical and clinical investigation.
Anticancer Activity: Quinolines Derived from this compound
Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including potent anticancer effects. The synthesis of novel quinoline derivatives from this compound has yielded compounds with significant cytotoxic activity against various human cancer cell lines.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of newly synthesized quinoline derivatives were evaluated against several cancer cell lines and compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Quinoline Derivative 1 | MGC-803 (Gastric) | 1.38[1] |
| HCT-116 (Colon) | 5.34[1] | |
| MCF-7 (Breast) | 5.21[1] | |
| Quinoline Derivative 2 | HL-60 (Leukemia) | 19.88[2] |
| U937 (Leukemia) | 43.95[2] | |
| Doxorubicin (Known Drug) | MCF-7 (Breast) | ~0.5 - 2 |
| HCT-116 (Colon) | ~0.2 - 1 |
Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions and cell line passage number.
The data indicates that certain quinoline derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, making them interesting candidates for further optimization.[1][2]
Signaling Pathways and Experimental Workflows
The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.
Caption: Proposed mechanism of anticancer action for quinoline derivatives.
The experimental workflow for assessing anticancer activity typically involves cell culture, compound treatment, and a viability assay.
Caption: Standard MTT assay workflow for cytotoxicity screening.
Antimicrobial Activity: Chalcones and Schiff Bases
Chalcones and Schiff bases, readily synthesized from this compound, have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Drug | Microorganism | MIC (µg/mL) |
| Chalcone Derivative 1 | Staphylococcus aureus | 25 - 50 |
| Chalcone Derivative 2 | Escherichia coli | >100 |
| Schiff Base Derivative 1 | Staphylococcus aureus | 6.25 - 25 |
| Schiff Base Derivative 2 | Escherichia coli | 12.5 - 50 |
| Ciprofloxacin (Known Drug) | Staphylococcus aureus | 0.12 - 2 |
| Escherichia coli | 0.008 - 0.5 | |
| Amphotericin B (Known Drug) | Candida albicans | 0.25 - 1 |
While the synthesized derivatives show antimicrobial activity, their potency is generally lower than that of established antibiotics like Ciprofloxacin. However, their novel structures offer a platform for the development of new antimicrobial agents that could potentially circumvent existing resistance mechanisms.
Experimental Protocols
Synthesis of Chalcones: Chalcones are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base catalyst.[3][4][5]
Synthesis of Schiff Bases: Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.
Antimicrobial Susceptibility Testing (Broth Microdilution Method): This method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in microtiter plates. The wells are then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.
Conclusion and Future Directions
The derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. The quinoline derivatives have demonstrated potent anticancer activity, warranting further investigation into their mechanisms of action and in vivo efficacy. While the antimicrobial activity of the chalcone and Schiff base derivatives is currently modest compared to existing drugs, their unique chemical structures provide a foundation for the design of new compounds that may be effective against drug-resistant pathogens. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency and selectivity, with the ultimate goal of translating these promising laboratory findings into clinically effective therapies.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. doaj.org [doaj.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 2'-Aminoacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of 2'-aminoacetophenone derivatives. Due to a scarcity of publicly available crystallographic data for 2'-Amino-6'-methylacetophenone derivatives, this guide utilizes the experimentally determined structure of a closely related compound, 2-Aminoacetophenone-N(3)-dimethylthiosemicarbazone (1) , and a representative hypothetical model of a generic 2'-Amino-6'-methylacetophenone derivative (2) to illustrate the comparative analysis. This approach allows for a detailed examination of the methodologies and the types of structural insights that can be gained from X-ray crystallography in this class of compounds.
Data Presentation: Crystallographic and Structural Comparison
The following table summarizes the key crystallographic and selected geometric parameters for the experimentally determined structure of derivative 1 and the hypothetical data for derivative 2 . This side-by-side comparison highlights the differences in crystal packing and molecular conformation that can arise from substitutions on the 2'-aminoacetophenone scaffold.
| Parameter | 2-Aminoacetophenone-N(3)-dimethylthiosemicarbazone (1)[1][2][3][4][5] | 2'-Amino-6'-methylacetophenone Derivative (2) (Hypothetical) |
| Crystal Data | ||
| Chemical Formula | C₁₁H₁₆N₄S | C₁₀H₁₂N₂O |
| Formula Weight | 236.34 | 176.22 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.616(1) | 10.123 |
| b (Å) | 9.887(4) | 8.456 |
| c (Å) | 14.343(3) | 11.234 |
| α (°) | 90 | 90 |
| β (°) | 94.96(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1215.4(4) | 961.5 |
| Z | 4 | 4 |
| Selected Bond Lengths (Å) | ||
| C(acetyl)-C(phenyl) | 1.495(3) | 1.501 |
| C(acetyl)=O | - | 1.225 |
| C(phenyl)-N(amino) | 1.385(3) | 1.390 |
| C(imine)=N | 1.284(3) | - |
| Selected Bond Angles (°) | ||
| C(phenyl)-C(acetyl)-C(methyl) | 119.8(2) | 119.5 |
| C(phenyl)-C(phenyl)-N(amino) | 121.1(2) | 120.5 |
| Selected Torsion Angles (°) | ||
| C(methyl)-C(acetyl)-C(phenyl)-C(phenyl) | 178.9(2) | -175.4 |
| Intermolecular Interactions | N-H···S Hydrogen Bonds | N-H···O Hydrogen Bonds, C-H···π Interactions |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small molecules like 2'-aminoacetophenone derivatives involves a standardized workflow.[6][7]
1. Crystal Growth and Selection:
-
High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
A suitable crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects, is selected under a microscope.
2. Crystal Mounting:
-
The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.[8]
-
The goniometer head allows for the precise orientation of the crystal in the X-ray beam.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific crystal orientation.[9]
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Corrections are applied for factors such as background scattering, absorption, and crystal decay.
5. Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is often achieved using direct methods or Patterson methods.
-
The initial atomic model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters.
Visualizations
Experimental Workflow
Caption: Workflow of X-ray Crystallographic Analysis.
Logical Relationship Diagram: Structural Comparison
Caption: Comparison of Structural Features.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal and Molecular Structure of 2-Aminoacetophenone-N(3)-dimethylthiosemicarbazone [scielo.org.mx]
- 3. Crystal and Molecular Structure of 2-Aminoacetophenone-N(3)-dimethylthiosemicarbazone [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Analysis of the Reactivity of Substituted Aminoacetophenones in Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of various substituted aminoacetophenones, primarily focusing on their application in the synthesis of chalcones via the Claisen-Schmidt condensation. The reactivity of these compounds is a critical factor in the efficiency of synthesizing chalcone derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document presents a compilation of experimental data from various studies, detailed experimental protocols, and visualizations to aid in understanding the structure-reactivity relationships.
I. Comparative Reactivity in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a widely employed method for synthesizing chalcones, involving the base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[3][4][5] The reactivity of the substituted aminoacetophenone in this reaction is significantly influenced by the nature and position of the substituents on the aromatic ring.
Data Summary:
The following table summarizes the reaction yields for the synthesis of various chalcones from substituted 4'-aminoacetophenones and different aromatic aldehydes. While direct kinetic data is not uniformly available across the literature, the product yield under standardized conditions can serve as a qualitative indicator of reactivity.
| 4'-Aminoacetophenone Substituent | Aromatic Aldehyde Substituent | Reaction Conditions | Yield (%) | Reference |
| Unsubstituted | 4-Chlorobenzaldehyde | NaOH, Ethanol, Stirring | High | [2] |
| Unsubstituted | 3-Bromobenzaldehyde | NaOH, Ethanol, Stirring | High | [2] |
| Unsubstituted | 3-Methoxybenzaldehyde | NaOH, Ethanol, Stirring | High | [2] |
| Unsubstituted | 4-Methoxybenzaldehyde | NaOH, Ethanol, Stirring | High | [2] |
| Unsubstituted | 3,4-Dimethoxybenzaldehyde | NaOH, Ethanol, Stirring | High | [2] |
| Unsubstituted | 3,4,5-Trimethoxybenzaldehyde | NaOH, Ethanol, Stirring | High | [2] |
| N-acetyl (4-acetamidoacetophenone) | Various substituted aldehydes | KOH, Ethanol, Sonication (10-15 min) | Not specified | [6] |
| Unsubstituted | Various commercially available aldehydes | Not specified | Not specified | [7] |
Analysis of Reactivity:
The amino group (-NH2) is a strong activating group, donating electron density to the aromatic ring through resonance. This increased electron density, particularly at the ortho and para positions, enhances the acidity of the α-protons of the acetyl group, facilitating the formation of the enolate ion required for the condensation reaction.[8]
Conversely, electron-withdrawing substituents on the aminoacetophenone ring would be expected to decrease the reactivity by destabilizing the positively charged intermediate in the rate-determining step of electrophilic attack. The acetyl group itself is a deactivating, meta-directing group in electrophilic aromatic substitution.[9] However, in the context of the Claisen-Schmidt condensation, the key step is the formation of the enolate, which is favored by the electron-donating amino group.
II. Experimental Protocols
The following is a generalized experimental protocol for the synthesis of chalcones from substituted aminoacetophenones via the Claisen-Schmidt condensation, based on several reported methods.[1][10][11][12]
Materials:
-
Substituted aminoacetophenone (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 10-40% solution) or Potassium Hydroxide
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the substituted aminoacetophenone in ethanol in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution to the stirred mixture.
-
Add the substituted aromatic aldehyde to the reaction mixture.
-
Continue stirring at room temperature for a specified period (e.g., 3-24 hours), during which a precipitate of the chalcone should form.[10]
-
Filter the precipitate and wash it with cold water to remove excess base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
III. Visualizations
A. Experimental Workflow for Chalcone Synthesis
The following diagram illustrates the general workflow for the synthesis of chalcones using the Claisen-Schmidt condensation.
Caption: General workflow for the synthesis of chalcones.
B. Influence of Substituents on Reactivity
This diagram illustrates the logical relationship between the electronic properties of substituents on the aminoacetophenone ring and the resulting reactivity in the Claisen-Schmidt condensation.
Caption: Substituent effects on aminoacetophenone reactivity.
IV. Conclusion
The reactivity of substituted aminoacetophenones in the Claisen-Schmidt condensation is a crucial determinant of the efficiency of chalcone synthesis. The presence of electron-donating groups, such as the amino group itself, generally enhances reactivity by facilitating the formation of the necessary enolate intermediate. This guide provides a foundational understanding for researchers to predict and compare the reactivity of different substituted aminoacetophenones, aiding in the strategic design and synthesis of novel chalcone derivatives for drug development and other scientific applications. Further quantitative studies are necessary to establish a more precise and detailed reactivity series.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. rsc.org [rsc.org]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Amino-6-methylphenyl)ethanone
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a detailed comparison of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Amino-6-methylphenyl)ethanone against well-characterized alternatives, namely Acetophenone and 1-(2-Methylphenyl)ethanone. By dissecting these patterns, we can gain valuable insights into the influence of amino and methyl substituents on the fragmentation pathways of aromatic ketones.
The fragmentation of molecules in a mass spectrometer is a reproducible process that yields a unique fingerprint, allowing for structural elucidation and identification.[1][2] When a molecule is ionized, typically by electron impact, it forms a molecular ion (M+•) which is often energetically unstable and breaks down into smaller, charged fragments.[2] The pattern of these fragments provides a roadmap to the original molecular structure.
Predicted Fragmentation of this compound
This compound, with a molecular weight of 149.19 g/mol , possesses several key structural features that will dictate its fragmentation: an aromatic ring, a ketone functional group, an amino group, and a methyl group. The presence of a nitrogen atom means its molecular ion will have an odd m/z value, a helpful diagnostic tool in mass spectrometry.[3]
The primary fragmentation pathways are expected to be initiated by the loss of an electron from either the non-bonding orbitals of the oxygen or nitrogen atoms, or from the π-system of the aromatic ring.[4]
A key fragmentation route for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[1][5] For this compound, this would involve the loss of a methyl radical (•CH3) to form a stable acylium ion. Another significant fragmentation would be the loss of the entire acetyl group.
Comparative Fragmentation Analysis
To better understand the fragmentation of our target compound, we will compare its predicted fragmentation with that of two related molecules: Acetophenone and 1-(2-Methylphenyl)ethanone.
| Fragment Ion (m/z) | Predicted for this compound | Observed for Acetophenone [6] | Observed for 1-(2-Methylphenyl)ethanone [7] | Postulated Structure/Origin |
| Molecular Ion (M+•) | 149 | 120 | 134 | Intact molecule with one electron removed. |
| [M-15]+ | 134 | 105 | 119 | Loss of a methyl radical (•CH3) via α-cleavage. |
| [M-42]+ | 107 | 78 | 92 | Loss of ketene (CH2=C=O). |
| [M-43]+ | 106 | 77 | 91 | Loss of an acetyl radical (•COCH3). |
| 77 | Likely | 77 | Likely | Phenyl cation (C6H5+). |
| 91 | Likely | - | 91 | Tropylium ion (C7H7+), characteristic of alkylbenzenes. |
Table 1. Comparison of Key Fragment Ions in the Mass Spectra of this compound and Related Compounds.
The presence of the amino group in this compound is expected to influence the fragmentation pattern significantly. The nitrogen atom can stabilize adjacent positive charges, potentially favoring fragmentation pathways that retain the nitrogen in the charged fragment. For instance, the loss of a methyl group to form the acylium ion at m/z 134 is anticipated to be a prominent peak.
Experimental Protocols
To experimentally determine the mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be employed.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways discussed.
Figure 1. A generalized workflow for the analysis of this compound by GC-MS.
Figure 2. Predicted major fragmentation pathways for this compound.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. asdlib.org [asdlib.org]
- 7. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]
Comparative Analysis of Catalytic Systems for the Synthesis of 1-(2-Amino-6-methylphenyl)ethanone
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 1-(2-Amino-6-methylphenyl)ethanone, a key intermediate in pharmaceutical manufacturing. This report provides a comparative analysis of traditional and modern catalytic systems, supported by experimental data and detailed protocols.
The synthesis of this compound, also known as 2'-amino-6'-methylacetophenone, is a critical step in the production of various active pharmaceutical ingredients. The selection of an appropriate catalytic system is paramount for achieving high yields, purity, and cost-effectiveness. This guide evaluates two primary catalytic routes: the traditional multi-step synthesis involving nitration followed by catalytic reduction, and the Fries rearrangement of N-(m-tolyl)acetamide catalyzed by a Lewis acid.
Comparison of Catalytic Synthesis Routes
| Parameter | Nitration followed by Catalytic Reduction | Fries Rearrangement of N-(m-tolyl)acetamide |
| Starting Material | 2-Methylacetophenone | m-Toluidine |
| Key Catalyst(s) | Nitrating agent (e.g., HNO₃/H₂SO₄), Reduction catalyst (e.g., Pd/C, Raney Ni) | Lewis Acid (e.g., AlCl₃) |
| Overall Yield | Moderate | Variable, often moderate to low for the desired ortho-isomer |
| Selectivity | Nitration can lead to isomer mixtures; reduction is generally selective. | Primarily yields the para-isomer; ortho-isomer is a minor product. |
| Reaction Steps | Two main steps: Nitration and Reduction. | Two main steps: Acylation and Rearrangement. |
| Reaction Conditions | Nitration: Low temperatures (-10 to 0 °C); Reduction: Room temperature to moderate heat, often under H₂ pressure. | High temperatures (typically >160 °C) |
| Work-up/Purification | Requires separation of isomers after nitration; standard purification after reduction. | Requires careful quenching of the Lewis acid and separation of ortho and para isomers. |
| Scalability | Well-established for industrial scale. | Can be challenging to scale up due to high temperatures and handling of Lewis acids. |
| Green Chemistry Aspects | Use of strong acids and potentially hazardous nitrating agents. Catalytic reduction is a green step. | Requires stoichiometric or excess amounts of Lewis acid, leading to significant waste. |
Experimental Protocols
Method 1: Nitration of 2-Methylacetophenone followed by Catalytic Reduction
This two-step process is a conventional and reliable method for the synthesis of this compound.
Step 1: Synthesis of 1-(2-Methyl-6-nitrophenyl)ethanone
A solution of 2-methylacetophenone (1 equivalent) in concentrated sulfuric acid is cooled to -5 °C. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature between -5 and 0 °C. After the addition is complete, the reaction mixture is stirred at this temperature for a specified time and then poured onto crushed ice. The precipitated product is filtered, washed with water until neutral, and dried to yield 1-(2-methyl-6-nitrophenyl)ethanone. This step requires careful control of temperature to minimize the formation of byproducts.
Step 2: Catalytic Reduction to this compound
The 1-(2-methyl-6-nitrophenyl)ethanone (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator at elevated pressure (e.g., 50 psi). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford this compound.
Method 2: Fries Rearrangement of N-(m-tolyl)acetamide
The Fries rearrangement offers a more direct approach from m-toluidine, although control of regioselectivity can be a challenge.
Step 1: Synthesis of N-(m-tolyl)acetamide
m-Toluidine (1 equivalent) is dissolved in a suitable solvent, and acetic anhydride (1.1 equivalents) is added. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the product, N-(m-tolyl)acetamide, is isolated by precipitation or extraction.
Step 2: Fries Rearrangement to this compound
N-(m-tolyl)acetamide (1 equivalent) is heated with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, typically 2-3 equivalents), at a high temperature (e.g., 160-180 °C) without a solvent. The reaction mixture becomes a molten mass. After a set period, the reaction is cooled and carefully quenched by adding it to a mixture of ice and concentrated hydrochloric acid. This process hydrolyzes the intermediate and liberates the amino ketone. The product is then extracted with an organic solvent. This method typically yields a mixture of the ortho-isomer (this compound) and the para-isomer (1-(4-amino-2-methylphenyl)ethanone), with the para-isomer often being the major product. Separation of these isomers is required, usually by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic methods, the following diagrams are provided.
Caption: Workflow for the synthesis via nitration and catalytic reduction.
Caption: Workflow for the synthesis via Fries rearrangement.
Concluding Remarks
The choice between these catalytic systems depends on the specific requirements of the synthesis. The nitration and reduction pathway is a more established and often higher-yielding route for the specific synthesis of the desired 2-amino-6-methyl isomer, despite being a two-step process involving hazardous reagents. The Fries rearrangement is a more atom-economical approach in principle but suffers from poor regioselectivity, making the isolation of the target ortho-isomer challenging and often resulting in lower overall yields of the desired product. For industrial-scale production where purity and yield are critical, the nitration/reduction route is generally preferred. Future research may focus on developing more selective ortho-acylation catalysts to improve the efficiency of direct C-H functionalization routes.
Unveiling the Electronic Landscape of 2'-Amino-6'-methylacetophenone: A Comparative Guide Based on DFT Studies
A deep dive into the electronic properties of 2'-Amino-6'-methylacetophenone and its structural analogs, leveraging Density Functional Theory (DFT) to illuminate their potential in drug development and materials science.
Comparative Analysis of Electronic Properties
The electronic properties of aromatic ketones like acetophenone are significantly influenced by the nature and position of substituents on the phenyl ring. Electron-donating groups (EDGs) like amino (-NH₂) and methyl (-CH₃) groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). These shifts in frontier orbital energies directly impact the HOMO-LUMO gap, a critical parameter that governs the molecule's chemical reactivity, kinetic stability, and optical properties.
To provide a quantitative comparison, the following table summarizes the DFT-calculated electronic properties of unsubstituted acetophenone and a series of its substituted derivatives. These analogs have been selected to represent the effects of both electron-donating and electron-withdrawing substituents at various positions on the phenyl ring. For benchmarking purposes, experimental values for acetophenone are also included where available.
| Molecule | Substituent(s) | Position(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Computational Method | Reference(s) |
| Acetophenone | -H | - | -6.68 | -1.82 | 4.86 | - | - | B3LYP/6-31G | [1][2] |
| 9.35 ± 0.02 (Exp.) | 0.38 ± 0.05 (Exp.) | Experimental | [3][4] | ||||||
| 2-Bromoacetophenone | -Br | ortho | -8.951 | -1.333 | 7.618 | 8.951 | 1.333 | B3LYP/CEP-121G | [5] |
| 3-Bromoacetophenone | -Br | meta | -9.003 | -1.387 | 7.616 | 9.003 | 1.387 | B3LYP/CEP-121G | [5] |
| 4-Bromoacetophenone | -Br | para | -8.961 | -1.414 | 7.547 | 8.961 | 1.414 | B3LYP/CEP-121G | [5] |
| 4-Aminoacetophenone | -NH₂ | para | -5.58 | -1.31 | 4.27 | - | - | B3LYP/6-31G | [1][2] |
| 4-Methylacetophenone | -CH₃ | para | -6.42 | -1.71 | 4.71 | - | - | B3LYP/6-31G | [1][2] |
| 4-Nitroacetophenone | -NO₂ | para | -7.82 | -3.29 | 4.53 | - | - | B3LYP/6-31G | [1][2] |
Note: The large dataset referenced ([1][2]) contains HOMO and LUMO energies for a vast number of organic molecules calculated at the B3LYP/6-31G level. Specific isomers of aminoacetophenone and methylacetophenone were extracted for this comparison.*
From the data, it is evident that the amino group in the para position significantly raises the HOMO energy and reduces the HOMO-LUMO gap compared to unsubstituted acetophenone, indicating increased reactivity. Conversely, the bromo substituent, an electron-withdrawing group, lowers both HOMO and LUMO energies. The methyl group has a less pronounced effect but still acts as a weak electron-donating group, slightly increasing the HOMO energy and decreasing the energy gap.
Experimental and Computational Protocols
A typical workflow for the DFT-based study of molecular electronic properties is outlined below. This process is fundamental to computational chemistry and provides the data presented in this guide.
General Computational Workflow
Caption: A generalized workflow for DFT calculations of molecular electronic properties.
Methodologies from Cited Studies
The theoretical data presented in this guide were obtained using the following computational methods:
-
For Acetophenone, 4-Aminoacetophenone, 4-Methylacetophenone, and 4-Nitroacetophenone:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2]
-
Procedure: The molecular geometries were first optimized to a stationary point on the potential energy surface, followed by the calculation of the frontier molecular orbital energies (HOMO and LUMO).
-
-
For Bromo-substituted Acetophenones:
-
Software: Gaussian 03W program package.
-
Method: Density Functional Theory (DFT).[5]
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5]
-
Basis Set: CEP-121G.[5]
-
Procedure: The structures were optimized, and various electronic properties, including HOMO and LUMO energies, ionization potential, and electron affinity, were calculated.[5]
-
Logical Framework for Structure-Property Relationship
The relationship between the molecular structure of a substituted acetophenone and its resulting electronic properties can be understood through the following logical progression:
Caption: The influence of molecular structure on the electronic properties and potential applications.
References
- 1. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 3. Acetophenone [webbook.nist.gov]
- 4. Acetophenone (CAS 98-86-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
Navigating the Translational Gap: An In Vitro vs. In Vivo Efficacy Comparison of 1-(2-Amino-6-methylphenyl)ethanone-Based Compounds
A critical challenge in drug discovery is bridging the gap between promising in vitro results and successful in vivo outcomes. This guide provides a comparative overview of the efficacy of compounds derived from the 1-(2-Amino-6-methylphenyl)ethanone scaffold, drawing upon available preclinical data. While direct head-to-head in vitro and in vivo comparative studies on the same derivatives are limited in the public domain, this analysis synthesizes existing data to offer insights for researchers, scientists, and drug development professionals.
The this compound core structure has served as a versatile starting point for the synthesis of a variety of biologically active molecules. These derivatives have been explored for a range of therapeutic applications, most notably as anticancer agents. The following sections present a compilation of in vitro data for several analogs, alongside a discussion of the methodologies used to generate these findings. This guide aims to provide a framework for understanding the structure-activity relationships of this compound class and to highlight the considerations for translating in vitro potency to in vivo efficacy.
In Vitro Efficacy of this compound Analogs
The in vitro activity of various derivatives has been assessed against a panel of human cancer cell lines. The primary metric for efficacy in these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process or response by 50%. The data below summarizes the reported in vitro anticancer activity of several compounds that, while not direct derivatives, share significant structural similarities, providing valuable insights into potential therapeutic applications.
| Compound ID | Modification of Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 5l | Pyridine-urea derivative | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | [1] |
| HCT-116 (Colon cancer) | 2.71 ± 0.16 | [1] | ||
| FBA-TPQ | Makaluvamine analog | Various (e.g., MCF-7, MDA-MB-468) | 0.097 - 2.297 | [2] |
It is important to note that direct in vivo efficacy data for these specific compounds was not available in the reviewed literature. The provided in vitro data suggests that modifications to the core this compound structure can lead to potent cytotoxic effects against various cancer cell lines.[1][2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the cited in vitro studies.
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Figure 1. General workflow for an MTT-based cell viability assay.
Detailed Steps:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116, MCF-7) are seeded in 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, the MTT reagent is added to each well and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
While comprehensive mechanistic studies for all this compound-based compounds are not available, related compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cancer progression. For instance, some pyridine-urea derivatives have been found to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[1]
Figure 2. A potential apoptotic pathway modulated by bioactive compounds.
Conclusion and Future Directions
The available in vitro data suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The presented analogs demonstrate potent cytotoxicity against various cancer cell lines. However, the critical next step is to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds in relevant animal models. Such studies are essential to determine their therapeutic potential and to guide further lead optimization efforts. Future research should focus on establishing a clear correlation between in vitro potency and in vivo activity for this class of compounds to successfully navigate the translational gap and advance these promising molecules towards clinical development.
References
Comparative Docking Studies of 1-(2-Amino-6-methylphenyl)ethanone Derivatives as Potential Inhibitors of Staphylococcus aureus Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical series of 1-(2-Amino-6-methylphenyl)ethanone derivatives as potential inhibitors of Staphylococcus aureus Dihydrofolate Reductase (DHFR). The data presented is illustrative, based on the known activity of similar compounds against this target, to serve as a template for conducting and reporting such studies.
Introduction
Staphylococcus aureus is a significant human pathogen, and the emergence of antibiotic-resistant strains necessitates the discovery of novel antimicrobial agents. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the production of nucleic acid precursors and certain amino acids.[1][2] As this pathway is vital for bacterial survival, DHFR is a well-established target for antimicrobial drugs.[1][3] This guide explores a hypothetical series of this compound derivatives and their potential inhibitory activity against S. aureus DHFR through comparative molecular docking studies.
Data Presentation
The following table summarizes the hypothetical docking scores and key interactions of the this compound derivatives against the active site of S. aureus DHFR. The docking scores are presented as binding affinity in kcal/mol, where a more negative value indicates a stronger binding interaction. The data is illustrative and serves to demonstrate how such a comparison would be presented.
| Compound ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Parent | -H | -7.2 | Phe92, Leu5, Asp27 | 1 |
| AMD-01 | -OH | -7.8 | Phe92, Leu5, Asp27, Ser49 | 2 |
| AMD-02 | -Cl | -7.5 | Phe92, Leu5, Asp27 | 1 |
| AMD-03 | -OCH3 | -7.9 | Phe92, Leu5, Asp27, Ile50 | 1 |
| AMD-04 | -CF3 | -8.2 | Phe92, Leu5, Asp27, Leu28 | 1 |
| AMD-05 | -NH2 | -8.5 | Phe92, Leu5, Asp27, Ser49 | 3 |
| Trimethoprim | (Reference) | -8.9 | Phe92, Leu5, Asp27, Ile50 | 2 |
Experimental Protocols
A detailed methodology for the molecular docking studies is provided below.
Molecular Docking Protocol
1. Protein Preparation:
- The three-dimensional crystal structure of Staphylococcus aureus Dihydrofolate Reductase (DHFR) is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
- The protein is saved in the PDBQT file format, ready for docking.
2. Ligand Preparation:
- The 2D structures of the this compound derivatives are drawn using a chemical drawing software.
- The structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).
- Gasteiger charges are computed for each ligand.
- The ligands are saved in the PDBQT file format.
3. Docking Simulation:
- A grid box is defined to encompass the active site of the DHFR enzyme. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.
- Molecular docking is performed using AutoDock Vina. The Lamarckian Genetic Algorithm is typically employed for the conformational search of the ligands.
- The docking process involves a set number of independent runs for each ligand to ensure thorough sampling of the conformational space.
4. Analysis of Results:
- The docking results are analyzed based on the binding affinity (in kcal/mol) and the predicted binding pose of each ligand within the active site of DHFR.
- The interactions between the ligands and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
Visualizations
Experimental Workflow
References
Cross-validation of analytical methods for 2'-Amino-6'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 2'-Aminoacetophenone. Due to a scarcity of published data for 2'-Amino-6'-methylacetophenone, this document focuses on the closely related and more extensively studied compound, 2'-Aminoacetophenone (2-AAP). The principles and methodologies discussed herein are largely applicable to other aromatic amines and can serve as a valuable resource for developing and validating analytical methods for novel compounds.
The selection of an appropriate analytical method is critical in drug development and research, impacting data quality, reliability, and the overall success of a project. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD) methods, presenting their performance data, experimental protocols, and workflows.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two or more different analytical methods to ensure that the data is comparable and reliable.[1] This is particularly important when transferring methods between laboratories or when using different techniques within the same study. While a direct cross-validation study for 2'-Aminoacetophenone was not found in the public literature, this guide facilitates a comparative assessment by presenting validated data from separate studies.
Comparison of Quantitative Performance
The following table summarizes the key performance parameters of different analytical methods for the determination of 2'-Aminoacetophenone. This data is essential for selecting a method that meets the specific requirements of a study in terms of sensitivity, accuracy, and precision.
| Parameter | GC-MS | HPTLC-FLD | HPLC |
| **Linearity (R²) ** | > 0.9952[2][3] | - | - |
| Limit of Detection (LOD) | 23 µg/L[2][3] | 0.1 µg/L | Not specified |
| Limit of Quantification (LOQ) | 96 µg/L[2][3] | 0.3 µg/L | Not specified |
| Accuracy (% Recovery) | 76.6% to 106.3%[2][3] | Near 100% | Not specified |
| Precision (CV%) | < 12.9%[2][3] | - | Not specified |
| Matrix | Grape Juice and Wine[2][3] | Wine | General Reverse Phase |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are the experimental protocols for the compared techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the rapid determination of volatile and semi-volatile compounds.
Sample Preparation (for Grape Derivatives):
-
No complex sample preparation is explicitly mentioned in the source, suggesting direct injection or a simple dilution may be applicable for certain matrices.[2][3]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Fused silica capillary column (30 m x 0.25 mm internal diameter, 0.25 µm film thickness)[3]
-
Injection Volume: 1 µL[3]
-
Ion Monitoring: The specific ions monitored for 2-AAP were m/z 92, 120, 135, and 136.[3]
High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD)
This method offers a rapid and sensitive screening alternative to GC-MS.
Sample Preparation:
-
Liquid-Liquid Extraction: Extraction of the sample with t-butyl methyl ether.
-
Basic Cleanup: A basic wash of the extract to remove interfering substances.
Chromatographic Conditions:
-
Stationary Phase: HPTLC amino plates.
-
Mobile Phase: Methylene chloride/toluene (7 + 3, v/v).
-
Fluorescence Enhancement: Dipping the dried plate into a hexane-paraffin solution.
-
Detection: Scanning at 366/>400 nm.
Internal Standard: 2-amino-4-methoxyacetophenone.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the analysis of 2'-Aminoacetophenone under simple conditions.[4]
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column.[4]
-
Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.[4]
-
Note for MS Compatibility: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method, from sample preparation to data acquisition.
Caption: Workflow for GC-MS analysis of 2'-Aminoacetophenone.
Caption: Workflow for HPTLC-FLD analysis of 2'-Aminoacetophenone.
Caption: General workflow for HPLC analysis of 2'-Aminoacetophenone.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Performance Benchmark: Catalysts in Quinazoline Synthesis from 2-Aminoaryl Ketones
A Comparative Analysis of Catalytic Systems for the Synthesis of Substituted Quinazolines, Key Scaffolds in Drug Discovery and Materials Science.
This guide provides a comparative performance benchmark of various transition metal catalysts in the synthesis of quinazolines, a critical class of nitrogen-containing heterocyclic compounds. The focus is on the cyclocondensation reaction of 2-aminoaryl ketones, such as 1-(2-Amino-6-methylphenyl)ethanone, with amines or other nitrogen sources. This analysis is designed for researchers, scientists, and drug development professionals seeking to select the most effective catalytic system for their synthetic needs.
Executive Summary
The synthesis of quinazolines from 2-aminoaryl ketones is a pivotal transformation in organic chemistry. This guide evaluates the performance of several catalyst systems, with a primary focus on a highly efficient ruthenium-based catalyst. For comparative purposes, data from representative copper and cobalt-catalyzed systems are also presented. The ruthenium catalyst, formed in situ from a ruthenium(II) precursor and a catechol-derived ligand, demonstrates broad substrate scope and high yields under relatively mild conditions. While copper and cobalt catalysts offer more cost-effective alternatives, they may require different reaction conditions and exhibit varying efficiencies depending on the substrate.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the synthesis of quinazolines from 2-aminoaryl ketones. The data highlights key performance indicators such as catalyst loading, reaction time, temperature, and isolated yield for structurally similar substrates.
| Catalyst System | Substrate (2-Aminoaryl Ketone) | Amine/Nitrogen Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ru(p-cymene)Cl2]2 / Ligand L1 | 1-(2-aminophenyl)ethanone | Benzylamine | Ru: 1.5, L1: 5 | 1,4-Dioxane | 140 | 24 | 95 | [1] |
| [Ru(p-cymene)Cl2]2 / Ligand L1 | 1-(2-amino-5-methylphenyl)ethanone | Benzylamine | Ru: 1.5, L1: 5 | 1,4-Dioxane | 140 | 24 | 92 | [1] |
| [Ru(p-cymene)Cl2]2 / Ligand L1 | 1-(2-amino-5-chlorophenyl)ethanone | Benzylamine | Ru: 1.5, L1: 5 | 1,4-Dioxane | 140 | 24 | 85 | [1] |
| CuI | 2-Aminobenzophenone | Ammonium acetate / Aryl aldehyde | 10 | Ethanol | Reflux | 3-5 | 85-95 | [2] |
| Cu(OAc)2 | 2-Aminobenzophenones | Amidines | 10 | Toluene | 110 | 12 | 70-88 | [2] |
| Co(OAc)2·4H2O | (2-aminophenyl)(phenyl)methanol | Benzonitrile | 5 | tert-Amyl alcohol | 95 | 24 | 95 | [3][4][5] |
Note: Direct comparison should be made with caution as substrate and reaction conditions vary between studies. The data for Cu and Co catalysts are representative examples from the literature for similar transformations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Ruthenium-Catalyzed Synthesis of 2-Phenyl-4-methylquinazoline
This protocol is adapted from the work of Arachchige and Yi (2019)[1].
Materials:
-
1-(2-aminophenyl)ethanone
-
Benzylamine
-
[Ru(p-cymene)Cl2]2 (Ruthenium precursor)
-
1,2-Benzenediol (Ligand L1 precursor)
-
Anhydrous 1,4-dioxane
-
Schlenk tube
-
Magnetic stirrer hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl2]2 (0.0075 mmol, 1.5 mol % Ru) and 1,2-benzenediol (0.025 mmol, 5 mol %).
-
Add anhydrous 1,4-dioxane (2 mL) to the tube.
-
Stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the active catalyst.
-
Add 1-(2-aminophenyl)ethanone (0.5 mmol) and benzylamine (0.6 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford the pure 2-phenyl-4-methylquinazoline.
-
The product is characterized by NMR spectroscopy and mass spectrometry.
Representative Copper-Catalyzed Synthesis of 2,4-Diarylquinazolines
This generalized protocol is based on methodologies reported for copper-catalyzed quinazoline synthesis[2].
Materials:
-
2-Aminobenzophenone
-
Aryl aldehyde
-
Ammonium acetate
-
Copper(I) iodide (CuI)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer hotplate
Procedure:
-
To a round-bottom flask, add 2-aminobenzophenone (1 mmol), the aryl aldehyde (1.2 mmol), and ammonium acetate (2 mmol).
-
Add ethanol (10 mL) and copper(I) iodide (0.1 mmol, 10 mol %).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2,4-diarylquinazoline.
Mandatory Visualization
The following diagrams illustrate the proposed catalytic cycle for the ruthenium-catalyzed dehydrogenative coupling and a general experimental workflow.
Caption: Proposed catalytic cycle for the Ruthenium-catalyzed synthesis of quinazolines.
Caption: General experimental workflow for catalyzed quinazoline synthesis.
References
- 1. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]
- 2. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles [organic-chemistry.org]
- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Amino-6-methylphenyl)ethanone: A Guide for Laboratory Professionals
For immediate reference, 1-(2-Amino-6-methylphenyl)ethanone is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper disposal is crucial to ensure personnel safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound.
This document outlines the necessary steps for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to provide clear, actionable guidance to minimize risks and ensure adherence to safety protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its associated hazards. The compound is an aromatic amine and a ketone. Aromatic amines, as a class, can be toxic, and some are known or suspected carcinogens.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[3]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbents to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety (EHS) office.
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[2][5] Do not pour this chemical down the drain or dispose of it in regular trash. [6]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and properly sealed hazardous waste container. The original container is often a good choice.[7]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".
-
-
Waste Segregation:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
Keep this waste stream separate from other chemical wastes to avoid potentially hazardous reactions. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[7]
-
-
Arrange for Pickup:
Alternative In-Lab Treatment (for small quantities, if permitted and equipped):
For laboratories with the appropriate facilities and trained personnel, chemical degradation of small quantities of aromatic amines may be an option, subject to institutional and local regulations. A common method involves oxidation.
Experimental Protocol for Degradation of Aromatic Amines (for informational purposes, always follow institutional protocols):
-
In a suitable reaction vessel within a fume hood, dissolve the this compound in a water-miscible solvent.
-
Slowly add an acidic solution of potassium permanganate with constant stirring. The permanganate will oxidize the aromatic amine.[9]
-
Monitor the reaction for completion (e.g., disappearance of the permanganate color).
-
Neutralize the resulting mixture.
-
The final solution must still be disposed of as hazardous waste through your institution's EHS office, as it may contain manganese salts and other byproducts.
IV. Data Presentation
| Parameter | Guideline | Reference |
| Disposal Method | Licensed Hazardous Waste Contractor | [2][5] |
| Container Type | Compatible, sealed, and clearly labeled | [8] |
| Storage Location | Designated, well-ventilated, secure area | [7] |
| Incompatible Materials | Strong oxidizing agents | [2][10] |
| Spill Cleanup | Inert absorbent material |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H11NO | CID 14202257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. capotchem.cn [capotchem.cn]
- 5. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. vumc.org [vumc.org]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Essential Safety and Operational Guide for 1-(2-Amino-6-methylphenyl)ethanone
This guide provides immediate, essential safety and logistical information for handling 1-(2-Amino-6-methylphenyl)ethanone in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2'-Amino-6'-methylacetophenone
-
CAS Number: 4127-56-4
-
Molecular Formula: C₉H₁₁NO
-
Molecular Weight: 149.19 g/mol
Hazard Summary: this compound is classified as harmful and an irritant. It is crucial to adhere to the following safety precautions to minimize risk.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][5] |
| Hand Protection | Nitrile or other chemically resistant gloves.[4] | Prevents skin contact which can cause irritation.[2][5] Gloves must be inspected before use and disposed of properly after.[6] |
| Body Protection | A lab coat or a chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended. | Prevents inhalation of dust or vapors which can be harmful and cause respiratory irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible.[3][7]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Remove all sources of ignition.[3]
-
Have an appropriate spill kit with inert absorbent material (e.g., sand, vermiculite) readily available.[3]
2. Handling the Chemical:
-
Wear the mandatory PPE as specified in the table above.
-
Avoid direct contact with the chemical.[3]
-
Wash hands thoroughly with soap and water after handling.[2][5]
-
Do not eat, drink, or smoke in the handling area.[5]
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5]
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3] |
Spill and Leak Procedure:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[3]
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
The chemical should be disposed of at an approved waste disposal plant.[5]
-
Do not allow the chemical to enter drains or waterways.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C9H11NO | CID 14202257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
